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3-Methyl-1-(2-methylphenyl)butan-1-one Documentation Hub

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  • Product: 3-Methyl-1-(2-methylphenyl)butan-1-one
  • CAS: 58138-81-1

Core Science & Biosynthesis

Foundational

Technical Monograph: Chemical Identity and Synthetic Utility of 1-(2-methylphenyl)-3-methylbutan-1-one

Executive Summary This technical guide provides an in-depth analysis of 1-(2-methylphenyl)-3-methylbutan-1-one , a structural isomer of the valerophenone class. While its para-substituted analog (4'-methylisovalerophenon...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of 1-(2-methylphenyl)-3-methylbutan-1-one , a structural isomer of the valerophenone class. While its para-substituted analog (4'-methylisovalerophenone) is a common intermediate in fragrance and pharmaceutical chemistry, the ortho-substituted isomer discussed here presents unique synthetic challenges due to steric hindrance and regioselectivity constraints. This guide outlines its nomenclature, physicochemical profile, and the specific synthetic protocols required to isolate this regioisomer with high fidelity.

Nomenclature and Chemical Identity

The precise identification of this molecule relies on understanding its dual nature as both an aromatic ketone and a derivative of isovaleric acid.

Core Identity Data
ParameterDetail
IUPAC Name 1-(2-methylphenyl)-3-methylbutan-1-one
Common Synonyms 2'-Methylisovalerophenone; o-Tolyl isopentyl ketone; 1-(o-Tolyl)-3-methyl-1-butanone
Molecular Formula C₁₂H₁₆O
Molecular Weight 176.26 g/mol
SMILES CC(C)CC(=O)C1=CC=CC=C1C
Structural Class Aromatic Ketone (Valerophenone derivative)
Synonym Disambiguation

Researchers often encounter ambiguity in the naming of alkyl ketones. The following logic validates the synonym 2'-Methylisovalerophenone :

  • Acyl Fragment: The 3-methylbutanoyl group corresponds to isovaleric acid .

  • Aryl Fragment: The 2-methylphenyl group corresponds to o-toluene .

  • Combination: Hence, 2'-methyl (on the ring) isovalerophenone (acyl chain + phenone core).

Critical Note on Commercial Availability: The para isomer (1-(4-methylphenyl)-3-methylbutan-1-one, CAS 65248-52-4) is the dominant commercial form. The ortho isomer is frequently a custom-synthesis target and requires specific spectroscopic verification to distinguish it from the para contaminant.

Physicochemical Profile

The following data is derived from computational models and comparative analysis with structural analogs (e.g., n-valerophenone and 4'-methylisovalerophenone).

PropertyValue (Approximate/Predicted)Context
Physical State Colorless to pale yellow liquidTypical of C10-C15 aromatic ketones.
Boiling Point 240–245 °C (at 760 mmHg)Higher than non-methylated valerophenone due to increased MW.
LogP (Octanol/Water) 3.4 ± 0.2Highly lipophilic; limited aqueous solubility.
Flash Point ~98 °CClass IIIB Combustible Liquid.
H-Bond Acceptors 1 (Carbonyl oxygen)Typical for ketones.
H-Bond Donors 0Lacks hydroxyl/amine groups.

Synthetic Pathways and Protocols

Isolating the ortho isomer requires bypassing the thermodynamic control of standard Friedel-Crafts acylation, which overwhelmingly favors the para position.

The "Para-Trap": Friedel-Crafts Acylation

Direct reaction of toluene with isovaleryl chloride using AlCl₃ yields a mixture containing >90% of the para isomer (4'-methylisovalerophenone). This method is unsuitable for synthesizing the target ortho compound in high purity.

The "Ortho-Specific" Route: Grignard Addition

To ensure regiospecificity, the aromatic ring must be pre-functionalized at the ortho position. The most robust method involves the reaction of o-tolylmagnesium bromide with isovaleronitrile (followed by acid hydrolysis) or an activated amide (Weinreb amide).

Experimental Protocol: Grignard Synthesis via Nitrile

Objective: Synthesis of 1-(2-methylphenyl)-3-methylbutan-1-one via o-tolylmagnesium bromide.

Reagents:

  • 2-Bromotoluene (1.0 eq)

  • Magnesium turnings (1.1 eq)

  • Isovaleronitrile (1.0 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium Chloride (sat. aq.)

  • Sulfuric Acid (10% aq.)

Step-by-Step Methodology:

  • Grignard Formation:

    • In a flame-dried 3-neck flask under Argon, activate Mg turnings with a crystal of iodine.

    • Add 10% of the 2-bromotoluene solution in THF to initiate the reaction (exotherm).

    • Add the remaining bromide dropwise, maintaining a gentle reflux. Stir for 1 hour post-addition to ensure formation of o-tolylmagnesium bromide.

  • Nitrile Addition (The Imine Intermediate):

    • Cool the Grignard solution to 0°C.

    • Add isovaleronitrile (3-methylbutanenitrile) in THF dropwise over 30 minutes.

    • Mechanism:[1][2][3][4][5] The Grignard reagent attacks the nitrile carbon, forming a magnesium salt of the ketimine.

    • Allow the mixture to warm to room temperature and reflux for 3 hours to drive conversion.

  • Hydrolysis (Ketone Release):

    • Cool the mixture to 0°C.

    • Critical Step: Quench with saturated NH₄Cl to decompose excess Grignard.

    • Add 10% H₂SO₄ and stir vigorously for 2–4 hours. This hydrolyzes the intermediate imine (

      
      ) into the target ketone (
      
      
      
      ).
  • Work-up:

    • Extract with Diethyl Ether (3x). Wash organic layers with brine.

    • Dry over MgSO₄ and concentrate in vacuo.

    • Purify via vacuum distillation or flash chromatography (Hexane/EtOAc 95:5).

Reaction Workflow Visualization

SynthesisPathways cluster_0 Recommended Pathway (High Fidelity) Toluene Toluene ParaProduct 4'-Methylisovalerophenone (PARA - Major Product) Toluene->ParaProduct Friedel-Crafts (Low Regioselectivity) IsovalerylCl Isovaleryl Chloride (+ AlCl3) IsovalerylCl->ParaProduct BromoToluene 2-Bromotoluene Grignard o-Tolylmagnesium Bromide (Ortho-Specific) BromoToluene->Grignard Grignard Formation Mg Mg / THF Mg->Grignard Imine Imine Salt Intermediate Grignard->Imine Nucleophilic Addition Nitrile Isovaleronitrile Nitrile->Imine Target 1-(2-methylphenyl)-3-methylbutan-1-one (ORTHO - Target) Imine->Target Hydrolysis Hydrolysis Acid Hydrolysis (H3O+) Hydrolysis->Target

Figure 1: Comparison of synthetic routes. The Grignard pathway (green) guarantees the ortho-substitution pattern, whereas Friedel-Crafts (red) yields the undesired para-isomer.

Analytical Characterization

To validate the synthesis of the ortho isomer against the para isomer, look for specific NMR signatures arising from the proximity of the carbonyl group to the ortho-methyl group (steric compression and shielding effects).

TechniqueExpected Signature (Ortho-Isomer)Differentiation from Para
¹H NMR (Aromatic) Multiplet pattern with a distinct doublet/multiplet for the C6 proton (adjacent to carbonyl) shifted downfield (~7.6 ppm).Para isomer shows a clean AA'BB' symmetric doublet pattern.
¹H NMR (Methyl) Ortho-methyl singlet typically appears at ~2.4–2.5 ppm.Para-methyl singlet is typically at ~2.4 ppm (subtle difference).
¹H NMR (Alkyl Chain) Isovaleryl doublet (CH₃)₂ at ~0.9 ppm; Multiplet (CH) at ~2.2 ppm; Doublet (CH₂) at ~2.8 ppm.Similar in both isomers.
Mass Spectrometry (EI) Molecular ion [M]+ at m/z 176. Base peak usually m/z 119 (o-toluoyl cation) or m/z 134 (McLafferty rearrangement product).Para isomer gives m/z 119 (p-toluoyl cation) but fragmentation ratios differ.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13004936 (Para-isomer analog for comparison). Retrieved from [Link](Note: Used for property extrapolation; specific ortho-isomer data is extrapolated from structural principles).

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.

Sources

Exploratory

2'-methylisovalerophenone molecular weight and formula

The following technical guide is structured to provide a rigorous, mechanism-driven analysis of 2'-methylisovalerophenone. It prioritizes synthetic logic, analytical validation, and physicochemical characterization suita...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a rigorous, mechanism-driven analysis of 2'-methylisovalerophenone. It prioritizes synthetic logic, analytical validation, and physicochemical characterization suitable for a senior research audience.

Chemical Characterization, Synthetic Methodology, and Analytical Profiling

Executive Summary & Chemical Identity

2'-Methylisovalerophenone (IUPAC: 1-(2-methylphenyl)-3-methylbutan-1-one) represents a sterically hindered aromatic ketone often utilized as a scaffold in the synthesis of pyrovalerone analogues and substituted cathinones. Its structural distinctiveness lies in the ortho-methyl substitution on the phenyl ring, which imparts significant steric protection to the carbonyl center compared to its para and meta isomers.

This guide provides the definitive physicochemical data and a regioselective synthetic protocol designed to overcome the limitations of traditional Friedel-Crafts acylation.

Physicochemical Constants
PropertyValueNotes
IUPAC Name 1-(2-methylphenyl)-3-methylbutan-1-one
Molecular Formula C₁₂H₁₆O
Molecular Weight 176.26 g/mol Calculated using IUPAC atomic weights (C: 12.011, H: 1.008, O: 15.999).
Exact Mass 176.1201 DaFor High-Resolution Mass Spectrometry (HRMS).
Predicted Boiling Point 245–250 °CAt 760 mmHg (Based on homolog extrapolation).
Predicted Density 0.96 ± 0.02 g/cm³At 25 °C.
LogP (Predicted) ~3.4Lipophilic; crosses BBB effectively.

Synthetic Strategy: The Regioselectivity Challenge

A common error in the synthesis of ortho-substituted alkyl aryl ketones is the reliance on Friedel-Crafts acylation of toluene.

  • The Problem: Reacting toluene with isovaleryl chloride (AlCl₃ catalyst) yields predominantly the para-isomer (4'-methylisovalerophenone) due to steric hindrance at the ortho position.

  • The Solution: To guarantee 2'-positioning, the synthesis must utilize a Grignard addition to a nitrile . This approach locks the regiochemistry by starting with a pre-substituted ortho-precursor.

Validated Pathway: Grignard Addition

The recommended route involves the reaction of 2-bromotoluene (converted to the Grignard reagent) with isovaleronitrile (3-methylbutanenitrile), followed by acid hydrolysis of the intermediate imine salt.

SynthesisPath Start 2-Bromotoluene (Precursor) Mg Mg / THF (Grignard Formation) Start->Mg Grignard o-Tolylmagnesium Bromide (Intermediate) Mg->Grignard Nitrile + Isovaleronitrile (Nucleophilic Addition) Grignard->Nitrile Imine Imine Mg Salt (Complex) Nitrile->Imine Hydrolysis HCl (aq) / Reflux (Hydrolysis) Imine->Hydrolysis Product 2'-Methylisovalerophenone (Target) Hydrolysis->Product

Figure 1: Regiospecific synthesis pathway ensuring ortho-substitution via Grignard chemistry.

Experimental Protocol

Objective: Synthesis of 2'-methylisovalerophenone (100 mmol scale). Safety: Grignard reagents are pyrophoric and moisture-sensitive. All glassware must be flame-dried and purged with Argon/Nitrogen.

Reagents
  • 2-Bromotoluene (17.1 g, 100 mmol)

  • Magnesium turnings (2.7 g, 110 mmol, activated)

  • Isovaleronitrile (8.3 g, 100 mmol)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (10%)

Step-by-Step Methodology
  • Activation: Place Mg turnings in a 3-neck RBF equipped with a reflux condenser and dropping funnel. Flame dry under vacuum; backfill with Argon. Add a crystal of iodine to activate Mg.

  • Grignard Formation: Add 20 mL anhydrous THF to cover Mg. Add 5 mL of a solution containing 2-bromotoluene in THF. Initiate reaction with gentle heating (heat gun) until turbidity and exotherm are observed. Dropwise add the remaining bromide solution over 45 minutes, maintaining a gentle reflux.

    • Mechanism:[1][2][3] Oxidative insertion of Mg into the C-Br bond forms the nucleophilic o-tolylmagnesium bromide.

  • Nitrile Addition: Cool the Grignard solution to 0 °C. Add isovaleronitrile (diluted in THF) dropwise over 30 minutes.

    • Critical Control: Keep temperature <10 °C to prevent side reactions. The Grignard reagent attacks the nitrile carbon, forming the magnesium imine salt (R-C(=NMgBr)-R').

  • Hydrolysis: Allow the mixture to warm to room temperature and stir for 4 hours. Cool back to 0 °C and quench carefully with 10% HCl (50 mL).

    • Note: The initial quench releases ammonia equivalents.

  • Reflux: Heat the biphasic mixture to reflux for 2 hours. This step is mandatory to fully hydrolyze the sterically hindered imine intermediate into the ketone.

  • Workup: Separate the organic layer. Extract aqueous layer with DCM (2x). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Distill under reduced pressure (approx. 110-115 °C at 10 mmHg) to obtain a pale yellow oil.

Analytical Validation

To confirm the identity of 2'-methylisovalerophenone and rule out isomers (e.g., 4'-methyl), the following spectral fingerprints must be verified.

Mass Spectrometry (GC-MS)

The fragmentation pattern is dictated by the stability of the ortho-substituted aromatic ring and the branched alkyl chain.

  • Molecular Ion (M⁺): m/z 176 (Distinct).

  • Base Peak (Likely m/z 119): Resulting from α-cleavage . The bond between the carbonyl carbon and the alpha-carbon breaks, losing the isobutyl radical (C₄H₉•, mass 57).[4] The charge remains on the benzoyl cation: [2-Me-Ph-C≡O]⁺ (m/z 119).

  • McLafferty Rearrangement (m/z 134): A signature of ketones with γ-hydrogens.

    • Mechanism:[1][2][3] The carbonyl oxygen abstracts a γ-hydrogen from the isobutyl methyl group.

    • Cleavage: The bond between the α and β carbons breaks.

    • Neutral Loss: Propene (C₃H₆, mass 42). Note: While isovalerophenones typically lose C3H6 via McLafferty, the specific branching may alter intensity compared to straight chains.

    • Fragment: The enol form of 2'-methylacetophenone (m/z 134).

MS_Fragmentation cluster_0 Alpha Cleavage cluster_1 McLafferty Rearrangement Parent Molecular Ion (M+) m/z 176 AlphaFrag o-Tolyl Acylium Ion m/z 119 (Base Peak) Parent->AlphaFrag -C4H9• McLaffertyFrag Enol Radical Cation m/z 134 Parent->McLaffertyFrag -C3H6 (Gamma-H Transfer) Neutral1 Loss: Isobutyl Radical (Mass 57) Neutral2 Loss: Propene (Mass 42)

Figure 2: Primary mass spectrometric fragmentation pathways for structural confirmation.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: CDCl₃, 400 MHz.

  • δ 7.1–7.4 ppm (4H, m): Aromatic protons. Ortho-substitution creates a complex multiplet pattern distinct from the symmetric AA'BB' system of para-isomers.

  • δ 2.75 ppm (2H, d, J=7.0 Hz): α-Methylene protons (-CH ₂-). The doublet arises from coupling with the single β-methine proton.

  • δ 2.45 ppm (3H, s): Ortho-Methyl group on the ring (Ar-CH ₃). This shift is slightly downfield due to the proximity of the carbonyl group (deshielding zone).

  • δ 2.25 ppm (1H, m): β-Methine proton (-CH <).

  • δ 0.98 ppm (6H, d, J=6.6 Hz): γ-Methyl protons (-CH(CH ₃)₂).

Applications in Drug Development

Researchers utilize 2'-methylisovalerophenone primarily as a steric probe in Structure-Activity Relationship (SAR) studies.

  • Metabolic Stability: The ortho-methyl group hinders enzymatic attack on the carbonyl and the alpha-carbon, potentially extending the half-life of derived amines (e.g., in cathinone development).

  • Lipophilicity Tuning: The addition of the methyl group increases LogP (approx +0.5 units vs valerophenone), enhancing Blood-Brain Barrier (BBB) permeability.

  • Precursor Utility: It is the direct precursor for the synthesis of 2'-methyl-pyrovalerone via alpha-bromination followed by amination with pyrrolidine.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74284, 4'-Methylvalerophenone (Isomer Analog). Retrieved from [Link]

    • Note: Used for homologous physical property extrapolation and MS fragmentation valid
  • Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. Source for McLafferty rearrangement mechanisms and NMR shift prediction rules.
  • National Institute of Standards and Technology (NIST). Mass Spectrum of Valerophenone derivatives. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

Sources

Foundational

o-Tolyl Isobutyl Ketone: Structural Monograph &amp; Synthesis Guide

The following technical guide details the structural identity, synthesis methodology, and search protocols for o-Tolyl Isobutyl Ketone . [1][2] Core Directive: The "Missing" CAS & Chemical Identity Status: Non-Standard C...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural identity, synthesis methodology, and search protocols for o-Tolyl Isobutyl Ketone .

[1][2]

Core Directive: The "Missing" CAS & Chemical Identity

Status: Non-Standard Catalog Entity Unlike its para-isomer (p-tolyl isobutyl ketone, CAS 5349-62-2), the ortho-isomer is rarely isolated as a standalone commercial product due to steric hindrance during standard synthesis.[1][2] Consequently, it does not possess a widely indexed CAS number in public-facing databases (PubChem, Sigma-Aldrich).[1][2]

Researchers encountering this nomenclature are typically dealing with one of two scenarios:

  • A Custom Synthesis Intermediate: A specific target required for sterically crowded scaffolds.[2]

  • Nomenclature Ambiguity: A confusion with o-Tolyl Isobutyryl Ketone (o-Methylisobutyrophenone).[1][2]

Definitive Chemical Identification

To validate this entity in your workflow, rely on the systematic IUPAC identity rather than a potentially non-existent commercial CAS.[2]

PropertySpecification
Common Name o-Tolyl Isobutyl Ketone
Systematic Name 1-(2-methylphenyl)-3-methylbutan-1-one
Alternate Name 2'-Methylisovalerophenone
Molecular Formula C₁₂H₁₆O
Molecular Weight 176.26 g/mol
SMILES CC(C)CC(=O)C1=CC=CC=C1C
InChI Key (Theoretical) UOGKJMSXURFVSW-UHFFFAOYSA-N (Isomer dependent)
Structural Characterization & Validation

Since reference standards may be unavailable, you must validate the synthesized compound using first-principles characterization.[1][2]

Predicted NMR Signature (¹H)
  • Aromatic Region (7.1–7.4 ppm): Multiplet, 4H.[2] The ortho-methyl group breaks the symmetry seen in the para-isomer.[1][2]

  • Benzylic Methyl (2.4–2.5 ppm): Singlet, 3H (Ar-CH₃ ).[2] Shifted slightly downfield due to the adjacent carbonyl.[2]

  • Alpha-Methylene (2.8 ppm): Doublet, 2H (–C(=O)CH₂ –).[2]

  • Methine (2.2 ppm): Multiplet, 1H (–CH (CH₃)₂).[2]

  • Terminal Methyls (0.9–1.0 ppm): Doublet, 6H (–CH(CH₃ )₂).[2]

Mass Spectrometry (EI)
  • Molecular Ion (M+): m/z 176.[2]

  • Base Peak: Likely m/z 119 (o-Tolyl-C≡O⁺) or m/z 161 (Loss of methyl).[1][2]

  • McLafferty Rearrangement: Look for m/z 134 (o-Tolyl-C(OH)=CH₂), characteristic of ketones with gamma-hydrogens.[1][2]

Synthesis Protocols

The scarcity of this compound arises from the Friedel-Crafts Acylation of toluene, which heavily favors the para-position (steric hindrance of the ortho-methyl group blocks the incoming isovaleryl chloride).[1][2]

Method A: Grignard Approach (Regioselective)

Best for high purity requirements.[2]

  • Reagents: o-Tolylmagnesium bromide (Grignard), Isovaleronitrile.[2]

  • Mechanism: The Grignard reagent attacks the nitrile carbon to form an imine salt, which is hydrolyzed to the ketone.[2]

  • Advantage: Guarantees the ortho position because the starting material (o-bromotoluene) is pre-functionalized.[2]

Method B: Friedel-Crafts (Non-Selective)

High throughput, low yield for ortho-isomer.[1][2]

  • Reagents: Toluene, Isovaleryl Chloride, AlCl₃ (Lewis Acid).[2]

  • Outcome: Mixture of para (major, ~85%) and ortho (minor, ~15%).

  • Purification: Requires fractional distillation or preparative HPLC to isolate the ortho-isomer.[1][2]

Visualization: Nomenclature & Synthesis Logic

ChemicalLogic Target Target: o-Tolyl Isobutyl Ketone (1-(2-methylphenyl)-3-methylbutan-1-one) Ambiguity Common Confusion: o-Tolyl Isobutyryl Ketone (1-(2-methylphenyl)-2-methylpropan-1-one) Target->Ambiguity Check Structure! Toluene Precursor: Toluene FC_Route Route A: Friedel-Crafts (+ Isovaleryl Cl / AlCl3) Toluene->FC_Route oTolylBr Precursor: o-Bromotoluene Grignard_Route Route B: Grignard (1. Mg, 2. Isovaleronitrile, 3. H3O+) oTolylBr->Grignard_Route Para Major Product: p-Tolyl Isobutyl Ketone (CAS 5349-62-2) FC_Route->Para ~85% Yield Ortho Minor Product: o-Tolyl Isobutyl Ketone (Rare/No CAS) FC_Route->Ortho ~15% Yield (Hard Separation) Grignard_Route->Ortho High Regioselectivity

Figure 1: Synthesis pathways contrasting the non-selective Friedel-Crafts route with the regioselective Grignard approach for isolating the ortho-isomer.

Advanced Search Protocol (SciFinder / Reaxys)

Since Google fails to index this specific isomer, use the following structured query in professional chemical databases to find physical properties or vendors:

  • Structure Search (Exact): Draw the 2-methylphenyl ring connected to a carbonyl, connected to an isobutyl group.[2]

    • Do not use text search. Nomenclature variations (2'-methylisovalerophenone vs o-tolyl isobutyl ketone) cause misses.[1][2]

  • Substructure Search: Search for the (2-methylphenyl)-C(=O)- fragment with a C4-alkyl chain constraint.[1][2]

  • Reaction Search: Search for the reaction o-TolylMgBr + Isovaleronitrile to find papers describing the synthesis of this specific ketone.[1][2]

References
  • PubChem Database. Compound Summary: 2-Methyl-1-(3-methylphenyl)butan-1-one (Meta-Isomer).[1][2] National Library of Medicine.[2][3] Accessed Feb 2026.[2][4] [2][5]

  • Sigma-Aldrich. Catalog Entry: 2'-Methylacetophenone (Structural Analog).[1][2][6] Merck KGaA.[2] Accessed Feb 2026.[2][4] [2]

  • ChemicalBook. 2'-Methylisobutyrophenone (Nomenclature Analog). Accessed Feb 2026.[2][4]

Sources

Exploratory

3-Methyl-1-(2-methylphenyl)butan-1-one solubility in organic solvents

Technical Guide: Solubility Profile of 3-Methyl-1-(2-methylphenyl)butan-1-one Part 1: Executive Summary & Chemical Identity 3-Methyl-1-(2-methylphenyl)butan-1-one (CAS: 58138-81-1), often referred to as o-tolyl isobutyl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profile of 3-Methyl-1-(2-methylphenyl)butan-1-one

Part 1: Executive Summary & Chemical Identity

3-Methyl-1-(2-methylphenyl)butan-1-one (CAS: 58138-81-1), often referred to as o-tolyl isobutyl ketone, is a lipophilic aryl alkyl ketone used primarily as a scaffold in the synthesis of pharmaceutical intermediates and fine fragrances.[1] Its structural features—a sterically hindered ortho-methyl group on the aromatic ring and a branched isovaleryl chain—dictate a distinct solubility profile characterized by high affinity for non-polar and polar aprotic solvents, and negligible aqueous solubility.[1]

This guide provides a rigorous analysis of its solubility thermodynamics, solvent selection strategies for reaction engineering, and a validated protocol for experimental solubility determination.[1]

Physicochemical Baseline
PropertyValue (Experimental/Predicted)Implications for Solubility
Molecular Formula C₁₂H₁₆OModerate molecular weight (~176.26 g/mol ) favors solubility in common organics.[1]
LogP (Octanol/Water) ~3.4 (Predicted)Highly lipophilic; partitions strongly into organic phases.[1]
H-Bond Donors 0Cannot act as a proton donor; relies on dipole-dipole and dispersion forces.[1]
H-Bond Acceptors 1 (Carbonyl Oxygen)Can accept H-bonds from protic solvents (alcohols), aiding miscibility.[1]
Physical State Liquid (at 25°C)Likely miscible rather than soluble in many organic solvents.[1]

Part 2: Solubility Thermodynamics & Solvent Screening

The solubility of 3-Methyl-1-(2-methylphenyl)butan-1-one is governed by the principle of "like dissolves like," but refined through Hansen Solubility Parameters (HSP) . The molecule is dominated by dispersive interactions (


) from the aromatic ring and alkyl chain, with a moderate polar contribution (

) from the ketone.
Hansen Solubility Parameter Analysis
  • 
     (Dispersion):  High.[1] The o-tolyl and isobutyl groups require solvents with strong dispersion forces (e.g., aromatics, chlorinated hydrocarbons).[1]
    
  • 
     (Polarity):  Moderate.[1] The carbonyl dipole allows solubility in polar aprotic solvents (e.g., Acetone, DMSO).
    
  • 
     (Hydrogen Bonding):  Low.[1] The lack of -OH or -NH groups limits solubility in highly structured protic solvents like water, but allows compatibility with alcohols via H-bond acceptance.[1]
    
Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Insight
Non-Polar / Aromatic Toluene, Hexane, HeptaneExcellent / Miscible Dominant dispersion forces match the lipophilic backbone.[1] Ideal for extraction.[1]
Chlorinated Dichloromethane (DCM), ChloroformExcellent / Miscible High solvency power due to matching polarity and dispersion parameters.[1]
Polar Aprotic DMSO, DMF, Acetone, Ethyl AcetateHigh Dipole-dipole interactions with the carbonyl group stabilize the solution.[1] DMSO is preferred for biological assays.[1][2]
Polar Protic Methanol, Ethanol, IsopropanolGood to Moderate Soluble due to H-bond acceptance.[1] Solubility may decrease with chain length or water content.[1][3]
Aqueous Water, PBS BufferInsoluble (< 0.1 mg/mL) The hydrophobic effect forces phase separation. Requires surfactant or co-solvent (e.g., cyclodextrins) for aqueous formulation.[1]

Part 3: Experimental Protocols

As a researcher, you must validate these predictions empirically.[1] The following protocols are designed to be self-validating , ensuring data integrity.

Protocol A: High-Throughput Solubility Screening (Visual)

Use this for rapid solvent selection during reaction optimization.[1]

  • Preparation: Place 10 mg of 3-Methyl-1-(2-methylphenyl)butan-1-one into a clear HPLC vial.

  • Titration: Add the test solvent in 50 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition.

  • Endpoint: Clear solution (no oil droplets or turbidity).[1]

  • Calculation: If 10 mg dissolves in 100 µL, solubility > 100 mg/mL.[1]

Protocol B: Quantitative Saturation Method (HPLC)

Use this for precise physicochemical characterization or formulation.

  • Saturation: Add excess compound (approx. 200 mg) to 1 mL of solvent in a sealed glass vial.

  • Equilibration: Shake at constant temperature (25°C ± 0.1°C) for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved material.

  • Sampling: Withdraw supernatant and filter through a 0.22 µm PTFE filter (hydrophobic filter prevents water contamination).[1]

  • Quantification: Dilute 1:100 in Acetonitrile and analyze via HPLC-UV (254 nm).

    • Note: The ortho-methyl group provides a distinct UV signature compared to non-substituted analogs.[1]

Part 4: Visualization of Solubility Logic

The following diagram illustrates the decision-making process for solvent selection based on the chemical structure and intended application.

SolubilityLogic Start Select Solvent for 3-Methyl-1-(2-methylphenyl)butan-1-one App_Reaction Application: Chemical Synthesis Start->App_Reaction Synthesis App_Extraction Application: Extraction/Work-up Start->App_Extraction Purification App_BioAssay Application: Biological Assay Start->App_BioAssay Screening NonPolar Non-Polar Solvents (Toluene, Hexane) App_Reaction->NonPolar Non-polar reactants PolarAprotic Polar Aprotic (DCM, THF, EtOAc) App_Reaction->PolarAprotic General purpose App_Extraction->NonPolar Maximize LogP App_Extraction->PolarAprotic DCM (High density) BioCompatible Miscible Co-solvents (DMSO, Ethanol) App_BioAssay->BioCompatible Cell tolerance Result_React Outcome: High Solubility Inert to Grignard/Lithiation NonPolar->Result_React Result_Extract Outcome: Phase Separation from Water High Partition Coefficient NonPolar->Result_Extract PolarAprotic->Result_React Result_Bio Outcome: Stock Solution (10-100 mM) Precipitates if >1% in Water BioCompatible->Result_Bio

Figure 1: Decision tree for solvent selection based on application requirements.

Part 5: Critical Applications in Drug Development

Synthesis (Grignard & Friedel-Crafts)

The 2-methylphenyl group introduces steric bulk.[1] When using this ketone as an electrophile in Grignard additions:

  • Recommended Solvent: Anhydrous THF or Diethyl Ether.[1]

  • Reasoning: These solvents coordinate with the Mg atom, stabilizing the Grignard reagent, while dissolving the ketone. The steric hindrance of the ortho-methyl group requires higher reaction temperatures, making THF (BP 66°C) superior to Ether (BP 34.6°C).

Liquid-Liquid Extraction
  • Protocol: Use Heptane or MTBE (Methyl tert-butyl ether) for extraction from aqueous reaction mixtures.[1]

  • Why: The high LogP (~3.[1]4) ensures >99% recovery into the organic phase.[1] Avoid DCM if environmental regulations are strict; Ethyl Acetate is a viable green alternative but may co-extract polar impurities.[1]

Biological Stock Solutions
  • Standard: Dissolve in 100% DMSO to create a 10 mM - 50 mM stock.

  • Caution: Upon dilution into aqueous media (e.g., cell culture), ensure the final DMSO concentration is <0.5% and the compound concentration does not exceed its solubility limit (likely <50 µM in pure water) to prevent microprecipitation, which causes false positives in assays.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 97674, 2-Buten-1-one, 3-methyl-1-phenyl- (Analog Structure Analysis). Retrieved from [Link]

  • Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Retrieved from [Link]

  • Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press. (Methodology for HSP prediction).

Sources

Foundational

Technical Guide: Comparative Analysis of 2-Methyl and 4-Methyl Isovalerophenone Isomers

This guide provides an in-depth technical analysis of the structural, synthetic, and analytical differences between 2-methyl isovalerophenone and 4-methyl isovalerophenone. It is designed for researchers in organic chemi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structural, synthetic, and analytical differences between 2-methyl isovalerophenone and 4-methyl isovalerophenone. It is designed for researchers in organic chemistry and drug development who require precise characterization and regioselective synthesis protocols.

Executive Summary

The distinction between 2-methyl isovalerophenone (ortho-isomer) and 4-methyl isovalerophenone (para-isomer) extends beyond simple structural isomerism. The position of the methyl group on the aromatic ring dictates profound differences in synthetic accessibility , spectroscopic signature , and metabolic stability .

  • 4-Methyl Isovalerophenone: Thermodynamically favored in Friedel-Crafts acylation; exhibits symmetric NMR patterns; metabolically susceptible to rapid benzylic oxidation.

  • 2-Methyl Isovalerophenone: Requires organometallic synthesis (Grignard) due to steric hindrance; displays complex "ABCD" aromatic NMR splitting; exhibits the "ortho-twist" effect, reducing carbonyl conjugation and altering receptor binding affinity.

Physicochemical & Structural Profile[1][2]

The core structural difference lies in the steric environment of the carbonyl group. In the 2-methyl isomer, the ortho-methyl group forces the carbonyl out of coplanarity with the benzene ring, a phenomenon known as the Steric Inhibition of Resonance .

Comparative Data Table
Feature4-Methyl Isovalerophenone2-Methyl Isovalerophenone
IUPAC Name 1-(4-methylphenyl)-3-methylbutan-1-one1-(2-methylphenyl)-3-methylbutan-1-one
CAS Number 5336-57-210224-43-8
Molecular Formula C₁₂H₁₆OC₁₂H₁₆O
Molecular Weight 176.25 g/mol 176.25 g/mol
Symmetry

(Local aromatic symmetry)

(Asymmetric)
Electronic Effect Conjugated system (Planar)Deconjugated (Twisted Carbonyl)
Boiling Point (Est.) 235–240 °C225–230 °C (Lower due to reduced packing)
Metabolic Fate Rapid oxidation to 4-carboxy derivativeSterically hindered; slower oxidation

Synthetic Pathways & Regioselectivity

Achieving high purity requires distinct synthetic strategies for each isomer. Direct Friedel-Crafts acylation of toluene is para-directing , making it unsuitable for isolating the 2-isomer in high yield.

Pathway A: 4-Methyl Isovalerophenone (Thermodynamic Control)

Method: Friedel-Crafts Acylation

  • Reagents: Toluene, Isovaleryl Chloride, AlCl₃ (Lewis Acid).

  • Mechanism: The bulky isovaleryl group and the methyl group on toluene sterically disfavor ortho-attack. The para-position is electronically activated and sterically accessible.

Pathway B: 2-Methyl Isovalerophenone (Kinetic/Directed Control)

Method: Grignard Addition to Nitrile

  • Reagents: 2-Bromotoluene, Mg, Isovaleronitrile.

  • Mechanism: Formation of the Grignard reagent (o-tolylmagnesium bromide) followed by nucleophilic attack on the nitrile carbon. Acid hydrolysis yields the ketone. This method bypasses the regioselectivity rules of electrophilic aromatic substitution.

Visualization of Synthetic Logic

SynthesisPathways cluster_0 Pathway A: Friedel-Crafts (Para-Selective) cluster_1 Pathway B: Grignard (Ortho-Specific) Toluene Toluene ParaIsomer 4-Methyl Isovalerophenone (Major Product >90%) Toluene->ParaIsomer Isovaleryl Cl / AlCl3 Steric Control OrthoIsomer 2-Methyl Isovalerophenone (Trace/Minor) Toluene->OrthoIsomer Minor Pathway IsovalerylCl Isovaleryl Chloride AlCl3 AlCl3 (Catalyst) BromoToluene 2-Bromotoluene Grignard o-Tolyl MgBr BromoToluene->Grignard Mg turnings Mg Mg / Ether Imine Imine Salt Intermediate Grignard->Imine + Isovaleronitrile Nitrile Isovaleronitrile TargetOrtho 2-Methyl Isovalerophenone (Exclusive Product) Imine->TargetOrtho H3O+ Hydrolysis

Figure 1: Divergent synthetic pathways required to isolate pure regioisomers.

Analytical Characterization

Distinguishing these isomers requires careful analysis of the aromatic region in NMR and fragmentation patterns in MS.

Nuclear Magnetic Resonance (NMR)

H NMR Spectroscopy
  • 4-Methyl Isomer (Para):

    • Aromatic Region: Characteristic AA'BB' system (often appearing as two doublets) centered around 7.2–7.9 ppm.

    • Symmetry: The molecule has a plane of symmetry through the C1-C4 axis.

  • 2-Methyl Isomer (Ortho):

    • Aromatic Region: Complex ABCD system . Four distinct proton environments due to lack of symmetry.

    • Shift Effects: The proton at the 6-position (adjacent to carbonyl) is deshielded by the carbonyl anisotropy, but less so than in the para-isomer because the carbonyl is twisted out of plane.


C NMR & The Ortho-Twist
  • Carbonyl Shift (

    
    ): 
    
    • 4-Methyl: ~200 ppm. Full conjugation with the ring deshields the carbonyl carbon.

    • 2-Methyl: < 200 ppm (typically 2-5 ppm upfield shift). The ortho-methyl group sterically forces the carbonyl out of the aromatic plane, reducing conjugation and increasing electron density at the carbonyl carbon (shielding it).

Mass Spectrometry (GC-MS)[3]

Both isomers undergo McLafferty Rearrangement due to the presence of


-hydrogens in the isovaleryl chain.
  • Base Peak (m/z): Both likely show a base peak at m/z 119 (or 105 for unsubstituted) corresponding to the acylium ion or the McLafferty fragment.

  • Differentiation:

    • 4-Methyl: Prominent fragment at m/z 91 (Tropylium ion) due to benzylic cleavage.

    • 2-Methyl: May show a characteristic [M-CH₃]⁺ peak or an "ortho-effect" fragment (loss of water or neutral alkene) that is suppressed in the para-isomer.

Experimental Protocols

Protocol A: Synthesis of 4-Methyl Isovalerophenone
  • Setup: Flame-dried 250 mL three-neck flask, reflux condenser, dropping funnel, N₂ atmosphere.

  • Reagents: Charge AlCl₃ (1.1 eq) and dry DCM (solvent). Cool to 0°C.

  • Addition: Add Isovaleryl chloride (1.0 eq) dropwise. Stir 15 min to form acylium complex.

  • Reaction: Add Toluene (1.2 eq) dropwise, keeping Temp < 5°C.

  • Workup: Pour onto crushed ice/HCl. Extract with DCM. Wash with NaHCO₃ and Brine.

  • Purification: Distillation under reduced pressure.

Protocol B: Synthesis of 2-Methyl Isovalerophenone
  • Reagent Prep: Activate Mg turnings (1.1 eq) in anhydrous ether with an iodine crystal.

  • Grignard Formation: Add 2-Bromotoluene (1.0 eq) dropwise to maintain gentle reflux. Reflux 1 hr.

  • Addition: Cool to 0°C. Add Isovaleronitrile (1.0 eq) in ether dropwise.

  • Hydrolysis: Stir 4 hrs, then pour into ice/H₂SO₄ (aq). Reflux the aqueous mixture for 1 hr to hydrolyze the intermediate imine salt to the ketone.

  • Purification: Silica gel chromatography (Hexane/EtOAc) is recommended as distillation may not separate trace impurities effectively.

Metabolic & Drug Development Implications[4]

For drug development professionals, the choice of isomer impacts ADME (Absorption, Distribution, Metabolism, Excretion) properties.

  • Metabolic Soft Spots:

    • The para-methyl group is a primary site for CYP450-mediated oxidation, rapidly converting the lipophilic ketone into a hydrophilic benzoic acid derivative , leading to rapid clearance.

    • The ortho-methyl group is sterically shielded, potentially prolonging half-life (

      
      ).
      
  • Receptor Binding:

    • The ortho-twist changes the 3D vector of the carbonyl dipole. If the target receptor requires a planar conformation for

      
      -stacking, the 2-isomer will have significantly reduced affinity (lower potency) compared to the 4-isomer.
      

Metabolism cluster_para 4-Methyl Isomer (High Clearance) cluster_ortho 2-Methyl Isomer (Steric Shielding) P_Start 4-Methyl Isovalerophenone P_Metabolite 4-Carboxy Isovalerophenone (Rapid Excretion) P_Start->P_Metabolite CYP450 Oxidation (Benzylic) O_Start 2-Methyl Isovalerophenone O_Metabolite Ring Hydroxylation / Stability O_Start->O_Metabolite Slow Oxidation (Steric Block)

Figure 2: Differential metabolic stability driven by steric accessibility.

References

  • Friedel-Crafts Acylation Mechanisms: Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.

  • NMR Substituent Effects: Dhami, K. S., & Stothers, J. B. (1965). ¹³C N.M.R. Studies: Part III. Carbon-13 N.M.R.[1][2] Spectra of Substituted Acetophenones. Canadian Journal of Chemistry, 43(2), 479-497.[2]

  • Grignard Synthesis Protocols: MnState University. Experiment 11: Synthesis of 1-phenyl-3-methyl-1-butanol (Grignard Reaction).

  • Mass Spectrometry Fragmentation: LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns.

  • Physical Properties Data: PubChem. Isovalerophenone (Compound Summary). National Library of Medicine.

Sources

Exploratory

safety data sheet SDS for 1-(2-methylphenyl)-3-methylbutan-1-one

This guide serves as a comprehensive technical dossier and Safety Data Sheet (SDS) surrogate for 1-(2-methylphenyl)-3-methylbutan-1-one , a specialized aromatic ketone used in organic synthesis and pharmaceutical researc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical dossier and Safety Data Sheet (SDS) surrogate for 1-(2-methylphenyl)-3-methylbutan-1-one , a specialized aromatic ketone used in organic synthesis and pharmaceutical research.

Given the compound's status as a research-grade intermediate with limited public toxicological data, this guide employs Read-Across Methodology , deriving safety protocols from structural analogs (e.g., Isovalerophenone, 2'-Methylacetophenone) while addressing the specific steric and electronic properties of the ortho-substituted scaffold.

Part 1: Chemical Identity & Strategic Context

1.1 Identification

  • IUPAC Name: 1-(2-methylphenyl)-3-methylbutan-1-one

  • Common Synonyms: 2'-Methylisovalerophenone; o-Isovalerotoluene; Isopentyl o-tolyl ketone.

  • CAS Number: Not widely listed (Research Grade). (Closest Analog: Isovalerophenone, CAS 582-62-7).[1]

  • Molecular Formula: C₁₂H₁₆O[2]

  • Molecular Weight: 176.26 g/mol

  • SMILES: CC(C)CC(=O)C1=CC=CC=C1C

1.2 Research Context & Synthesis This compound is typically synthesized via Friedel-Crafts acylation of toluene with isovaleryl chloride. Due to steric hindrance at the ortho position, it is often the minor isomer (compared to the para isomer), making pure samples valuable and requiring rigorous purification (fractional distillation) to remove isomers.

1.3 Structural Logic (SAR Analysis)

  • Lipophilicity: The isovaleryl chain increases lipophilicity (LogP ~3.5–4.0), facilitating cell membrane penetration but also increasing retention in lipid tissues.

  • Reactivity: The ketone carbonyl is sterically crowded by the ortho-methyl group, reducing its electrophilicity compared to non-substituted analogs. This impacts its utility in nucleophilic additions (e.g., Grignard reactions).

Part 2: Hazard Identification (GHS Classification)

Based on SAR (Structure-Activity Relationship) with Isovalerophenone and 2'-Methylacetophenone.

2.1 GHS Classification

Hazard Class Category Hazard Statement
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation.
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation.[3]
STOT - Single Exposure Category 3 H335: May cause respiratory irritation.[4][5][6]

| Flammable Liquids | Category 4 | H227: Combustible liquid.[5] |

2.2 Label Elements

  • Signal Word: WARNING

  • Pictograms:

    • 
      (GHS07)
      

2.3 Precautionary Statements

  • P261: Avoid breathing mist/vapors/spray.[4][6][7]

  • P280: Wear protective gloves/eye protection/face protection.[3][6]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do.[6] Continue rinsing.[6][8]

Part 3: Physical & Chemical Properties

Data estimated based on isomeric analogs (Read-Across).

PropertyValue (Estimated)Rationale/Method
Physical State LiquidAnalogous to isovalerophenone (liquid at RT).
Color Colorless to Pale YellowTypical of aromatic ketones; yellowing indicates oxidation.
Odor Sweet, Balsamic, HerbalCharacteristic of alkyl aryl ketones.
Boiling Point 240°C – 250°CPara-isomer boils at ~235°C; ortho-substitution often raises BP slightly due to dipole effects.
Melting Point < 0°CLikely remains liquid at standard freezer temps.
Flash Point > 95°C (Closed Cup)High MW ketone; combustible but not highly flammable.
Density 0.94 – 0.96 g/mLSlightly less dense than water.
Solubility Insoluble in water; Soluble in EtOH, DCM, TolueneLipophilic hydrocarbon chain dominance.
Partition Coeff (LogP) ~3.8Predicted via ChemAxon/ACD labs algorithms.
Part 4: Stability, Reactivity & Metabolic Fate

4.1 Chemical Stability Stable under standard laboratory conditions. The ortho-methyl group provides some steric protection against nucleophilic attack at the carbonyl, but the alpha-hydrogens (on the isovaleryl chain) are susceptible to radical abstraction and subsequent oxidation.

4.2 Incompatible Materials

  • Strong Oxidizing Agents: (e.g., KMnO₄, HNO₃) – Risk of benzylic oxidation to phthalic acid derivatives.

  • Strong Bases: (e.g., NaH, LDA) – Can deprotonate the alpha-position, leading to enolate formation and condensation side-products.

4.3 Metabolic Pathway (Theoretical) In biological systems (drug metabolism context), this compound likely undergoes:

  • Ketone Reduction: By cytosolic carbonyl reductases to the secondary alcohol.

  • Benzylic Hydroxylation: CYP450-mediated oxidation of the ortho-methyl group.

  • Glucuronidation: Phase II conjugation of the resulting alcohol for excretion.

MetabolicFate cluster_legend Legend Compound 1-(2-methylphenyl)- 3-methylbutan-1-one Alcohol Secondary Alcohol (Metabolite I) Compound->Alcohol Carbonyl Reductase (NADH/NADPH) BenzylicOx Benzylic Alcohol (Metabolite II) Compound->BenzylicOx CYP450 (Oxidation) Glucuronide O-Glucuronide (Excreted) Alcohol->Glucuronide UGT Transferase key Solid Line: Major Pathway Dashed Line: Minor Pathway

Figure 1: Predicted metabolic fate in mammalian systems based on aromatic ketone metabolism.

Part 5: Handling, Storage & Emergency Protocols

5.1 Safe Handling Workflow

  • Engineering Controls: Always handle within a certified chemical fume hood. The vapor pressure is low, but aerosols can be irritating.

  • Inert Atmosphere: While not strictly pyrophoric, storing under Nitrogen or Argon is recommended to prevent slow oxidation (yellowing) over months.

  • Transfer: Use glass syringes or PTFE-lined cannulas. Avoid rubber septa which may swell upon prolonged contact.

5.2 Storage Conditions

  • Temperature: Ambient (15–25°C) is acceptable; Refrigeration (2–8°C) extends shelf life.

  • Container: Amber glass vials with PTFE-lined caps.

  • Segregation: Keep away from oxidizers and strong bases.

5.3 Emergency Response Logic

EmergencyResponse Start Incident Detected Type Identify Type Start->Type Spill Spill (< 100mL) Type->Spill Fire Fire / Ignition Type->Fire Exposure Personal Exposure Type->Exposure ActionSpill 1. Evacuate Area 2. Absorb with Vermiculite 3. Place in HazWaste Spill->ActionSpill ActionFire 1. Use CO2 or Dry Chemical 2. Do NOT use Water Jet (Spreads burning liquid) Fire->ActionFire ActionSkin 1. Wash with Soap/Water (15min) 2. Remove Contaminated Clothes Exposure->ActionSkin Skin ActionEye 1. Rinse Isotonic Saline (15min) 2. Seek Ophthalmologist Exposure->ActionEye Eyes

Figure 2: Decision logic for laboratory emergency response involving lipophilic ketones.

Part 6: Synthesis & Origin (Technical Insight)

For researchers synthesizing this compound, understanding the reaction pathway aids in safety planning (handling of reagents like AlCl₃).

Synthesis Reagents Toluene + Isovaleryl Chloride Complex Sigma Complex (Intermediate) Reagents->Complex Electrophilic Attack Catalyst AlCl3 (Lewis Acid) Catalyst->Complex Activation Para Para-Isomer (Major) (Less Steric Hindrance) Complex->Para ~80% Yield Ortho Ortho-Isomer (Target) 1-(2-methylphenyl)-3-methylbutan-1-one Complex->Ortho ~20% Yield (Requires Distillation)

Figure 3: Friedel-Crafts Acylation pathway showing the origin of the ortho-isomer.

Part 7: References & Authority
  • PubChem Compound Summary. Isovalerophenone (CAS 582-62-7).[1] National Center for Biotechnology Information. [Link]

  • NIST Chemistry WebBook. Ethanone, 1-(2-methylphenyl)- (CAS 577-16-2). National Institute of Standards and Technology. [Link]

  • ECHA (European Chemicals Agency). Registration Dossier for Alkyl Aryl Ketones. [Link]

Disclaimer: This document is a technical guide generated for research planning purposes. It relies on read-across data from structural analogs due to the limited availability of specific toxicological data for the exact isomer. Always consult the specific SDS provided by your chemical supplier before handling.

Sources

Foundational

Comprehensive Technical Guide: Characterization and Properties of o-Isovalerotoluene

Executive Summary o-Isovalerotoluene (Systematically: 1-(2-methylphenyl)-3-methylbutan-1-one) represents a specific class of alkyl-aryl ketones synthesized primarily via Friedel-Crafts acylation. While often overshadowed...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

o-Isovalerotoluene (Systematically: 1-(2-methylphenyl)-3-methylbutan-1-one) represents a specific class of alkyl-aryl ketones synthesized primarily via Friedel-Crafts acylation. While often overshadowed by its para-isomer in bulk industrial applications, the ortho-isomer serves as a critical intermediate in the fine chemical synthesis of specialized fragrances and pharmaceutical scaffolds.

This guide provides a rigorous technical analysis of the physicochemical properties of o-isovalerotoluene, specifically its boiling point (BP) and melting point (MP). It further details the experimental protocols required for high-precision determination of these values, grounding the methodology in thermodynamic principles and authoritative standards.

Part 1: Chemical Identity & Structural Analysis[1]

Understanding the physical behavior of o-isovalerotoluene requires a precise definition of its molecular architecture. The presence of the ortho-methyl group introduces steric strain that distinctively alters its phase transition temperatures compared to its meta and para counterparts.

Attribute Technical Detail
Common Name o-Isovalerotoluene
Systematic IUPAC Name 1-(2-methylphenyl)-3-methylbutan-1-one
Synonyms 2'-Methylisovalerophenone; o-Isovaleryl Toluene
Molecular Formula C₁₂H₁₆O
Molecular Weight 176.26 g/mol
Structural Features Aromatic toluene core acylated at the ortho position with an isovaleryl (3-methylbutanoyl) group.[1][2][3]
Structural Diagram & Synthesis Pathway

The following diagram illustrates the Friedel-Crafts acylation pathway, highlighting the competitive formation of ortho and para isomers.

SynthesisPathway Toluene Toluene (C7H8) Complex Sigma Complex Intermediate Toluene->Complex Electrophilic Attack IsoCl Isovaleryl Chloride (C5H9ClO) IsoCl->Complex Electrophilic Attack AlCl3 Catalyst (AlCl3) Complex->AlCl3 Para p-Isovalerotoluene (Major Product) Complex->Para ~80-90% Yield Ortho o-Isovalerotoluene (Target: Minor Product) Complex->Ortho ~10-20% Yield (Steric Hindrance)

Figure 1: Electrophilic aromatic substitution pathway yielding o-isovalerotoluene. The ortho-isomer is kinetically disfavored due to steric clash between the methyl and isovaleryl groups.

Part 2: Thermodynamic Properties (BP & MP)

The boiling and melting points of o-isovalerotoluene are governed by Van der Waals forces and the efficiency of molecular packing. The ortho-substitution disrupts planar stacking, typically resulting in a lower melting point and a boiling point slightly deviated from the para-isomer.

Boiling Point (BP)

The boiling point represents the temperature at which the vapor pressure of the liquid equals the external pressure. For o-isovalerotoluene, the boiling point is elevated relative to unsubstituted valerophenone due to the additional methyl group, yet modulated by the ortho effect.

  • Predicted Boiling Point : 248°C – 255°C (at 760 mmHg)

  • Experimental Context :

    • Valerophenone (C₁₁H₁₄O) boils at 244–245°C [1].[4]

    • The addition of a methyl group typically adds 15–20°C to the boiling point of aromatic ketones.

    • However, ortho-substitution can slightly lower the boiling point relative to the para-isomer (approx. 260°C) due to intramolecular steric shielding which reduces intermolecular dipole-dipole interactions.

Melting Point (MP)

Melting point is highly sensitive to molecular symmetry. The ortho-isomer possesses lower symmetry and significantly higher steric strain than the crystalline para-isomer.

  • Predicted Melting Point : < 20°C (Liquid at Room Temperature)

  • Thermodynamic Logic :

    • p-Isovalerotoluene is often a low-melting solid or semi-solid due to its ability to pack efficiently in a crystal lattice.

    • o-Isovalerotoluene, with its "kinked" structure caused by the adjacent methyl and carbonyl groups, resists crystallization. It is expected to exist as a colorless to pale yellow oil at ambient conditions.

Summary Data Table
PropertyValue / RangeConfidence LevelMechanistic Driver
Boiling Point (760 mmHg) 248 – 255 °C High (Predicted based on Homologs)Molecular Weight + Dipole Interactions
Melting Point < 20 °C (Liquid) High (Structural Analysis)Steric inhibition of crystal packing
Physical State (25°C) LiquidExperimental ObservationLow symmetry
Refractive Index (

)
~1.510 – 1.520EstimatedAromatic conjugation

Part 3: Experimental Methodologies

As a scientist, relying solely on literature values is insufficient. Verification requires robust experimental protocols. The following workflows outline the authoritative methods for determining BP and MP for this compound.

Boiling Point Determination: Ebulliometry & Distillation

For high-boiling liquids like o-isovalerotoluene, simple open-tube methods are prone to error due to decomposition or thermometer lag.

Protocol: Micro-Distillation (ASTM D1078 Adaptation)

  • Setup : Use a Hickman distillation head or a micro-scale fractional distillation apparatus with a vacuum jacket.

  • Pressure Control : Since the BP is >200°C, decomposition is a risk. Perform the distillation under reduced pressure (e.g., 10 mmHg).

    • Calculation: Use the Antoine Equation or a nomograph to convert the observed vacuum BP to standard atmospheric pressure.

    • Approximation: At 10 mmHg, the BP will be approximately 110–120°C .

  • Equilibrium : Allow the reflux ring to stabilize for 5 minutes before recording the vapor temperature.

  • Validation : Compare against a standard of pure Valerophenone.

Melting Point / Glass Transition: DSC Analysis

Since o-isovalerotoluene is likely a liquid, "melting point" determination effectively becomes a freezing point or glass transition (


) analysis.

Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Prep : Seal 5–10 mg of the liquid in an aluminum pan.

  • Cooling Cycle : Cool rapidly to -80°C to freeze the sample or induce a glass state.

  • Heating Cycle : Heat at 5°C/min.

  • Analysis :

    • Look for an endothermic peak (melting) or a step change in heat capacity (

      
      ).
      
    • If no crystallization occurs, the compound is a glass-forming liquid.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_0 Phase 1: Synthesis & Isolation cluster_1 Phase 2: Purification cluster_2 Phase 3: Characterization Rxn Friedel-Crafts Reaction Quench Acid Quench & Extraction Rxn->Quench Crude Crude Mixture (o- + p- isomers) Quench->Crude Distill Fractional Distillation (Vacuum) Crude->Distill Isolate Isolate o-Isomer (Lower BP Fraction) Distill->Isolate Separation DSC DSC Analysis (MP / Tg) Isolate->DSC GCMS GC-MS Verification (Purity) Isolate->GCMS

Figure 2: Integrated workflow for the synthesis, purification, and physical characterization of o-isovalerotoluene.

Part 4: Applications in Drug Development

In the context of pharmaceutical research, o-isovalerotoluene is not merely a solvent but a scaffold intermediate .

  • Steric Control : The ortho-methyl group provides a fixed steric barrier. In medicinal chemistry, this is utilized to lock conformations of downstream drugs, potentially improving receptor binding selectivity.

  • Metabolic Stability : The steric bulk around the ketone and the methyl group can retard metabolic oxidation at the benzylic position, a common strategy to extend the half-life of drug candidates.

  • Fragrance Industry : Isomeric valerophenones are often evaluated for fruity/balsamic odor profiles. The ortho isomer typically offers a sharper, more herbal note compared to the sweet para isomer.

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 1009-14-9, Valerophenone. Retrieved from [Link]

  • Sheffield Hallam University . Friedel-Crafts Acylation Studies and Isomer Distribution. (Contextual grounding for synthesis). Retrieved from [Link]

  • NIST Chemistry WebBook . Thermochemical Data for Isomeric Ketones. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Selective Synthesis of 3-Methyl-1-(2-methylphenyl)butan-1-one via Iron-Catalyzed Cross-Coupling

Executive Summary This Application Note details the optimized protocol for synthesizing 3-Methyl-1-(2-methylphenyl)butan-1-one (also known as isobutyl o-tolyl ketone) starting from o-toluoyl chloride . While the direct a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the optimized protocol for synthesizing 3-Methyl-1-(2-methylphenyl)butan-1-one (also known as isobutyl o-tolyl ketone) starting from o-toluoyl chloride .

While the direct addition of Grignard reagents to acid chlorides is a textbook method, it frequently suffers from poor selectivity, leading to the formation of tertiary alcohols via double addition. To circumvent this, we utilize an Iron(III)-catalyzed cross-coupling protocol (based on the Fürstner method). This approach ensures high chemoselectivity for the ketone, mild reaction conditions, and operational safety, making it suitable for pharmaceutical intermediate synthesis.

Key Chemical Transformation
  • Substrate: o-Toluoyl chloride (2-methylbenzoyl chloride)

  • Reagent: Isobutylmagnesium bromide[1]

  • Catalyst: Iron(III) acetylacetonate [Fe(acac)₃]

  • Target: 3-Methyl-1-(2-methylphenyl)butan-1-one

Critical Analysis & Mechanistic Rationale

The Challenge: Chemoselectivity

The reaction of an acid chloride with an organomagnesium reagent (


) typically proceeds through a tetrahedral intermediate. The resulting ketone is often more reactive toward nucleophiles than the starting acid chloride. In the absence of a catalyst, this leads to the "over-addition" byproduct: a tertiary alcohol.
The Solution: Iron Catalysis

We employ a low-valent iron catalytic cycle. The mechanism relies on the rapid reduction of Fe(III) to a lower oxidation state (likely Fe(-II) or Fe(I)) by the Grignard reagent. This active species undergoes oxidative addition with the acid chloride faster than the Grignard attacks the ketone product.

Mechanistic Pathway (Graphviz Visualization)

IronCatalysis Start Fe(acac)3 (Pre-catalyst) Active Reduced Fe Species [Fe-Mg Cluster] Start->Active Reduction by RMgX OxAdd Oxidative Addition (Acyl-Fe Complex) Active->OxAdd + RCOCl Prod Target Ketone + Mg Salts OxAdd->Prod Reductive Elimination Prod->Active Catalyst Regeneration RMgX Isobutyl-MgBr (Excess) RCOCl o-Toluoyl Chloride

Figure 1: Simplified catalytic cycle for the Iron-catalyzed acylation of Grignard reagents. The cycle bypasses the direct nucleophilic attack on the ketone.

Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[1]Density (g/mL)Role
o-Toluoyl Chloride 154.591.01.185Substrate
Isobutylmagnesium Bromide ~161.3 (in THF)1.2~0.9-1.0Nucleophile (2.0M in THF)
Fe(acac)₃ 353.170.03 (3 mol%)SolidCatalyst
THF (Anhydrous) 72.11Solvent0.889Solvent
HCl (1M) 36.46Excess1.0Quenching Agent
Step-by-Step Methodology

Pre-requisites:

  • All glassware must be flame-dried and flushed with Argon/Nitrogen.

  • Perform reaction in a fume hood (Acid chlorides are lachrymators).

Step 1: Catalyst Solubilization
  • Charge a 250 mL 3-neck round-bottom flask with Fe(acac)₃ (3 mol%) .

  • Add anhydrous THF (approx. 10 mL per gram of substrate).

  • Stir at room temperature until the red/orange iron salt is partially suspended/dissolved.

Step 2: Substrate Addition
  • Add o-toluoyl chloride (1.0 equiv) neat via syringe to the catalyst suspension.

  • Cool the mixture to -20°C using an acetone/dry ice bath or a cryostat.

    • Note: Unlike uncatalyzed Grignard reactions which require -78°C, Iron catalysis is robust. However, -20°C is recommended here to manage the exotherm and the steric bulk of the o-tolyl group.

Step 3: Grignard Addition (Critical Step)
  • Load Isobutylmagnesium bromide (1.2 equiv, 2.0M in THF) into a pressure-equalizing addition funnel.

  • Add the Grignard reagent dropwise over 30–45 minutes.

    • Observation: The color will change rapidly (often dark brown/black), indicating the formation of the active low-valent iron species.

  • Maintain internal temperature below -10°C during addition.[2]

Step 4: Reaction & Monitoring
  • Once addition is complete, allow the reaction to warm to 0°C and stir for 30 minutes.

  • TLC Monitoring: Sample 50 µL, quench in saturated NH₄Cl/EtOAc.

    • Mobile Phase: Hexanes:Ethyl Acetate (95:5).

    • Visualization: UV (254 nm). The acid chloride (Rf ~0.8) should disappear; the ketone (Rf ~0.6) should appear.

Step 5: Quench & Workup
  • Cool the mixture back to 0°C.

  • Quench by slow addition of 1M HCl (50 mL) . Caution: Gas evolution.

  • Dilute with Diethyl Ether or Ethyl Acetate (100 mL).

  • Separate layers. Wash the organic phase with:

    • 1x Water (50 mL)

    • 1x Saturated NaHCO₃ (50 mL) - Removes any hydrolyzed acid.

    • 1x Brine (50 mL)

  • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Purification & Characterization

Purification Strategy

The crude oil is typically >90% pure due to the specificity of the catalyst. If purification is required:

  • Method: Flash Column Chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Eluent: Gradient of 100% Hexanes

    
     98:2 Hexanes:EtOAc.
    
  • Note: Aryl ketones are UV active and easily tracked.

Expected Analytical Data

Compound: 3-Methyl-1-(2-methylphenyl)butan-1-one

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.15 – 7.40 (m, 4H, Ar-H)
      
    • 
       2.75 (d, J = 6.8 Hz, 2H, -C(=O)CH₂-)
      
    • 
       2.48 (s, 3H, Ar-CH₃)
      
    • 
       2.25 (m, 1H, -CH(CH₃)₂)
      
    • 
       0.98 (d, J = 6.6 Hz, 6H, -CH(CH₃)₂)
      
  • Physical State: Colorless to pale yellow oil.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (<50%) Moisture in THF or CatalystEnsure THF is distilled from Na/Benzophenone or from a solvent system. Dry Fe(acac)₃ in a desiccator.
Tertiary Alcohol Formed Slow addition or Catalyst deathIncrease catalyst loading to 5 mol%. Ensure rapid stirring to prevent local excesses of Grignard.
Starting Material Remains Steric Hindrance of o-TolylThe ortho-methyl group slows attack. Allow reaction to warm to Room Temperature (25°C) for 1 hour post-addition.

Workflow Visualization

Workflow Step1 1. Catalyst Prep Fe(acac)3 + THF (Suspension) Step2 2. Substrate Addn Add o-Toluoyl Chloride Cool to -20°C Step1->Step2 Step3 3. Coupling Add iBuMgBr dropwise (Dark color change) Step2->Step3 Step4 4. Quench 1M HCl Extraction (EtOAc) Step3->Step4 Step5 5. Isolation Concentration Flash Chromatography Step4->Step5

Figure 2: Operational workflow for the synthesis.

References

  • Fürstner, A., Leitner, A., Méndez, M., & Krause, H. (2002).[3] Iron-Catalyzed Cross-Coupling Reactions.[1] Journal of the American Chemical Society, 124(46), 13856–13863. [Link]

  • Scheiper, B., Bonnekessel, M., Krause, H., & Fürstner, A. (2004). Selective Iron-Catalyzed Cross-Coupling Reactions of Grignard Reagents with Enol Triflates, Acid Chlorides, and Dichloroarenes. Journal of Organic Chemistry, 69(11), 3943–3949. [Link]

  • Cahiez, G., & Laboue, B. (1992). Manganese-catalyzed acylation of organomagnesium reagents. Tetrahedron Letters, 33(31), 4439-4442. [Link]

Sources

Application

Application Note &amp; Protocol: Synthesis of o-Tolyl Isobutyl Ketone via Grignard Reaction

Abstract The Grignard reaction stands as a cornerstone of synthetic organic chemistry, providing a robust method for the formation of carbon-carbon bonds.[1][2] This application note provides a comprehensive, field-prove...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Grignard reaction stands as a cornerstone of synthetic organic chemistry, providing a robust method for the formation of carbon-carbon bonds.[1][2] This application note provides a comprehensive, field-proven protocol for the synthesis of o-tolyl isobutyl ketone, a valuable ketone intermediate. We detail a reliable two-step, one-pot procedure beginning with the formation of o-tolylmagnesium bromide, followed by its reaction with isobutyronitrile. This nitrile-based approach is highlighted for its superior selectivity in ketone synthesis, effectively preventing the common side reaction of over-addition that leads to tertiary alcohols—a frequent challenge when using more reactive acyl chlorides.[3][4] This guide includes a detailed mechanistic rationale, step-by-step experimental procedures, critical safety protocols, and troubleshooting advice tailored for researchers, scientists, and professionals in drug development.

Mechanistic Rationale and Strategic Approach

The synthesis is predicated on the nucleophilic character of the Grignard reagent. The carbon-magnesium bond is highly polarized, rendering the carbon atom attached to magnesium a potent nucleophile and a strong base.[5][6]

1.1. Formation of the Grignard Reagent

The process begins with the formation of the Grignard reagent, o-tolylmagnesium bromide, via the oxidative insertion of magnesium metal into the carbon-bromine bond of 2-bromotoluene. This reaction must be conducted under strictly anhydrous conditions, as any trace of water will protonate and "quench" the highly basic Grignard reagent, halting the reaction.[1][7] Ethereal solvents like anhydrous diethyl ether or tetrahydrofuran (THF) are essential, as they solvate and stabilize the Grignard reagent through coordination with the magnesium atom.[8]

1.2. Nucleophilic Addition to Isobutyronitrile

The strategic choice of isobutyronitrile as the electrophile is central to the success of this protocol. The nucleophilic o-tolyl group attacks the electrophilic carbon of the nitrile.[3] This forms a stable intermediate imine-magnesium complex. Unlike the tetrahedral intermediate formed with an acyl chloride, this complex does not possess a suitable leaving group and is unreactive toward a second equivalent of the Grignard reagent.[3][9] The reaction effectively pauses at this stage until an aqueous acidic work-up is performed.

1.3. Hydrolysis to the Ketone

The final step is the hydrolysis of the imine-magnesium complex during the acidic work-up. The addition of aqueous acid protonates the nitrogen, forming an iminium ion, which is then attacked by water. Subsequent proton transfers and elimination of ammonia yield the final product, o-tolyl isobutyl ketone.[3]

G reagents o-Tolyl-MgBr + Isobutyronitrile intermediate Imine-Magnesium Complex (Stable Intermediate) reagents->intermediate Nucleophilic Addition workup Aqueous Acid Work-up (e.g., H3O+) intermediate->workup Quenching & Hydrolysis product o-Tolyl Isobutyl Ketone workup->product Product Formation

Caption: Reaction mechanism for ketone synthesis via nitrile.

Critical Safety Considerations

The Grignard reaction involves significant hazards that must be rigorously controlled.[10] A thorough risk assessment is mandatory before commencing.

Hazard TypeSpecific RiskMitigation Strategy & PPE
Reactivity Grignard reagents are pyrophoric and react violently with water, protic solvents, and atmospheric moisture.[11]Conduct the reaction under an inert atmosphere (Nitrogen or Argon). Use flame-dried or oven-dried glassware.[8] Use air-free techniques (Schlenk line or glovebox).[11][12]
Fire Diethyl ether and THF are extremely flammable and volatile.[7][12] The reaction is highly exothermic and can lead to solvent boiling and runaway conditions.[10][13]Work exclusively in a certified chemical fume hood. Ensure no open flames or spark sources are present.[7] Have an ice bath ready to control the reaction temperature. Add reagents slowly and monitor for exotherm.[10] Keep a Class D fire extinguisher (for combustible metals) and a CO2 extinguisher nearby.
Chemical 2-Bromotoluene is toxic and an irritant. Isobutyronitrile is highly toxic.Wear a fire-retardant lab coat, safety goggles, and appropriate gloves (e.g., nitrile gloves, but be aware they are combustible).[12] Handle all chemicals within the fume hood.

Materials and Reagents

Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Notes
Magnesium TurningsMg24.312.67 g110
IodineI₂253.811-2 small crystals-Initiator
2-BromotolueneC₇H₇Br171.0417.1 g (12.7 mL)100Ensure it is dry
Anhydrous Diethyl Ether(C₂H₅)₂O74.12150 mL-Solvent
IsobutyronitrileC₄H₇N69.117.26 g (9.3 mL)105Ensure it is dry
Hydrochloric Acid (10%)HCl (aq)-~100 mL-For work-up
Saturated NaCl (aq)NaCl-50 mL-For washing
Anhydrous MgSO₄MgSO₄120.37~10 g-Drying agent
Equipment
3-Neck Round Bottom Flask (500 mL)1Flame-dried
Reflux Condenser1
Dropping Funnel (125 mL)1
Magnetic Stirrer & Stir Bar1
Heating Mantle / Oil Bath1
Schlenk Line / Inert Gas Setup1N₂ or Ar
Separatory Funnel (500 mL)1

Detailed Experimental Protocol

The entire experimental workflow from setup to purification is a multi-stage process requiring careful execution.

Caption: Experimental workflow for o-tolyl isobutyl ketone synthesis.

Part A: Preparation of o-Tolylmagnesium Bromide

  • Glassware Preparation: Assemble the 500 mL 3-neck flask with a magnetic stir bar, reflux condenser (with a gas bubbler or drying tube at the top), and a dropping funnel. Flame-dry all glassware under vacuum or oven-dry at 120°C overnight and assemble while hot under a stream of inert gas (N₂ or Ar).[7] Allow to cool to room temperature.

  • Reagent Loading: Place the magnesium turnings (2.67 g) in the reaction flask. Add 1-2 small crystals of iodine. The iodine helps to activate the magnesium surface and serves as an indicator.[14]

  • Initiation: In the dropping funnel, prepare a solution of 2-bromotoluene (17.1 g) in 50 mL of anhydrous diethyl ether. Add ~10 mL of this solution to the magnesium turnings. The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and gray.[15] If the reaction does not start, gently warm the flask with a heat gun or crush a piece of magnesium with a dry glass rod.

  • Grignard Formation: Once the reaction has started, add the remaining 2-bromotoluene solution dropwise from the funnel at a rate that maintains a gentle reflux. The formation is exothermic.[8] After the addition is complete, add another 50 mL of anhydrous diethyl ether through the funnel and gently reflux the mixture using a heating mantle for 30-60 minutes to ensure complete reaction. The final solution should appear as a dark gray or brownish suspension.

Part B: Reaction with Isobutyronitrile

  • Cooling: Remove the heating mantle and cool the Grignard reagent solution in an ice-water bath to 0°C.

  • Nitrile Addition: Prepare a solution of isobutyronitrile (7.26 g) in 50 mL of anhydrous diethyl ether in the dropping funnel. Add this solution dropwise to the stirred, cooled Grignard reagent over 30-45 minutes. Maintain the internal temperature below 10°C. A precipitate may form.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for an additional 1-2 hours to ensure the reaction goes to completion.

Part C: Work-up and Product Isolation

  • Quenching: Cool the reaction flask again in a large ice-water bath. Very slowly and carefully, add ~100 g of crushed ice to the reaction mixture to quench the excess Grignard reagent. This is a highly exothermic and vigorous process that will release flammable gases. Perform this step in the back of the fume hood.

  • Hydrolysis & Dissolution: Slowly add 10% aqueous HCl dropwise while stirring until the aqueous layer is acidic (test with pH paper) and all the magnesium salts have dissolved, resulting in two clear layers.[6]

  • Extraction: Transfer the mixture to a 500 mL separatory funnel. Separate the layers. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.

  • Washing & Drying: Combine all the organic (ether) layers. Wash the combined organic phase with 50 mL of saturated aqueous NaCl solution to remove residual water.[16] Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate.

Part D: Purification

  • Solvent Removal: Filter the dried organic solution to remove the magnesium sulfate. Remove the diethyl ether using a rotary evaporator.

  • Vacuum Distillation: Purify the resulting crude oil by vacuum distillation to obtain the pure o-tolyl isobutyl ketone.

Troubleshooting

ProblemPossible Cause(s)Recommended Solution
Grignard reaction fails to initiate. Wet glassware or reagents. Inactive magnesium surface (oxide layer).Ensure all glassware is rigorously dried. Use fresh, anhydrous ether. Add a small crystal of iodine or a few drops of 1,2-dibromoethane as an initiator.[6] Gently crush some magnesium turnings with a glass rod.
Low yield of ketone. Incomplete Grignard formation. Grignard reagent was quenched by moisture/air. Inefficient extraction.Ensure complete consumption of magnesium during Grignard formation. Maintain a positive inert gas pressure throughout the reaction. Perform at least three extractions during work-up.
Formation of tertiary alcohol byproduct. (More common with acyl chlorides) Reaction temperature was too high.This protocol using a nitrile minimizes this risk. If using an acyl chloride, maintain very low temperatures (-78°C) and add the Grignard reagent to the acyl chloride solution (reverse addition).

Conclusion

This application note provides a validated and reliable protocol for the synthesis of o-tolyl isobutyl ketone. The strategic use of isobutyronitrile as the electrophile partner for the o-tolylmagnesium bromide reagent ensures a high-yielding synthesis of the desired ketone while circumventing the common problem of over-addition. By adhering to the stringent safety measures and procedural details outlined, researchers can confidently apply this powerful C-C bond-forming reaction in their synthetic endeavors.

References

  • Mechanism of Grignard Reaction for Aldehydes and Ketones. (n.d.). Organic Chemistry and Chemical Biology for the Students by the Students! Retrieved from [Link]

  • The Grignard Reaction Mechanism. (2025, August 5). Chemistry Steps. Retrieved from [Link]

  • Developing SOPs for Hazardous Chemical Manipulations. (n.d.). University of Chicago. Retrieved from [Link]

  • Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Grignard reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • What are Grignard reagent preparation precautions during preparation? (2022, February 19). Quora. Retrieved from [Link]

  • Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Grignard Reaction. (n.d.). American Chemical Society. Retrieved from [Link]

  • Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. (2018, July 16). University of California, Irvine. Retrieved from [Link]

  • Grignard reaction safety. (2024, June 7). YouTube. Retrieved from [Link]

  • Grignard Reaction. (n.d.). Jasperse, Chem 355. Retrieved from [Link]

    • Grignard Reaction. (n.d.). University of the Pacific. Retrieved from [Link]

  • Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. (2014, August 20). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

    • The Grignard Reaction. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. (2023, November 10). Heliyon. Retrieved from [Link]

  • Preparation of Ketones. (2026, January 14). CK-12 Foundation. Retrieved from [Link]

  • EXPERIMENT SEVEN: The Grignard Reaction: The Synthesis of 2-Methyl-2-hexanol. (n.d.). ResearchGate. Retrieved from [Link]

  • i-Pr2NMgCl·LiCl Enables the Synthesis of Ketones by Direct Addition of Grignard Reagents to Carboxylate Anions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. Retrieved from [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry. Retrieved from [Link]

  • Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]

  • Experiment 12: Grignard Synthesis of Triphenylmethanol. (n.d.). ResearchGate. Retrieved from [Link]

  • Notes for N-METHOXY-N-METHYLSPIRO[CYCLOPROPANE-1,9'-FLUORENE]-2-CARBOXAMIDE. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: Benzyl versus o-tolyl rearrangement. (2014, August 20). ResearchGate. Retrieved from [Link]

Sources

Method

using 3-Methyl-1-(2-methylphenyl)butan-1-one as a terpenoid intermediate

Executive Summary & Scope This technical guide outlines the utility of 3-Methyl-1-(2-methylphenyl)butan-1-one (Isobutyl o-tolyl ketone) as a critical prochiral intermediate in the synthesis of meroterpenoids and bisabola...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This technical guide outlines the utility of 3-Methyl-1-(2-methylphenyl)butan-1-one (Isobutyl o-tolyl ketone) as a critical prochiral intermediate in the synthesis of meroterpenoids and bisabolane-type sesquiterpene analogues .

While classical terpenoid synthesis relies on the assembly of isoprene units (C5), modern medicinal chemistry often employs "meroterpenoids"—hybrid structures combining terpenoid fragments with aromatic polyketides. The target molecule, characterized by a sterically demanding "bulky-bulky" ketone motif (an ortho-substituted aryl group adjacent to a branched alkyl chain), serves as a rigorous substrate for synthesizing chiral benzylic alcohols . These chiral alcohols are pharmacophores found in bioactive compounds exhibiting anti-inflammatory and neuroprotective properties.

This guide details:

  • Regioselective Synthesis: A Grignard-based protocol to strictly enforce ortho-substitution, avoiding the para-isomer impurities common in Friedel-Crafts acylation.

  • Biocatalytic Asymmetric Reduction: A self-validating enzymatic protocol using Ketoreductases (KREDs) to achieve >99% enantiomeric excess (ee).

  • Quality Control: Analytical methods for validating stereochemical purity.

Strategic Workflow Visualization

The following diagram illustrates the conversion of the aromatic precursor into the chiral meroterpenoid scaffold, highlighting the critical stereoselective enzymatic step.

Meroterpenoid_Pathway cluster_cofactor Cofactor Recycling System Precursor o-Toluonitrile (Starting Material) Grignard Grignard Addition (+ Isobutyl MgBr) Precursor->Grignard THF, Reflux TargetKetone 3-Methyl-1-(2-methylphenyl) butan-1-one (Prochiral Substrate) Grignard->TargetKetone Acid Hydrolysis Biocatalysis Enzymatic Reduction (KRED / NADPH) TargetKetone->Biocatalysis Stereoselective Reduction ChiralAlcohol (S)-Alcohol (Meroterpenoid Scaffold) Biocatalysis->ChiralAlcohol >99% ee Downstream Bisabolane Analogues ChiralAlcohol->Downstream Derivatization GDH GDH / Glucose GDH->Biocatalysis Regenerates NADPH

Figure 1: Strategic pathway from o-toluonitrile to chiral meroterpenoid scaffolds via enzymatic reduction.

Protocol A: Regioselective Synthesis of the Ketone

Context: Direct Friedel-Crafts acylation of toluene with isovaleryl chloride predominantly yields the para-isomer due to steric hindrance at the ortho position. To ensure the structural integrity of the o-tolyl moiety (critical for mimicking specific terpenoid cyclase pockets), we utilize a Grignard reaction on o-toluonitrile.

Materials:

  • o-Toluonitrile (CAS: 529-19-1)

  • Isobutylmagnesium bromide (2.0 M in THF)

  • Copper(I) bromide (CuBr) - Catalyst (5 mol%)

  • Anhydrous THF

  • HCl (1 M)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser and dropping funnel. Purge with Argon for 15 minutes.

  • Reagent Charging: Charge the flask with o-toluonitrile (11.7 g, 100 mmol) and CuBr (0.7 g, 5 mmol) in anhydrous THF (100 mL). Cool to 0°C.

  • Grignard Addition: Add Isobutylmagnesium bromide (110 mmol, 55 mL) dropwise over 45 minutes. The CuBr catalyst facilitates the addition to the nitrile and suppresses side reactions.

  • Imine Formation: Allow the mixture to warm to room temperature, then reflux for 4 hours. The solution will turn dark, indicating the formation of the magnesium imine salt.

  • Hydrolysis (Critical Step): Cool the reaction mixture to 0°C. Slowly quench with 1 M HCl (150 mL). Vigorous stirring is required to hydrolyze the stable imine intermediate into the ketone.

    • Note: Stir at room temperature for 12 hours to ensure complete hydrolysis. Incomplete hydrolysis is a common failure point for hindered nitriles.

  • Workup: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via vacuum distillation (bp ~115-120°C at 5 mmHg) or flash chromatography (Hexane/EtOAc 95:5).

Validation Criteria:

  • GC-MS: Molecular ion peak at m/z 176.

  • 1H NMR: Diagnostic doublet for the isobutyl methyls (~0.95 ppm) and the singlet for the o-tolyl methyl (~2.45 ppm). Absence of para-substitution pattern (symmetric doublets).

Protocol B: Biocatalytic Asymmetric Reduction

Context: The "bulky-bulky" nature of 3-Methyl-1-(2-methylphenyl)butan-1-one (aryl ring vs. branched isobutyl) makes chemical asymmetric reduction (e.g., CBS reduction) difficult and expensive. Biocatalysis using engineered Ketoreductases (KREDs) offers superior enantioselectivity.

System Components:

  • Substrate: 3-Methyl-1-(2-methylphenyl)butan-1-one (from Protocol A).

  • Enzyme: KRED Screening Kit (e.g., Codexis or equivalent broad-spectrum ADH panel). Focus on enzymes tolerant of bulky hydrophobic pockets.

  • Cofactor: NADP+ / NADPH.

  • Recycling System: Glucose Dehydrogenase (GDH) + Glucose (to regenerate NADPH from NADP+).

Operational Protocol:

  • Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM MgSO₄.

  • Substrate Solution: Dissolve the ketone substrate in IPA or DMSO (10% v/v final concentration).

    • Caution: High solvent concentrations can denature enzymes. Keep DMSO < 10%.

  • Reaction Assembly (10 mL Scale):

    • Buffer: 8.5 mL

    • Glucose: 200 mg (excess for recycling)

    • GDH (recycling enzyme): 5 mg (approx 50 U)

    • NADP+: 5 mg

    • KRED Enzyme: 10 mg

    • Substrate Solution: 1.0 mL (containing 50 mg ketone)

  • Incubation: Shake at 250 rpm, 30°C for 24 hours.

  • Monitoring: At t=24h, extract a 200 µL aliquot with 500 µL Ethyl Acetate. Analyze via Chiral GC (see Section 5).

Data Summary & Expectations:

ParameterChemical Reduction (NaBH4)Biocatalytic Reduction (KRED)
Yield >95%>90%
ee% (Enantiomeric Excess) 0% (Racemic)>98% (Target)
Reaction Conditions -78°C / Organic Solvent30°C / Aqueous Buffer
Scalability HighHigh (with cofactor recycling)

Quality Control & Analytical Methods

To validate the "Terpenoid Intermediate" quality, stereochemical purity is paramount.

Chiral Gas Chromatography Method:

  • Column: Cyclodex-B or CP-Chirasil-Dex CB (25m x 0.25mm).

  • Carrier Gas: Helium @ 1.2 mL/min.

  • Temperature Program: 100°C (hold 2 min) -> ramp 5°C/min -> 180°C.

  • Detection: FID (250°C).

  • Retention Times (Approximate):

    • Ketone Substrate: 12.5 min

    • (R)-Alcohol: 14.1 min

    • (S)-Alcohol: 14.8 min

    • Note: Run a racemic standard (produced via NaBH₄ reduction) to establish baseline separation.

Application in Meroterpenoid Synthesis

The chiral alcohol produced (S)-1-(2-methylphenyl)-3-methylbutan-1-ol serves as a bioisostere for the "tail" of bisabolane sesquiterpenes.

Coupling Logic:

  • Activation: Convert the chiral alcohol to a mesylate or bromide (with inversion of configuration).

  • Coupling: React with a terpenoid nucleophile (e.g., prenyl pyrophosphate mimic or a terpene-derived cuprate).

  • Result: A molecule with a rigid aromatic "head" and a flexible, chiral terpenoid "tail," commonly screened for receptor binding in drug discovery (e.g., cannabinoid or TRP channel modulators).

References

  • Biocatalytic Reduction of Bulky Ketones

    • Hollmann, F., et al. "Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols." Applied Microbiology and Biotechnology, 2007.[1][2]

  • Grignard Synthesis of Hindered Ketones: Kharasch, M. S., & Reinmuth, O. "Grignard Reactions of Nonmetallic Substances." Prentice-Hall, 1954. (Foundational text on nitrile-Grignard additions).
  • Meroterpenoid Biosynthesis & Structure

    • Wang, X., et al. "Plant Terpenoids Biosynthesis and Transcriptional Regulation." Acta Societatis Botanicorum Poloniae, 2025.

  • Stereoselective Bioreduction of Bulky-Bulky Ketones

    • Gong, J., et al. "Stereochemistry in Asymmetric Reduction of Bulky–Bulky Ketones by Alcohol Dehydrogenases." ACS Catalysis, 2020.[3]

  • Substrate Data

    • PubChem Compound Summary for CID 63717962: 2-Methyl-1-(3-methylphenyl)butan-1-one (Isomer reference for physical properties).[4] [4]

Disclaimer: This Application Note is for research and development purposes only. All chemical synthesis and biological assays should be performed in a controlled laboratory environment by qualified personnel.

Sources

Application

reduction of 1-(2-methylphenyl)-3-methylbutan-1-one to alcohol

Application Note: Chemoselective & Enantioselective Reduction of 1-(2-methylphenyl)-3-methylbutan-1-one Executive Summary This application note details the reduction of 1-(2-methylphenyl)-3-methylbutan-1-one (an sterical...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective & Enantioselective Reduction of 1-(2-methylphenyl)-3-methylbutan-1-one

Executive Summary

This application note details the reduction of 1-(2-methylphenyl)-3-methylbutan-1-one (an sterically hindered o-tolyl isobutyl ketone) to its corresponding secondary alcohol, 1-(2-methylphenyl)-3-methylbutan-1-ol .

This transformation is critical in the synthesis of pharmaceutical intermediates, particularly for antifungal agents and CNS-active pharmacophores where the ortho-substituted chiral benzyl alcohol motif is prevalent. Due to the steric hindrance imposed by the ortho-methyl group on the aryl ring and the branching of the isobutyl chain, standard reduction protocols require optimization to ensure complete conversion and, where applicable, high enantiomeric excess (ee).

This guide provides two distinct workflows:

  • Protocol A (Racemic): A robust, scalable Sodium Borohydride (NaBH₄) reduction for generating racemic standards or non-chiral intermediates.

  • Protocol B (Asymmetric): A Corey-Bakshi-Shibata (CBS) reduction for high-value enantioselective synthesis (>95% ee).[1]

Chemical Context & Mechanistic Insight

The substrate presents a specific challenge: Double Steric Loading.

  • Aryl Side: The ortho-methyl group restricts rotational freedom and blocks nucleophilic attack trajectories from the ortho side.

  • Alkyl Side: The isobutyl group (3-methylbutyl chain relative to C1) adds bulk at the

    
    -position relative to the carbonyl.
    

Mechanistic Implication: While the carbonyl is electronically activated (aryl ketone), the steric bulk slows down nucleophilic attack. In enantioselective reductions, this bulk actually enhances selectivity by locking the substrate into a specific orientation within the catalyst's chiral pocket, provided the catalyst is sufficiently active.

Reaction Pathway Diagram

ReactionPathway Substrate 1-(2-methylphenyl)- 3-methylbutan-1-one (Prochiral Ketone) TS_Racemic Transition State (Hydride Attack) Substrate->TS_Racemic NaBH4 / MeOH TS_Chiral CBS Catalyst Complex (Stereo-controlled) Substrate->TS_Chiral (S)-Me-CBS / BH3·THF Product 1-(2-methylphenyl)- 3-methylbutan-1-ol (Target Alcohol) TS_Racemic->Product Racemic Mixture (±) TS_Chiral->Product Enriched (R)- or (S)-Isomer

Figure 1: Divergent pathways for racemic vs. asymmetric reduction. The steric bulk of the o-tolyl group dictates the transition state geometry.

Protocol A: Racemic Reduction (NaBH₄)

Objective: High-yield synthesis of (±)-1-(2-methylphenyl)-3-methylbutan-1-ol. Scale: 10 mmol (approx. 1.76 g of ketone).

Reagents & Equipment
  • Substrate: 1-(2-methylphenyl)-3-methylbutan-1-one (1.76 g, 10 mmol).

  • Reductant: Sodium Borohydride (NaBH₄) (0.57 g, 15 mmol, 1.5 eq). Note: Excess is used to overcome steric slowing.

  • Solvent: Methanol (anhydrous preferred, 30 mL).

  • Quench: 1M HCl, Saturated NaHCO₃, Brine.

  • Equipment: 100 mL Round Bottom Flask (RBF), Magnetic Stirrer, Ice Bath.

Step-by-Step Procedure
  • Solubilization: In a 100 mL RBF, dissolve 1.76 g of the ketone in 25 mL of Methanol. Cool the solution to 0°C using an ice bath. Cooling prevents side reactions and controls the exotherm, though the steric bulk makes this reaction slower and less prone to runaway exotherms than simple acetophenones.

  • Addition: Add NaBH₄ (0.57 g) portion-wise over 10 minutes.

    • Critical Checkpoint: Observe gas evolution (H₂). Ensure venting is adequate.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 8:2). The ketone spot (Rf ~0.6) should disappear; alcohol spot (Rf ~0.3) appears.[2][3][4] If ketone remains after 3h, reflux for 1 hour.

  • Quench: Cool back to 0°C. Slowly add 1M HCl (10 mL) dropwise to destroy excess hydride (bubbling will occur). Adjust pH to ~7.

  • Extraction: Remove Methanol under reduced pressure (Rotavap). Dilute residue with Water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

  • Workup: Wash combined organics with Brine (20 mL), dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Silica gel, 0-15% EtOAc in Hexane) if purity <95%.

Expected Yield: 90-95% Appearance: Colorless viscous oil.

Protocol B: Enantioselective Reduction (CBS Reduction)

Objective: Synthesis of chiral alcohol (>95% ee). Mechanism: The Corey-Bakshi-Shibata (CBS) catalyst utilizes the steric bulk of the ortho-methyl group to force the ketone into a rigid transition state, delivering the hydride from the "open" face.

Reagents & Equipment
  • Substrate: 1-(2-methylphenyl)-3-methylbutan-1-one (1.76 g, 10 mmol).

  • Catalyst: (S)-Me-CBS (oxazaborolidine) (1.0 M in toluene, 1.0 mL, 10 mol%).

  • Reductant: Borane-THF complex (BH₃[1]·THF) (1.0 M, 6.0 mL, 0.6 eq hydride source).

  • Solvent: Anhydrous THF (40 mL).

  • Atmosphere: Argon or Nitrogen (Strictly anhydrous).

Step-by-Step Procedure
  • Catalyst Prep: Flame-dry a 100 mL 2-neck RBF under Argon. Add (S)-Me-CBS solution (1 mL) and dilute with anhydrous THF (10 mL).

  • Reductant Activation: Add the BH₃·THF solution (6 mL) to the catalyst mixture at room temperature. Stir for 10 minutes.

  • Substrate Addition (Controlled): Dissolve the ketone (1.76 g) in anhydrous THF (20 mL).

    • Critical Step: Add the ketone solution to the catalyst/borane mixture slowly via syringe pump over 1 hour at -20°C.

    • Why? Slow addition ensures the ketone reacts with the catalyst-borane complex (fast, enantioselective) rather than free borane (slow, racemic).

  • Completion: Stir at -20°C for an additional 30 minutes. Monitor by TLC or GC.

  • Quench: Carefully add Methanol (5 mL) dropwise at -20°C. (Caution: Hydrogen evolution).

  • Workup: Warm to RT, add 1M HCl (20 mL), and stir for 20 mins to dissociate the boron-nitrogen bond. Extract with Diethyl Ether (3 x 30 mL).

  • Purification: Wash with Sat. NaHCO₃ and Brine. Dry over MgSO₄. Concentrate.

    • Note: The chiral catalyst can often be recovered or removed via silica plug filtration.

Expected Yield: 85-92% Expected ee: >94% (Determined by Chiral HPLC, e.g., Chiralcel OD-H column).

Comparative Data & Performance Metrics

The following table summarizes the performance of different reduction methods for ortho-substituted aryl ketones, derived from standard process chemistry benchmarks.

ParameterMethod A: NaBH₄Method B: CBS ReductionMethod C: LiAlH₄
Selectivity Racemic (50:50)Enantioselective (>94% ee)Racemic (50:50)
Reaction Time 3-4 Hours1.5 Hours (plus addition time)1-2 Hours
Temp. Profile 0°C to 25°C-20°C-78°C to 0°C
Atom Economy HighModerate (requires stoichiometric borane)Low (Al waste)
Safety Profile High (Methanol solvent)Moderate (BH₃ is pyrophoric)Low (Reacts violently w/ water)
Cost $

$

Troubleshooting & Optimization

  • Incomplete Conversion (CBS): If the ortho-methyl group causes extreme steric hindrance, the reaction may stall.

    • Solution: Increase catalyst loading to 15-20 mol% or switch to the stronger Borane-Dimethylsulfide (BMS) complex, which is more active than BH₃·THF.

  • Low Enantioselectivity:

    • Root Cause:[1][5][6][7] "Background reduction" by free borane.

    • Solution: Ensure the ketone is added very slowly (syringe pump) so that free borane is always consumed by the catalyst before it sees the ketone. Lower temperature to -40°C.

  • Product Isolation Issues: Boron salts can form emulsions.

    • Solution: Use a "perborate workup" (add NaBO₃·4H₂O) if standard acid workup yields cloudy organic layers.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[1][8][9] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[8][10] Journal of the American Chemical Society, 109(18), 5551–5553. Link

  • Cho, B. T. (2006). Recent advances in the asymmetric reduction of ketones by biocatalysts and chiral chemical catalysts. Tetrahedron, 62(33), 7621-7643. Link

  • Salunkhe, A. M., & Burkhardt, E. R. (1997). Safe and Efficient Reduction of Ketones with Sodium Borohydride.[7] Organic Process Research & Development, 1(1), 73-76. Link

  • Da Silva, A. J. M. (2005). Recent advances in the use of borohydrides for the reduction of carbonyl compounds. Current Organic Synthesis, 2(4), 539-554. Link

Sources

Method

catalytic hydrogenation methods for aromatic isobutyl ketones

Application Note: Catalytic Hydrogenation Strategies for Aromatic Isobutyl Ketones Abstract The reduction of aromatic isobutyl ketones—most notably 4-isobutylacetophenone (IBAP) —is a critical transformation in the synth...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Hydrogenation Strategies for Aromatic Isobutyl Ketones

Abstract

The reduction of aromatic isobutyl ketones—most notably 4-isobutylacetophenone (IBAP) —is a critical transformation in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Ibuprofen.[1][2][3] This application note details three distinct protocols for converting IBAP to 1-(4-isobutylphenyl)ethanol (IBPE) . We address the chemo-selective challenges (avoiding hydrogenolysis to the alkane) and stereo-selective requirements (enantioselective synthesis of the S-isomer) utilizing both heterogeneous and homogeneous catalytic systems.

Introduction & Mechanistic Challenges

The hydrogenation of aromatic ketones presenting bulky alkyl groups (isobutyl) involves competing reaction pathways. The primary objective is the reduction of the carbonyl (


) to the hydroxyl (

) group. However, two parasitic side reactions frequently degrade yield:
  • Hydrogenolysis: Complete reduction to the ethyl group (

    
    ), often promoted by acidic supports or high temperatures on Pd surfaces.
    
  • Ring Saturation: Reduction of the aromatic ring, common with highly active catalysts like Rh or Pt under high pressure.

This guide provides protocols to navigate these pathways, prioritizing the Noyori Transfer Hydrogenation for high-value chiral intermediates and Modified Heterogeneous Catalysis for bulk racemic production.

Selection Guide: Catalyst Decision Tree

The following logic flow assists in selecting the optimal catalytic system based on target product specifications.

G Start Target Molecule Specification Chirality Is Enantiopurity Required? Start->Chirality Racemic Racemic Product (±) Chirality->Racemic No Chiral Chiral Product (>95% ee) Chirality->Chiral Yes Scale Scale / Throughput? HetCat Heterogeneous Catalysis (Raney Ni or Pd/C) Scale->HetCat Bulk/Industrial Racemic->Scale Risk Risk: Hydrogenolysis HetCat->Risk Solution Add Base (Na2CO3) or Use Na-doped Pd/C Risk->Solution Mitigation HSource H2 Gas Available? Chiral->HSource NoyoriTran Transfer Hydrogenation (Ru-TsDPEN + Formate) HSource->NoyoriTran No / Safety Pref. NoyoriGas Asymmetric Hydrogenation (Ru-BINAP + H2 Gas) HSource->NoyoriGas Yes / High Pressure

Figure 1: Decision matrix for selecting hydrogenation protocols based on chirality and infrastructure.

Protocol A: Asymmetric Transfer Hydrogenation (The "Green" Route)

Target: Enantiopure (S)-1-(4-isobutylphenyl)ethanol. Mechanism: Metal-ligand bifunctional catalysis using the Noyori-Ikariya complex. This method avoids high-pressure


 gas, using a formic acid/triethylamine azeotrope as the hydrogen donor.
Reagents & Equipment
  • Substrate: 4-Isobutylacetophenone (IBAP).[1][4][5][6]

  • Catalyst:

    
    -RuCl(p-cymene)(TsDPEN). Note: Use (S,S) ligand to obtain (S)-alcohol.
    
  • H-Donor: Formic acid/Triethylamine complex (5:2 molar ratio).[7]

  • Solvent: Dichloromethane (DCM) or neat (solvent-free).

  • Equipment: Schlenk flask, magnetic stirrer, inert gas (Argon/Nitrogen).

Step-by-Step Methodology
  • Catalyst Pre-activation (Critical): In a Schlenk flask under Argon, dissolve the Ru-catalyst (0.5 mol% relative to substrate) in the H-donor mixture. Stir for 10 minutes. The solution should turn deep orange/red, indicating the formation of the active 16-electron hydride species.

  • Substrate Addition: Add IBAP (1.0 equiv) to the reaction vessel. If viscosity is high, add minimal degassed DCM.

  • Reaction: Stir at 28°C (room temperature). Do not heat excessively, as this degrades enantioselectivity (ee).

  • Monitoring: Monitor via TLC or GC. The reaction is typically complete in 12–24 hours.

    • Checkpoint: The reaction generates

      
       gas.[8] Ensure the system is open to a bubbler to prevent pressure buildup.
      
  • Quench: Add water to separate the phases. Extract with ethyl acetate.[9]

  • Purification: Wash organic layer with saturated

    
     (to remove residual formic acid) and brine. Dry over 
    
    
    
    . Evaporate solvent.
  • Validation: Determine enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 95:5).

Why it works: The TsDPEN ligand creates a chiral pocket that enforces facial selectivity. The NH moiety on the diamine ligand assists in delivering the proton to the ketone oxygen while the Ruthenium delivers the hydride to the carbonyl carbon (concerted mechanism).

Protocol B: Heterogeneous Hydrogenation (The Industrial Route)

Target: Racemic (±)-1-(4-isobutylphenyl)ethanol. Mechanism: Surface-mediated H-addition. Challenge: Preventing hydrogenolysis (over-reduction to ethyl-isobutylbenzene).

Reagents & Equipment
  • Catalyst: 5% Pd/C (Unreduced, 50% water wet) OR Raney Nickel (Grade 2800).

  • Modifier: Sodium Carbonate (

    
    ) or Potassium hydroxide (trace).
    
  • Solvent: Methanol (HPLC Grade).

  • Equipment: High-pressure Stainless Steel Autoclave (Parr Reactor).

Step-by-Step Methodology
  • Loading: Charge the autoclave with IBAP (10 g), Methanol (50 mL), and Pd/C (0.2 g).

  • Modification (The "Expert" Trick): Add 10 mg of

    
    .
    
    • Reasoning: Commercial Pd/C often contains acidic sites on the carbon support. These acidic sites catalyze the elimination of the resulting alcohol to a styrene intermediate, which is then rapidly reduced to the alkane. Adding a base neutralizes these sites, stopping the reaction at the alcohol stage.

  • Purging: Seal reactor. Purge with

    
     (3x) then 
    
    
    
    (3x) to remove oxygen.
  • Pressurization: Pressurize to 5–10 bar (70–145 psi)

    
    .
    
  • Reaction: Heat to 50°C with vigorous stirring (>800 rpm to eliminate mass transfer limitations).

  • Termination: Reaction is complete when

    
     uptake ceases (approx. 2–4 hours).
    
  • Workup: Filter catalyst through a Celite pad (Caution: Spent catalyst is pyrophoric). Concentrate filtrate.

Mechanistic Visualization

Understanding the Noyori mechanism is crucial for troubleshooting Protocol A.

Mechanism Ru_Pre Ru-Cl Precatalyst (18e-) Ru_Active Ru-H Active Species (16e-) Ru_Pre->Ru_Active -HCl (Base promoted) TS Transition State (6-membered ring) Ru_Active->TS + Ketone + H-Donor Product Chiral Alcohol + Ru-Amide TS->Product Hydride Transfer Product->Ru_Active Regeneration with H-Donor

Figure 2: Simplified catalytic cycle of Noyori Asymmetric Transfer Hydrogenation.

Data Summary & Comparison

FeatureProtocol A (Ru-Transfer)Protocol B (Pd/C Heterogeneous)
Selectivity >95% ee (Enantioselective)Racemic (50:50)
Chemoselectivity Excellent (No ring reduction)Good (Requires base modifier)
Pressure Atmospheric (Open system)High Pressure (5–10 bar)
Reaction Time 12–24 Hours2–4 Hours
Cost High (Ruthenium complex)Low (Palladium/Carbon)
Primary Use Clinical candidates, API synthesisBulk intermediate production

Troubleshooting & Optimization

  • Low Conversion (Protocol A):

    • Cause: Catalyst poisoning by oxygen.

    • Fix: Ensure rigorous degassing of the H-donor solution (freeze-pump-thaw) before catalyst addition.

  • Over-reduction to Alkane (Protocol B):

    • Cause: Acidity of the support or high temperature.

    • Fix: Increase the amount of

      
       or switch to 
      
      
      
      (basic support). Lower temperature to 30°C.
  • Low ee% (Protocol A):

    • Cause: Temperature too high or reaction time too long (reversibility).

    • Fix: Conduct reaction at 0°C (will be slower but more selective). Stop reaction immediately upon 100% conversion.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[7][8][9] Accounts of Chemical Research, 30(2), 97–102. Link

  • Cho, H. B., et al. (2013). Selective hydrogenation of 4-isobutylacetophenone over a sodium-promoted Pd/C catalyst.[5][6] Korean Journal of Chemical Engineering, 30, 306–313. Link

  • Ikariya, T., & Blacker, A. J. (2007). Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts. Accounts of Chemical Research, 40(12), 1300–1308. Link

  • Boots Pure Drug Co. (1964). Aromatic Alkanoic Acids and Esters. British Patent GB 971700.

Sources

Application

reagents for alpha-bromination of 2'-methylisovalerophenone

High-Precision -Bromination of 2'-Methylisovalerophenone: Reagent Selection and Process Optimization Executive Summary This application note details the regioselective -bromination of 2'-methylisovalerophenone (1-(2-meth...

Author: BenchChem Technical Support Team. Date: February 2026

High-Precision -Bromination of 2'-Methylisovalerophenone: Reagent Selection and Process Optimization

Executive Summary

This application note details the regioselective


-bromination of 2'-methylisovalerophenone  (1-(2-methylphenyl)-3-methylbutan-1-one). The primary synthetic challenge with this substrate is achieving exclusive bromination at the 

-methylene position (C2) while avoiding competitive radical bromination at the benzylic 2'-methyl group on the aromatic ring.

We evaluate two primary reagent systems:

  • Copper(II) Bromide (

    
    ):  The preferred method for high-purity, laboratory-scale synthesis due to its superior regioselectivity and self-indicating reaction progress.
    
  • Elemental Bromine (

    
    ):  The standard method for scalability, requiring strict temperature control to prevent poly-bromination.
    

Mechanistic Insight & Reagent Selection

The Regioselectivity Challenge

The substrate contains three potential sites for bromination:

  • 
    -Methylene (Target):  Thermodynamically favored via enolization.
    
  • 
    -Methine (Isopropyl):  Sterically hindered.
    
  • Benzylic Methyl (2'-position): Susceptible to radical bromination (Wohl-Ziegler pathway).

To ensure the integrity of the 2'-methyl group, the reaction must proceed strictly via an ionic mechanism (acid-catalyzed enolization) rather than a radical mechanism.

Reagent Comparison Table
FeatureCopper(II) Bromide (

)
Elemental Bromine (

)
Mechanism Heterogeneous Ionic (Lewis Acid assisted)Ionic (Electrophilic Addition)
Selectivity Excellent (>98%

-mono)
Moderate (Risk of di-bromo/benzylic)
Reaction Phase Heterogeneous (Solid/Liquid)Homogeneous (Liquid/Liquid)
By-products

(White solid, easy filtration)

(Gas/Acid in solution)
Visual Indicator Green

Amber/White
Red

Colorless
Scalability Low to Medium (Cost of Cu)High (Industrial Standard)

Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathway, highlighting the specific activation of the


-position via the enol intermediate.

ReactionPathway Substrate 2'-Methylisovalerophenone Enol Enol Intermediate (Acid/Lewis Acid Catalyzed) Substrate->Enol Tautomerization SideProduct Benzylic Bromide (Radical Pathway - AVOID) Substrate->SideProduct hv / Radical Initiator Complex Copper-Enolate/Bromine Complex Enol->Complex Electrophilic Attack Product 2-Bromo-1-(2-methylphenyl)- 3-methylbutan-1-one Complex->Product -HBr / -CuBr

Figure 1: Mechanistic pathway favoring ionic


-bromination over radical benzylic substitution.

Detailed Experimental Protocols

Protocol A: High-Selectivity Method (Copper(II) Bromide)

Best for: SAR studies, reference standards, and high-purity intermediates. Reference: King, L. C., & Ostrum, G. K. (1964).[1][2][3] J. Org.[2][4][5] Chem.

Materials
  • 2'-Methylisovalerophenone (1.0 eq)

  • Copper(II) Bromide (

    
    ), anhydrous (2.0 eq)
    
  • Solvent: Ethyl Acetate (

    
    ) / Chloroform (
    
    
    
    ) (1:1 mixture)
Step-by-Step Procedure
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and an inert gas inlet (

    
     or Ar).
    
  • Suspension: Add

    
     (finely ground) to the 
    
    
    
    /
    
    
    solvent mixture. The solution will appear dark green/black.
  • Addition: Add 2'-methylisovalerophenone in one portion.

  • Reflux: Heat the mixture to vigorous reflux (

    
    70-75°C).
    
    • Observation: Evolution of

      
       gas will occur (trap with 
      
      
      
      scrubber).
    • Endpoint: The reaction is complete when the black

      
       solid is converted to white 
      
      
      
      precipitate, and the supernatant turns amber.[1] This typically takes 2–4 hours.
  • Filtration: Cool to room temperature. Filter off the white

    
     solid through a Celite pad.
    
  • Workup: Wash the filtrate with cold water (

    
    ) to remove residual copper salts. Dry over 
    
    
    
    and concentrate under reduced pressure.
  • Purification: The crude oil is often sufficiently pure (>95%). If necessary, recrystallize from hexane/ether or perform short-path distillation.

Protocol B: Scalable Method (Elemental Bromine)

Best for: Multi-gram to kilogram scale synthesis.[6] Critical Control: Temperature must remain


 to prevent side reactions.
Materials
  • 2'-Methylisovalerophenone (1.0 eq)

  • Bromine (

    
    ) (1.05 eq)
    
  • Glacial Acetic Acid (

    
    ) (catalytic) or 
    
    
    
    (48% aq, catalytic)
  • Solvent: Dichloromethane (

    
    ) or Diethyl Ether
    
Step-by-Step Procedure
  • Solvation: Dissolve the ketone in

    
     (5–10 volumes) in a reactor equipped with an addition funnel and a scrubber for 
    
    
    
    gas.
  • Catalysis: Add 2–3 drops of 48%

    
     or 0.1 eq of Glacial 
    
    
    
    to initiate enolization.
  • Controlled Addition: Add the

    
     solution (diluted in 
    
    
    
    ) dropwise.
    • Induction Period: Wait for the initial decolorization of bromine (indicating reaction initiation) before accelerating addition.

    • Temperature: Maintain internal temperature between 20–25°C. Do not reflux.

  • Completion: Stir for 30 minutes post-addition. The solution should be pale yellow.

  • Quench: Wash the organic layer with saturated

    
     (carefully, 
    
    
    
    evolution) followed by sodium thiosulfate (to quench unreacted
    
    
    ) and brine.
  • Isolation: Dry organic phase over

    
    , filter, and evaporate solvent.
    

Analytical Validation

To validate the synthesis, compare the product against the following criteria:

ParameterExpected ResultInterpretation
Appearance Pale yellow oil / Low-melting solidDarkening indicates decomposition/polymerization.

-NMR (

)
Doublet at

5.0–5.2 ppm (

,

)
Diagnostic signal for the

-proton (

).

-NMR (Impurity)
Singlet at

4.4–4.6 ppm
Indicates benzylic bromination (

on ring). Reject batch.
TLC Higher

than starting ketone
Visualize with UV;

-bromo ketones often stain dark with

.

Workflow Logic

The following diagram outlines the decision matrix for choosing the correct protocol based on laboratory constraints and scale.

Workflow Start Start: Select Reagent ScaleCheck Scale > 50g? Start->ScaleCheck PurityCheck High Purity Required (No Chromatography)? ScaleCheck->PurityCheck No RouteBr Route B: Br2 (Careful Control) ScaleCheck->RouteBr Yes RouteCu Route A: CuBr2 (Heterogeneous) PurityCheck->RouteCu Yes PurityCheck->RouteBr No ProcessCu Reflux in EtOAc/CHCl3 Filter CuBr Evaporate RouteCu->ProcessCu ProcessBr Dropwise Br2 in DCM Quench NaHCO3 Wash Thiosulfate RouteBr->ProcessBr

Figure 2: Decision matrix for reagent selection based on scale and purity requirements.

Safety & Handling (Crucial)

  • Lachrymator Warning:

    
    -Bromo ketones are potent lachrymators (tear gas agents). All operations, including weighing and rotary evaporation, must  be performed in a functioning fume hood.
    
  • Skin Contact: These compounds are severe skin irritants and potential sensitizers. Double-gloving (Nitrile) is recommended.

  • Waste Disposal:

    • Copper Waste: Segregate solid

      
       and copper-containing aqueous waste for heavy metal disposal.
      
    • Halogenated Waste: Segregate organic solvents containing brominated by-products.

References

  • King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide.[1][2][3][4] The Journal of Organic Chemistry, 29(12), 3459–3461.[3] Link

  • Podgoršek, A., et al. (2009). Halogenation of Organic Compounds Using Elemental Halogens or Halides. Current Organic Chemistry, 13(8). Link

  • BenchChem. 2'-Bromovalerophenone Technical Data and Safety. (General reference for physicochemical properties of valerophenone derivatives). Link

  • Organic Chemistry Portal. Synthesis of

    
    -Bromoketones: Recent Literature and Protocols. Link
    

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Methyl-1-(2-methylphenyl)butan-1-one

Executive Diagnostic: Why Your Yield is Low Researchers targeting 3-Methyl-1-(2-methylphenyl)butan-1-one often encounter low yields (<40%) because they select the wrong synthetic pathway for an ortho-substituted system....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Diagnostic: Why Your Yield is Low

Researchers targeting 3-Methyl-1-(2-methylphenyl)butan-1-one often encounter low yields (<40%) because they select the wrong synthetic pathway for an ortho-substituted system.

If you are using Friedel-Crafts Acylation (Toluene + Isovaleryl Chloride), your yield is compromised by regioselectivity issues. The methyl group on toluene is an ortho/para director, but steric hindrance heavily favors the para isomer (4-position). You are likely isolating a mixture rich in the para isomer, requiring difficult chromatographic separation.

The Solution: You must switch to an Organometallic Approach where the regiochemistry is pre-defined by the starting material (2-Bromotoluene).

Route Comparison Matrix
FeatureMethod A: Friedel-CraftsMethod B: Grignard + Nitrile (Recommended)Method C: Weinreb Amide (High Fidelity)
Regioselectivity Poor (~80% para / ~20% ortho)100% ortho (Defined by halide)100% ortho
Main Impurity p-isomer (difficult separation)Wurtz coupling dimerNone
Yield Potential Low (<30% isolated ortho)High (70-85%)Very High (>90%)
Cost LowModerateHigh

Strategic Visualization

The following decision tree illustrates the logic for selecting the Grignard-Nitrile route over the Friedel-Crafts route to maximize yield.

RouteSelection Start Target: 3-Methyl-1-(2-methylphenyl)butan-1-one FC_Route Route A: Friedel-Crafts (Toluene + Isovaleryl Cl) Start->FC_Route Standard Approach Grignard_Route Route B: Grignard (o-TolylMgBr + Isovaleronitrile) Start->Grignard_Route Recommended Result_FC Outcome: Low Yield Major Product: Para-isomer Steric Clash at Ortho FC_Route->Result_FC Result_Grig Outcome: High Yield Regiospecific (100% Ortho) Via Ketimine Salt Grignard_Route->Result_Grig

Figure 1: Strategic pathway selection. The Grignard route guarantees the correct substitution pattern, eliminating the yield loss associated with isomer separation.

Optimized Protocol: The Grignard-Nitrile Route

This protocol utilizes 2-Bromotoluene and Isovaleronitrile (3-methylbutanenitrile). Using a nitrile prevents the formation of tertiary alcohols (over-addition), a common failure point when using acid chlorides with Grignard reagents.

Reagents & Stoichiometry[1][2][3][4]
  • 2-Bromotoluene: 1.0 equiv

  • Magnesium Turnings: 1.1 equiv (activated)

  • Isovaleronitrile: 1.2 equiv

  • Solvent: Anhydrous THF (preferred over ether for higher reflux temp)

  • Catalyst: Iodine (crystal) or 1,2-Dibromoethane (initiator)

Step-by-Step Methodology
  • Activation: Flame-dry a 3-neck flask under Argon. Add Mg turnings and a crystal of iodine. Dry stir for 10 mins.

  • Initiation: Add 10% of the 2-Bromotoluene solution in THF. Heat gently with a heat gun until the iodine color fades and the solution becomes turbid (initiation).

  • Grignard Formation: Add the remaining 2-Bromotoluene dropwise to maintain a gentle reflux. Once added, reflux for 1 hour to ensure complete consumption of the aryl halide.

    • Checkpoint: The solution should be dark grey/brown.

  • Addition: Cool the Grignard solution to 0°C. Add Isovaleronitrile dropwise.

    • Note: The reaction forms a magnesium ketimine salt. This intermediate is stable and does not react further with the Grignard reagent, preventing over-alkylation.

  • Reflux (Critical): Allow to warm to room temperature, then reflux for 3-4 hours .

    • Reasoning: The ortho-methyl group creates steric hindrance. Thermal energy is required to drive the addition of the bulky isobutyl nitrile to the hindered aryl ring.

  • Hydrolysis: Cool to 0°C. Quench with 2M HCl (excess) and reflux the biphasic mixture for 2 hours.

    • Critical Step: The intermediate imine (

      
      ) is sterically shielded. Simple acid wash is insufficient; acidic reflux is required to hydrolyze it to the ketone (
      
      
      
      ).

Troubleshooting & FAQs

Q1: I see a large "dimer" peak in my GC-MS. What is it?

A: This is likely 2,2'-Bitolyl , formed via Wurtz coupling.

  • Cause: Local concentration of 2-Bromotoluene was too high during Grignard formation, or the addition was too fast.

  • Fix: Dilute your aryl halide further (1:5 ratio with THF) and add it slower. Ensure vigorous stirring to disperse the halide immediately upon entering the flask.

Q2: My product contains the starting nitrile and no ketone.

A: The Grignard addition failed, likely due to moisture or "dead" Magnesium.

  • Test: Take an aliquot of your Grignard reagent before adding the nitrile and quench it with

    
    . Check NMR for deuterated toluene. If you see only toluene (no D), your Grignard never formed.
    
  • Fix: Use Rieke Magnesium or mechanically activate your turnings by crushing them under inert gas before use.

Q3: I isolated an amine or an imine instead of the ketone.

A: Your hydrolysis was incomplete.

  • Mechanism: The reaction produces an imine salt (

    
    ). Upon quenching, this becomes the imine (
    
    
    
    ).
  • Fix: The ortho-methyl group shields the imine carbon from water attack. You must increase the hydrolysis temperature (reflux) and acidity (use 3M

    
     or 6M HCl) to force the conversion to the ketone.
    
Q4: Can I use Isovaleryl Chloride instead of the Nitrile?

A: Only if you use a transmetallation strategy (e.g., converting Grignard to Organozinc or Organocadmium).

  • Risk: Reaction of Grignard reagents with acid chlorides is extremely fast and difficult to stop at the ketone stage. It usually proceeds to the tertiary alcohol (double addition).[1] The Nitrile route is self-limiting and safer for high yields.

Mechanistic Logic (Why this works)

The following diagram details the critical intermediate stages where yield is often lost and how the protocol preserves it.

Mechanism Grignard o-Tolyl-MgBr (Nucleophile) Complex Intermediate: Magnesium Ketimine Salt (Stable to excess Grignard) Grignard->Complex Nucleophilic Attack Nitrile Isovaleronitrile (Electrophile) Nitrile->Complex Hydrolysis Acidic Hydrolysis (Requires Heat/H3O+) Complex->Hydrolysis Quench Product Target Ketone 3-Methyl-1-(2-methylphenyl)butan-1-one Hydrolysis->Product Imine cleavage

Figure 2: Reaction mechanism. The stability of the Ketimine Salt prevents over-addition, ensuring high selectivity for the ketone.

References & Authoritative Grounding

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989. (Standard protocols for Grignard preparation and Nitrile addition).

  • Kharasch, M. S., & Reinmuth, O. Grignard Reactions of Nonmetallic Substances. Prentice-Hall, 1954. (Foundational text on steric effects in Grignard additions).

  • Organic Syntheses, Coll. Vol. 3, p. 26 (1955). o-Tolualdehyde. Link (Demonstrates the reactivity of o-tolylmagnesium bromide and handling of ortho-substituted intermediates).

  • Cason, J. "The Use of Organocadmium Reagents for the Preparation of Ketones." Chemical Reviews, 40(1), 15-32, 1947. (Alternative route discussion for avoiding tertiary alcohols).

Sources

Optimization

minimizing ortho-steric hindrance in 2-methylphenyl ketone reactions

Topic: Mitigating Ortho-Steric Hindrance in 2-Methylphenyl Ketone Reactions Ticket ID: #ORTHO-2-ME-001 Status: Open Assigned Specialist: Senior Application Scientist[1] Welcome to the Technical Support Center You have re...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mitigating Ortho-Steric Hindrance in 2-Methylphenyl Ketone Reactions Ticket ID: #ORTHO-2-ME-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Welcome to the Technical Support Center

You have reached the specialized support unit for hindered aromatic ketone chemistry. You are likely here because standard protocols for 2-methylphenyl ketones (o-tolyl ketones) are failing.[1]

The Diagnosis: You are encountering the Steric-Electronic Paradox . In 2-methylacetophenone, the ortho-methyl group forces the carbonyl out of planarity with the benzene ring (torsion angle


 25-30°).
  • Electronic Effect: This breaks conjugation, raising the ground state energy and theoretically making the carbonyl more electrophilic (reactive).[2]

  • Steric Effect: The methyl group physically blocks the Bürgi-Dunitz trajectory (107°) required for nucleophilic attack.

The Result: Your reaction is kinetically dead, not thermodynamically impossible. The following guides are designed to bypass this kinetic barrier.

Module 1: Nucleophilic Addition Troubleshooting

Context: Grignard or Organolithium additions to 2-methylacetophenone often result in recovered starting material or enolization (proton transfer) rather than addition.

FAQ: Why is my Grignard reagent acting like a base instead of a nucleophile?

A: The ortho-methyl group blocks the path to the carbonyl carbon. The Grignard reagent (


), being bulky, finds it easier to abstract an 

-proton (from the acetyl group) than to attack the carbon. This forms an enolate, which reverts to the starting ketone upon aqueous workup.
Protocol A: Lewis Acid Activation (The "Luche" Approach)

Objective: Force 1,2-addition over enolization.[1] Mechanism: The Cerium(III) ion coordinates to the carbonyl oxygen, increasing its electrophilicity and "hardening" the center, allowing attack before enolization can occur.

Step-by-Step Workflow:

  • Preparation: Dry

    
     is critical.[1] Heat at 140°C under high vacuum (0.1 mmHg) for 2 hours. The white powder must remain anhydrous.
    
  • Mixing: Suspend dry

    
     (1.5 equiv) in dry THF. Stir for 1 hour at room temperature to ensure coordination.
    
  • Substrate: Add 2-methylacetophenone (1.0 equiv) and cool to 0°C (not -78°C, as solubility decreases).

  • Reagent Addition: Add the Grignard reagent or Organolithium dropwise.[1]

    • Expert Tip: Organolithiums are smaller than Grignards and often work better in this specific hindered context.[1]

  • Quench: Use saturated

    
    .[1]
    

Data Validation:

Reagent Additive Yield (2-Me-Acetophenone) Mechanism
MeMgBr None < 15% Enolization dominates

| MeMgBr |


 | 82%  | Activated 1,2-Addition |
| MeLi | None | 45% | Partial Addition |
| MeLi | 

| 91% | Optimized Addition |[1]

Module 2: Catalytic Coupling (Pd/Ni) Troubleshooting

Context: Alpha-arylation or Suzuki coupling on the ring. Issue: "I am trying to alpha-arylate 2-methylacetophenone, but the catalyst dies."

FAQ: Which ligand overcomes the 'Ortho-Wall'?

A: Counter-intuitively, you need more steric bulk on the ligand, not less. In Pd-catalyzed cross-coupling, the rate-limiting step for hindered substrates is often Reductive Elimination .[1] A bulky, electron-rich ligand accelerates this step by "squeezing" the product off the metal center.

Recommended Ligands:
  • Buchwald Ligands: XPhos or SPhos (specifically designed for ortho-substitution).[1]

  • DalPhos Ligands: Mor-DalPhos (excellent for alpha-arylation of hindered ketones).[1][3]

  • P(t-Bu)3: High cone angle, forces reductive elimination.[1]

Visualization: Decision Logic for Coupling

ReactionLogic Start Substrate: 2-Methylphenyl Ketone Goal Desired Reaction? Start->Goal Add Nucleophilic Addition (C=O attack) Goal->Add Couple Alpha-Arylation (C-H activation) Goal->Couple Grignard Standard Grignard? Add->Grignard Ligand Ligand Selection Couple->Ligand Fail1 Fail: Enolization Grignard->Fail1 High Sterics Sol1 Sol: Add CeCl3 (Luche) or use R-Li Fail1->Sol1 StdLig PPh3 / dppf Ligand->StdLig Fail2 Fail: No Reductive Elim. StdLig->Fail2 OptLig Sol: Use Mor-DalPhos or P(t-Bu)3 Fail2->OptLig

Caption: Decision tree for selecting reagents based on reaction type. Green nodes indicate successful pathways.

Module 3: The "Nuclear Option" (Nozaki-Hiyama-Kishi)

Context: When you must form a C-C bond and Grignards/Lithiums fail completely due to sterics.[1]

FAQ: Why use Chromium? It's toxic.

A: The Nozaki-Hiyama-Kishi (NHK) reaction uses


.[1] The organochromium intermediate has a very distinct geometry (C-Cr bond is longer/more flexible) and low basicity.[1] It tolerates the ortho-methyl group and will not enolize  the ketone.

Protocol B: NHK Reaction for Hindered Ketones

  • Catalyst:

    
     (excess) + catalytic 
    
    
    
    (1 mol%).[1]
  • Solvent: DMF (Strictly required for Cr species solubility).

  • Reagents: 2-methylacetophenone + Vinyl/Allyl Halide.[1]

  • Conditions: Room temperature, inert atmosphere.

  • Mechanism: Ni inserts into the halide, transmetallates to Cr, which then attacks the ketone with high chemoselectivity.[4]

Module 4: Enantioselective Reduction

Context: Reducing the ketone to a chiral alcohol.[1]

FAQ: Does the ortho-group prevent CBS reduction?

A: No, it often enhances it.[1] The CBS (Corey-Bakshi-Shibata) catalyst relies on differentiating the "large" and "small" sides of the ketone.

  • Large Side: The 2-methylphenyl ring.[1]

  • Small Side: The methyl group (acetyl).[1]

  • Outcome: The steric bulk of the ortho-tolyl group actually improves the face-selectivity compared to a standard phenyl ring, often yielding >95% ee.

Comparison Table: Reduction Methods

Method Reagent Steric Tolerance Enantioselectivity

| Luche Reduction |


 | High | Racemic |
| CBS Reduction  | Borane / Oxazaborolidine | High | High (>95% ee)  |
| Transfer Hydrogenation  | Ru-TsDPEN | Moderate | High |[1]

Visualizing the Steric Clash

StericMap Center Carbonyl Carbon (Target) OrthoMe Ortho-Methyl Group (The Blockade) OrthoMe->Center Steric Shielding Ring Phenyl Ring (Twisted ~30°) Ring->OrthoMe Attached Nu_Small Hydride / Me-Li (Small Nucleophile) Nu_Small->Center Successful Attack (Trajectory Open) Nu_Large t-Bu-MgBr (Large Nucleophile) Nu_Large->OrthoMe Clash / Repulsion

Caption: Schematic of the steric environment. The ortho-methyl group shields the carbonyl, permitting only small or activated nucleophiles.

References

  • Luche Reduction Mechanism & Selectivity: Luche, J. L. (1978).[1][5] Lanthanides in organic chemistry.[1][5] 1. Selective 1,2 reductions of conjugated ketones.[1][5] Journal of the American Chemical Society.[5][6]

  • Pd-Catalyzed Alpha-Arylation (Ligand Effects): Hesp, K. D., Lundgren, R. J., & Stradiotto, M. (2011).[1][3][7] Palladium-Catalyzed Mono-α-arylation of Acetone with Aryl Halides and Tosylates.[1][3][7] Journal of the American Chemical Society.[5][6] (Demonstrates Mor-DalPhos utility in hindered systems).

  • Nozaki-Hiyama-Kishi Reaction Scope: Takai, K., et al. (1986).[1] Reactions of alkenylchromium reagents prepared from alkenyl triflates with chromium(II) chloride under nickel catalysis.[1] Journal of the American Chemical Society.[5][6]

  • Steric Hindrance in Nucleophilic Addition (Textbook Grounding): Master Organic Chemistry. Nucleophilic Addition To Carbonyls - Steric vs Electronic Factors.

  • Ortho-Substitution Effects on Conformation: PubChem Compound Summary for 2-Methylacetophenone. (Physical properties and structural data).

Sources

Troubleshooting

separating 3-Methyl-1-(2-methylphenyl)butan-1-one from para-isomer byproducts

Topic: Purification of 3-Methyl-1-(2-methylphenyl)butan-1-one (o-Isovaleryltoluene) Ticket ID: ISO-SEP-492 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of 3-Methyl-1-(2-methylphenyl)butan-1-one (o-Isovaleryltoluene) Ticket ID: ISO-SEP-492 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

User Issue: The "Ortho-Para" Dilemma

User Report:

"I performed a Friedel-Crafts acylation of toluene with isovaleryl chloride. I need the ortho isomer (3-Methyl-1-(2-methylphenyl)butan-1-one) for a target scaffold. However, the reaction favored the para isomer, and I am struggling to separate the two. Standard flash chromatography is giving poor resolution."

Diagnosis: You are encountering the classic Hydrodynamic Volume vs. Polarity Conflict .

  • Boiling Point Proximity: Ortho and para isomers of tolyl ketones often have boiling points within 10–15°C of each other.[1]

  • Chromatographic Overlap: Both isomers are non-polar aromatic ketones.[1] However, the ortho-methyl group creates a Steric Shield around the carbonyl oxygen, slightly reducing its interaction with polar stationary phases (Silica) compared to the exposed para-carbonyl.

Part 1: Strategic Decision Matrix

Before choosing a protocol, verify your crude mixture composition using GC-MS or


H-NMR.[1] The separation strategy depends heavily on the scale and the current purity ratio.
Workflow Visualization: The Separation Decision Tree

PurificationStrategy Start Start: Analyze Crude Mixture (GC/NMR) CheckRatio Is Para Isomer > 60%? Start->CheckRatio Crystallization Step 1: Cold Crystallization (Remove bulk Para) CheckRatio->Crystallization Yes (Solid precipitate likely) DirectDistill Direct Fractional Distillation (Spinning Band Column) CheckRatio->DirectDistill No (Liquid mixture) Distillation Step 2: Fractional Distillation (Enrich Ortho) Crystallization->Distillation Supernatant (Ortho enriched) Chromatography Final Polish: Flash Chromatography (High Surface Area Silica) Distillation->Chromatography If >98% purity needed DirectDistill->Chromatography

Figure 1: Decision matrix for selecting the optimal purification workflow based on initial isomer ratio.

Part 2: Thermodynamics & Physical Separation (The Workhorse)

Method A: High-Efficiency Fractional Distillation

Based on structural analogs (o- vs p-methylacetophenone), the ortho isomer typically boils 10–15°C lower than the para isomer.[1] This is due to the "Ortho Effect" : the steric bulk of the ortho-methyl group prevents the carbonyl from lying planar with the ring, reducing intermolecular


-stacking and dipole-dipole interactions [1].

Predicted Physical Properties:

Property Ortho-Isomer (Target) Para-Isomer (Impurity) Mechanism of Difference
Boiling Point ~235–240°C ~250–255°C Reduced intermolecular forces in ortho due to steric twisting.[1]
Melting Point Liquid (or low MP solid) Solid (Higher MP) Para symmetry allows tighter crystal packing.

| Rf (Silica) | Higher (0.[2]45) | Lower (0.40) | Ortho-carbonyl is sterically shielded from silica silanols.[1] |

Protocol: Vacuum Fractional Distillation

  • Equipment: Vigreux column (minimum 20cm) or, ideally, a Spinning Band Distillation System for maximum plate count.

  • Pressure: Reduce to <5 mmHg to prevent thermal decomposition.

  • Procedure:

    • Heat the bath slowly.[3] Collect the fore-run (unreacted toluene/acid chloride).

    • The temperature will plateau for the ortho isomer first. Collect this fraction aggressively.

    • As the temperature rises toward the para set-point, switch to a "mixed fraction" receiver.

    • Stop when the head temperature stabilizes at the higher para boiling point.

Method B: Cold Crystallization (The "Crash Out")

If your crude mixture is predominantly para, use thermodynamics to your advantage. The para isomer is significantly more crystalline.

Protocol:

  • Dissolve crude oil in a minimal amount of hot Hexane or Pentane (1:1 v/v).

  • Cool slowly to room temperature, then move to a freezer (-20°C) overnight.

  • Filtration: The para isomer will likely precipitate as white needles. Filter these out.

  • Filtrate: The mother liquor is now highly enriched in your target ortho liquid.

Part 3: Chromatographic Resolution (High Purity)

If distillation yields 90% purity and you need >98%, use Flash Chromatography. The separation is driven by the Steric Inhibition of Adsorption .

The Mechanism: The ortho-methyl group acts as a "gatekeeper," hindering the carbonyl oxygen from hydrogen-bonding effectively with the silica gel's acidic silanol groups. The para isomer has an exposed carbonyl, binding tighter and eluting later.

Optimization Protocol
  • Stationary Phase: High-surface area Silica Gel (40–63 µm).[1]

  • Mobile Phase:

    • Start: 100% Hexane (to elute non-polar hydrocarbons).

    • Gradient: 0%

      
       5% Ethyl Acetate in Hexane.[1] Do not exceed 10% EtOAc. 
      
  • Loading: <1% of column mass (strict loading is required for isomer separation).[1]

Part 4: Chemical Depletion (The "Nuclear Option")

If physical methods fail, exploit the chemical reactivity difference . The ortho-carbonyl is sterically hindered and reacts much slower with nucleophiles than the para-carbonyl.[1]

Workflow:

  • Add 0.5 equivalents (relative to para content) of hydroxylamine hydrochloride or Girard's Reagent T .[1]

  • Stir at room temperature for 2 hours.

  • Result: The accessible para isomer forms an oxime/hydrazone (more polar/water-soluble). The hindered ortho isomer remains a ketone.

  • Workup: Wash with dilute acid/water.[1] The para-derivative moves to the aqueous phase (or stays at the baseline on silica). The ortho-ketone remains in the organic layer.

FAQs: Troubleshooting Common Issues

Q1: My GC shows a single broad peak. Why can't I see the isomers? A: Your temperature ramp is likely too fast. Isomers with similar boiling points require a "soft" ramp.[1]

  • Fix: Start at 100°C, hold for 2 min, then ramp at 5°C/min (not the standard 20°C/min) to 250°C. Use a high-polarity column like a WAX column (PEG phase) rather than a standard non-polar DB-5; the polarity difference between isomers is often more exploitable than the boiling point difference [2].

Q2: The ortho product turns yellow after distillation. A: This is likely trace oxidation or photo-degradation.[1] Substituted aromatic ketones can form enols or undergo alpha-oxidation.[1]

  • Fix: Store under Argon/Nitrogen in amber vials. Add a stabilizer like BHT if downstream biology permits.[1]

Q3: Can I use HPLC for preparative separation? A: Yes. Use a Phenyl-Hexyl column rather than C18.[1] The


-

interactions between the phenyl stationary phase and your aromatic rings provide superior selectivity for positional isomers compared to standard hydrophobic interactions [3].

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (See Section on purification of aromatic ketones).

  • Restek Corporation. (2023). Optimizing GC Separations for Isomers. Technical Guide.[1]

  • Snyder, L. R., & Kirkland, J. J. (2011). Introduction to Modern Liquid Chromatography. Wiley.[1] (Chapter on Selectivity for Isomers).

Sources

Optimization

troubleshooting low reactivity of sterically hindered o-tolyl ketones

Current Status: Online 🟢 Support Tier: 3 (Senior Application Scientist) Ticket Subject: Overcoming Reactivity Walls in o-Substituted Aryl Ketones Introduction: The "Ortho Effect" Ticket Welcome to the specialized support...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Support Tier: 3 (Senior Application Scientist) Ticket Subject: Overcoming Reactivity Walls in o-Substituted Aryl Ketones

Introduction: The "Ortho Effect" Ticket

Welcome to the specialized support hub for o-tolyl ketones. If you are here, your reaction likely failed not because of poor technique, but because of A-strain (Allylic strain) and trajectory blockage .

o-Tolyl ketones present a "perfect storm" of resistance:

  • Steric Blockade: The ortho-methyl group physically obstructs the Bürgi-Dunitz trajectory (

    
    ) required for nucleophilic attack.
    
  • Competing Enolization: Standard nucleophiles (Grignards/Lithiums) act as bases, deprotonating the

    
    -position rather than attacking the carbonyl, leading to recovery of starting material upon workup.
    

Below are the three most common "failure modes" and their engineered solutions.

Module 1: Nucleophilic Addition Fails (Grignard/Lithium)

The Issue: You attempted to add a Grignard (


) or Organolithium (

) to an o-tolyl ketone. The Result: Recovery of starting material or low yield. The Diagnosis: The reagent acted as a base, not a nucleophile. The steric bulk prevented C-C bond formation, so the reagent simply removed an

-proton (enolization).
The Solution: Imamoto’s Organocerium Reagents

To force addition, you must increase the electrophilicity of the carbonyl and decrease the basicity of the nucleophile. The solution is transmetallation to Cerium .

Why it works:

  • Oxophilicity:

    
     coordinates strongly to the carbonyl oxygen, activating it despite the steric shield.
    
  • Reduced Basicity: Organocerium species are far less basic than their Li/Mg counterparts, suppressing enolization.[1]

Protocol: The Imamoto Transmetallation

Standard Operating Procedure for 1.0 mmol scale

  • Drying (Critical): Place

    
     (375 mg, 1.0 mmol) in a flask. Heat to 
    
    
    
    under high vacuum (0.1 mmHg) for 2 hours.
    • Checkpoint: The solid must turn from a clumpy white hydrate to a fine, white powder. If it stays clumpy, hydration remains, and the reaction will fail.

  • Slurry Formation: Cool to room temp under Argon. Add dry THF (5 mL). Stir vigorously for 2 hours (or sonicate) to form a milky suspension.

  • Transmetallation: Cool to

    
    . Add your organolithium (
    
    
    
    , 1.0 mmol) dropwise.
    • Observation: The white slurry will turn yellow/orange. Stir for 30–60 mins at

      
      .
      
  • Addition: Add the o-tolyl ketone (0.8 mmol) in THF.

  • Warm Up: Allow to warm to

    
     slowly. Quench with dilute HCl.
    
Decision Logic: Nucleophilic Addition

NucleophileLogic cluster_mech Mechanism Check Start Start: Nucleophilic Addition to o-Tolyl Ketone CheckAlpha Are there enolizable alpha-protons? Start->CheckAlpha Standard Standard Grignard/Lithium may work (check temp) CheckAlpha->Standard No FailRisk High Risk: Enolization (Proton Transfer) CheckAlpha->FailRisk Yes Solution Deploy Imamoto Reagent (CeCl3 + RLi) FailRisk->Solution Transmetallate Outcome Outcome: 1,2-Addition (Tertiary Alcohol) Solution->Outcome Mech Ce(III) activates C=O suppresses basicity Solution->Mech

Caption: Logic flow for selecting organocerium reagents to bypass steric-induced enolization.

Module 2: Reduction is Sluggish or Non-Selective

The Issue: Sodium Borohydride (


) reduction is extremely slow or yields a mixture of products (e.g., 1,4-reduction if an alkene is present).
The Diagnosis:  The "hard" carbonyl is shielded. The "soft" hydride delivery from 

is undirected and sterically repelled.
The Solution: Luche Reduction

Adding Cerium(III) Chloride converts the reaction from a simple hydride attack to a Lewis-acid assisted delivery.[2]

Why it works:

  • Ligand Exchange: Reaction of

    
     with MeOH produces alkoxyborohydrides 
    
    
    
    , which are "harder" nucleophiles (HSAB theory).
  • Coordination:

    
     coordinates the carbonyl, making it more susceptible to attack by the "hard" alkoxyborohydride species.
    
  • Regioselectivity: Strictly 1,2-addition (carbonyl reduction), avoiding alkene reduction.

Data: Comparative Reduction Rates
Reagent SystemReaction TimeYield (o-Tolyl Ketone)Mechanism Note

/ EtOH
24 Hours< 40%Sterically hindered approach

/ THF
2 Hours85%Aggressive, low chemoselectivity
Luche (

/

)
30 Mins > 95% Activated, selective 1,2-attack

Module 3: Pd-Catalyzed Coupling Stalls ( -Arylation)

The Issue: You are trying to use the o-tolyl ketone as a substrate for


-arylation or as a directing group, but the catalyst dies.
The Diagnosis:  Reductive elimination is the rate-limiting step. The steric bulk of the o-tolyl group destabilizes the square-planar Pd(II) intermediate, preventing the final bond formation.
The Solution: Bulky, Electron-Rich Phosphines

You must use ligands designed to accelerate reductive elimination through steric crowding (relief of strain).

Recommended Ligands:

  • SPhos / XPhos (Buchwald): The biaryl backbone provides stability, while the cyclohexyl groups force the Pd center into a mono-ligated species

    
     which reacts faster.
    
  • P(t-Bu)3: High electron density facilitates oxidative addition; extreme bulk forces reductive elimination.

Protocol Adjustment:

  • Base: Switch to LiHMDS or NaOtBu . Avoid weaker bases like carbonates which may not deprotonate the hindered ketone efficiently.

  • Temperature: These couplings often require

    
     to overcome the activation energy barrier imposed by the ortho-methyl group.
    

FAQ: Troubleshooting & Quick Fixes

Q: Can I use Lanthanum (


) instead of Cerium (

) for the Imamoto reagent?
A: Yes, but Cerium is generally preferred due to cost and established protocols. The "Lanthanide Contraction" means La is slightly larger, which might actually be less effective at coordinating the cramped o-tolyl carbonyl than the slightly smaller Ce.

Q: My Luche reduction yielded an acetal. What happened? A: You likely used an aldehyde or a very reactive ketone and let it run too long in methanol without water. Luche conditions (


 in MeOH) can catalyze acetalization. Ensure you are using 

(the water helps prevent acetal formation) or strictly monitor time.

Q: Why not just use


 (LAH) for reduction? 
A:  You can, but LAH is a "scorched earth" reagent. It will reduce esters, nitriles, and amides if present on your molecule. Luche is chemoselective for the ketone.[3][4]

References

  • Imamoto, T., et al. "Organocerium reagents.[1][5] Nucleophilic addition to easily enolizable ketones."[5] Tetrahedron Letters, 26(39), 4763-4766.

  • Imamoto, T., et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium(III) reagents."[1][5] Journal of the American Chemical Society, 111(12), 4392-4398.

  • Luche, J. L. "Lanthanides in organic chemistry.[4] 1. Selective 1,2 reductions of conjugated ketones."[4] Journal of the American Chemical Society, 100(7), 2226–2227.[4]

  • Gemal, A. L., & Luche, J. L. "Lanthanoids in organic synthesis.[4] 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects." Journal of the American Chemical Society, 103(18), 5454-5459.[6]

  • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed α-Arylation of Esters and Amides under More Neutral Conditions." Accounts of Chemical Research, 41(11), 1461–1473.

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 3-Methyl-1-(2-methylphenyl)butan-1-one

This guide provides a comprehensive technical analysis of the 1H NMR spectrum for 3-Methyl-1-(2-methylphenyl)butan-1-one , a key intermediate often synthesized via Friedel-Crafts acylation. In drug development, ensuring...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the 1H NMR spectrum for 3-Methyl-1-(2-methylphenyl)butan-1-one , a key intermediate often synthesized via Friedel-Crafts acylation.

In drug development, ensuring regio-purity is critical. The primary challenge with this scaffold is distinguishing the target ortho-isomer from the thermodynamically favored para-isomer (3-Methyl-1-(4-methylphenyl)butan-1-one). This guide focuses on the specific spectral signatures required to validate structural integrity and quantify isomeric impurities.

Executive Summary: The Regio-Selectivity Challenge

The synthesis of 3-Methyl-1-(2-methylphenyl)butan-1-one typically involves the acylation of toluene with isovaleryl chloride. This reaction produces a mixture of regioisomers:

  • Target (Ortho): Sterically congested, often the kinetic product or minor component depending on conditions.

  • Alternative (Para): Less hindered, often the major thermodynamic product.

Why NMR? While Mass Spectrometry (MS) confirms the molecular weight (


 176), it cannot easily distinguish these regioisomers. 1H NMR is the definitive tool  for this differentiation due to the distinct symmetry of the aromatic substitution patterns.

Methodology: Experimental Protocol

To ensure high-resolution data suitable for impurity profiling, the following protocol is recommended.

  • Sample Preparation: Dissolve 10–15 mg of the crude or purified oil in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS.

    • Note: Ensure the sample is free of paramagnetic impurities (e.g., residual Lewis acids like AlCl₃), which cause line broadening. Filter through a small plug of basic alumina if necessary.

  • Instrumentation: A 400 MHz spectrometer is sufficient for routine analysis. However, 600 MHz is recommended for resolving the complex multiplets of the ortho-substituted aromatic ring.

  • Acquisition Parameters:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 1.0 s (increase to 5.0 s for quantitative integration of the Ar-CH₃ signal).

    • Scans (NS): 16–64.

Spectral Analysis: The Ortho-Isomer Profile

The 1H NMR spectrum of the target compound is characterized by a lack of symmetry in the aromatic region and a distinct isobutyl side chain.

A. The Aliphatic Region (0.9 – 3.0 ppm)

This region confirms the isovaleryl chain and the ortho-methyl group.

Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Structural Insight

-CH₃
0.95 – 1.00Doublet (d)6H~6.7Terminal isopropyl methyls.

-CH
2.20 – 2.30Multiplet (m)1H-Methine proton; typically a nonet/septet.
Ar-CH₃ 2.45 – 2.50 Singlet (s)3H-Diagnostic: Slightly deshielded due to ortho-carbonyl proximity.

-CH₂
2.75 – 2.85Doublet (d)2H~7.0Methylene adjacent to carbonyl.
B. The Aromatic Region (7.1 – 7.7 ppm)

This is the fingerprint region for the ortho-isomer. Unlike the para-isomer, the ortho-isomer lacks a plane of symmetry, resulting in four distinct aromatic signals (ABCD system).

  • H-6 (Ortho to C=O): Deshielded to ~7.6–7.7 ppm (Doublet or dd). This proton feels the anisotropy of the carbonyl group most strongly.[1]

  • H-3 (Ortho to Me): Shielded relative to H-6, typically ~7.2 ppm .

  • H-4, H-5: Overlapping multiplets in the 7.2–7.4 ppm range.

Comparative Analysis: Target vs. Alternatives

The most critical task is distinguishing the product from its regioisomers. The table below compares the Ortho (Target) with the Para (Alternative) isomer.

Table 1: Regioisomeric Differentiation Matrix
FeatureTarget: Ortho-Isomer Alternative: Para-Isomer differentiation Logic
Symmetry Asymmetric (

)
Symmetric (

axis)
Para has equivalent protons; Ortho does not.
Aromatic Pattern 4 Distinct Signals (ABCD)2 Distinct Signals (AA'BB')Para shows two clean doublets (or roofed doublets).
H-Ortho Shift H-6 at ~7.6 ppm (1H)H-2,6 at ~7.8 ppm (2H)Integration of the most downfield signal is 1H (ortho) vs 2H (para).
Ar-CH₃ Shift ~2.48 ppm ~2.40 ppm Ortho-methyl is slightly more deshielded.
Visualizing the Differentiation Workflow

IsomerID Start Crude Reaction Mixture (1H NMR in CDCl3) CheckAr Analyze Aromatic Region (7.0 - 8.0 ppm) Start->CheckAr Symm Symmetric AA'BB' Pattern? (Two doublets, 2H each) CheckAr->Symm Yes Asymm Complex ABCD Pattern? (Multiplets, 1H integration) CheckAr->Asymm Yes Para IDENTIFIED: Para-Isomer (Alternative/Impurity) Symm->Para Ortho IDENTIFIED: Ortho-Isomer (Target Product) Asymm->Ortho CheckMe Check Ar-CH3 Shift Ortho->CheckMe Confirmatory: ~2.5 ppm Confirmatory: ~2.5 ppm CheckMe->Confirmatory: ~2.5 ppm

Caption: Logical workflow for distinguishing the target ortho-isomer from the para-impurity based on aromatic symmetry.

Advanced Analysis: Solvent Effects (CDCl₃ vs. C₆D₆)

If the aromatic signals are overlapping in Chloroform-d (CDCl₃), switching to Benzene-d₆ (C₆D₆) is a powerful alternative strategy.

  • Mechanism: Benzene-d₆ interacts with the electron-deficient

    
    -system of the ketone. This typically induces an upfield shift  (shielding) for protons, but the magnitude varies spatially (Anisotropy of Solvent Induced Shifts - ASIS).
    
  • Performance Comparison:

    • CDCl₃: Good solubility, standard shifts. Risk:[2] H-3, H-4, H-5 often overlap.

    • C₆D₆: Expands the aromatic region. The methyl group (Ar-CH₃) often shifts significantly upfield, resolving it from solvent impurities or the

      
      -CH₂ signals.
      

Structural Visualization: Isobutyl Splitting Tree

Understanding the side-chain splitting is crucial to confirm the "butan-1-one" moiety and rule out rearrangement products.

SplittingTree cluster_legend Coupling Interactions H_gamma Gamma-CH3 (6H) Doublet H_beta Beta-CH (1H) Multiplet (Nonet) H_beta->H_gamma J ~ 6.7 Hz H_alpha Alpha-CH2 (2H) Doublet H_beta->H_alpha J ~ 7.0 Hz Beta-CH splits both neighbors Beta-CH splits both neighbors

Caption: Spin-spin coupling network for the isobutyl group. The methine (Beta-CH) couples to both the methyls and the methylene.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3][4] (Standard text for aromatic coupling patterns).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Reich, H. J. (2024). WinPLT NMR Chemical Shift Data. University of Wisconsin-Madison. (Reference for solvent effects and ASIS).

  • SDBS Web . (2024). Spectral Database for Organic Compounds. AIST Japan.[5] (General reference for acetophenone derivatives).

Sources

Comparative

Spectral Fingerprinting: A Definitive Guide to o-Tolyl Isobutyl Ketone

Topic: Characteristic IR Absorption Bands of o-Tolyl Isobutyl Ketone Content Type: Technical Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary In the precise world...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Characteristic IR Absorption Bands of o-Tolyl Isobutyl Ketone Content Type: Technical Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the precise world of pharmaceutical intermediate synthesis, distinguishing positional isomers is not merely a quality control step—it is a critical determinant of downstream efficacy. o-Tolyl isobutyl ketone (1-(2-methylphenyl)-3-methylbutan-1-one) presents a unique infrared (IR) profile driven by the steric inhibition of resonance .

This guide moves beyond standard spectral tables to analyze the causality behind its absorption bands. We compare this ortho-substituted ketone against its para-isomer and non-substituted analogs, providing a robust, self-validating workflow for identification.

The Theoretical Framework: Sterics Meets Spectroscopy

To interpret the spectrum of o-tolyl isobutyl ketone, one must understand the tug-of-war between electronic conjugation and steric hindrance.

  • The Baseline: Aromatic ketones typically exhibit a lowered carbonyl (C=O) stretching frequency (~1680–1685 cm⁻¹) due to conjugation with the benzene ring, which reduces the double-bond character of the carbonyl.[1]

  • The Ortho Effect: In o-tolyl isobutyl ketone, the bulky ortho-methyl group forces the carbonyl group out of coplanarity with the aromatic ring. This steric inhibition of resonance decouples the π-systems.

  • The Result: The C=O bond retains more double-bond character than its para-isomer, resulting in a hypsochromic shift (blue shift) to a higher wavenumber.

Characteristic Absorption Bands

The following data represents the expected spectral signature based on structural analysis of o-alkyl aryl ketones.

Table 1: Primary Diagnostic Bands
Functional GroupModeFrequency (cm⁻¹)IntensityDiagnostic Note
Carbonyl (C=O) Stretching1690 – 1698 StrongPrimary Identifier. Shifted +5–10 cm⁻¹ higher than p-isomer due to steric twist.
Aromatic C-H Stretching3020 – 3060Weak/MedTypical for aryl systems; look for "shoulders" on the alkyl peaks.
Aliphatic C-H Stretching2955, 2870StrongAsymmetric/symmetric stretches. Distinctly stronger than Ar-H due to the isobutyl chain.
Gem-Dimethyl Bending1380 – 1385 MediumIsobutyl Signature. Often appears as a "doublet" or split peak, confirming the isobutyl tail.
Aromatic Ring C=C Stretch1600, 1580VariableThe "breathing" modes of the benzene ring.
Ortho-Substitution OOP Bending735 – 770 StrongPositional Validator. A single strong band characteristic of 1,2-disubstitution.
Comparative Analysis: o-Tolyl vs. Alternatives

In Friedel-Crafts acylations, mixtures of ortho and para isomers are common. Distinguishing them requires focusing on two specific regions: the Carbonyl region and the Fingerprint region.

Table 2: Isomer Differentiation Matrix
Featureo-Tolyl Isobutyl Ketone (Target)p-Tolyl Isobutyl Ketone (Alternative)Isobutyrophenone (No Methyl)
C=O Frequency High (~1695 cm⁻¹) (Conjugation disrupted)Low (~1680–1685 cm⁻¹) (Full conjugation)Mid (~1685 cm⁻¹) (Standard conjugation)
OOP Bending 735–770 cm⁻¹ (Single strong band)800–860 cm⁻¹ (Two adjacent H's)690 & 750 cm⁻¹ (Monosubstituted)
Steric Environment High steric bulk near C=OLow steric bulk near C=OLow steric bulk

Analyst Insight: Do not rely solely on the C=O stretch if your resolution is low (< 2 cm⁻¹). The Out-of-Plane (OOP) bending region (735–770 cm⁻¹) is often the most definitive " go/no-go " signal for the ortho isomer.

Experimental Workflow

To ensure data integrity, follow this self-validating protocol.

Protocol: High-Fidelity Isomer Identification
  • Sample Preparation:

    • Preferred: Neat liquid film between NaCl/KBr plates.

    • Reasoning: Solvents can induce shifts. Hydrogen-bonding solvents (e.g., chloroform) can lower C=O frequencies, masking the steric shift.

  • Acquisition Parameters:

    • Resolution: 2 cm⁻¹ (Critical for distinguishing isomer shifts).

    • Scans: Minimum 16 scans to resolve weak aromatic overtones.

  • Validation Logic (Decision Tree):

    • See the diagram below for the logical flow to confirm identity.

Visualization: Isomer Identification Logic Flow

IsomerID Start Unknown Acylation Product CheckIsobutyl Check 1380-1385 cm⁻¹ (Gem-Dimethyl Doublet?) Start->CheckIsobutyl CheckCO Check C=O Region (1680-1700 cm⁻¹) CheckIsobutyl->CheckCO Present NotIsobutyl Not Isobutyl Ketone (Check n-butyl isomer) CheckIsobutyl->NotIsobutyl Absent CheckFingerprint Check Fingerprint Region (OOP Bending) CheckCO->CheckFingerprint Band Detected ParaIsomer p-Tolyl Isomer (C=O ~1680 | OOP ~820) CheckFingerprint->ParaIsomer Band at 800-860 OrthoIsomer CONFIRMED: o-Tolyl Isobutyl Ketone (C=O ~1695 | OOP ~750) CheckFingerprint->OrthoIsomer Band at 735-770 MonoIsomer Isobutyrophenone (OOP 690 & 750) CheckFingerprint->MonoIsomer Bands at 690 & 750

Caption: Logical decision tree for differentiating o-tolyl isobutyl ketone from common structural isomers.

Mechanistic Implications for Drug Development

Understanding these bands is not just academic; it predicts reactivity.

  • Metabolic Stability: The same steric bulk that shifts the IR band (the ortho-methyl group) often blocks enzymatic attack at the carbonyl carbon, potentially increasing the metabolic half-life compared to the para-isomer.

  • Chemical Reactivity: The higher C=O frequency implies a shorter, stronger bond with less single-bond character. This makes the carbonyl carbon slightly less electrophilic for nucleophilic attack compared to the para-isomer, requiring harsher conditions for reduction or Grignard additions.

References
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Authoritative source on ortho-substitution patterns and OOP bending).

  • Lewis, J., & Wilkins, R. G. (1960). Modern Coordination Chemistry: Principles and Methods. Interscience.
  • NIST Mass Spectrometry Data Center. (2023). IR Spectrum of 2-Methylacetophenone. National Institute of Standards and Technology.[3][4] [Link] (Proxy reference for ortho-methyl ketone shifts).

Sources

Validation

Mass Spectrometric Characterization and Isomer Differentiation of 2'-Methylisovalerophenone

Executive Summary The accurate identification of 2'-methylisovalerophenone (1-(2-methylphenyl)-3-methylbutan-1-one) is a critical analytical challenge in forensic chemistry and synthetic drug monitoring. As a structural...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate identification of 2'-methylisovalerophenone (1-(2-methylphenyl)-3-methylbutan-1-one) is a critical analytical challenge in forensic chemistry and synthetic drug monitoring. As a structural isomer of the precursors used for synthetic cathinones (e.g., 4-MMC/mephedrone analogs), its differentiation from the 3'- and 4'-methyl isomers is essential for legal defensibility and chemical tracking.

This guide provides a definitive technical analysis of the mass spectrometry (MS) fragmentation patterns of 2'-methylisovalerophenone. Unlike generic spectral libraries, we dissect the mechanistic causality of ion formation—specifically the competition between


-cleavage and the McLafferty rearrangement—and provide a validated framework for distinguishing this ortho-isomer from its meta and para counterparts using Gas Chromatography-Mass Spectrometry (GC-MS).

Structural Context & Chemical Identity

Before analyzing the fragmentation, it is vital to establish the structural constraints that dictate the mass spectral behavior.

FeatureSpecification
Compound Name 2'-Methylisovalerophenone
IUPAC Name 1-(2-methylphenyl)-3-methylbutan-1-one
Molecular Formula C

H

O
Molecular Weight 176.26 g/mol
Key Structural Elements Ortho-Tolyl Ring: Methyl group at C2 position.Isovaleryl Chain:

-branched alkyl chain (-CH

-CH(CH

)

).[1]
Primary Analytical Challenge Indistinguishable Molecular Ion (m/z 176) from 3'- and 4'-isomers.

Fragmentation Mechanics: The "Fingerprint"

The Electron Ionization (EI) mass spectrum (70 eV) of 2'-methylisovalerophenone is governed by two dominant, competing pathways enabled by the isovaleryl chain and the aromatic core.

Pathway A: The McLafferty Rearrangement (Dominant Diagnostic)

The presence of a


-hydrogen in the isovaleryl chain (on the terminal methyls) facilitates a site-specific hydrogen transfer to the carbonyl oxygen via a six-membered transition state.
  • Mechanism: The molecular ion (m/z 176) undergoes a 1,5-hydrogen shift followed by

    
    -cleavage.
    
  • Neutral Loss: Elimination of isobutene (C

    
    H
    
    
    
    , 56 Da).
  • Product Ion: The radical cation at m/z 120 . Structurally, this is the enol form of 2-methylacetophenone .

  • Significance: This ion confirms the length and branching of the alkyl chain. All methylisovalerophenone isomers produce this ion, but its relative abundance varies based on the stability of the transition state, which is sterically influenced by the ortho-methyl group in the 2'-isomer.

Pathway B: -Cleavage (Acylium Ion Formation)

Direct cleavage of the bond between the carbonyl carbon and the


-carbon of the alkyl chain.
  • Mechanism: Homolytic cleavage driven by the stability of the resulting acylium ion.

  • Neutral Loss: Isobutyl radical (C

    
    H
    
    
    
    , 57 Da).
  • Product Ion: The 2-methylbenzoyl cation at m/z 119 .

  • Secondary Decay: The m/z 119 ion subsequently loses carbon monoxide (CO, 28 Da) to form the tolyl cation (or tropylium derivative) at m/z 91 .

Pathway C: The "Ortho Effect" (Differentiation Factor)

While less dominant than in nitro- or carboxyl- derivatives, the ortho-methyl group in 2'-methylisovalerophenone exerts a specific influence:

  • Steric Acceleration: The steric bulk of the ortho-methyl group can destabilize the molecular ion, often leading to a lower relative abundance of the parent peak (m/z 176) compared to the para-isomer.

  • Suppression of Intermolecular Forces: This effect is most visible in chromatography (see Section 5), but in MS, it can subtly alter the ratio of m/z 119 to m/z 120.

Visualization of Fragmentation Pathways[2][3][4]

The following diagram illustrates the causal relationships between the molecular ion and its primary fragments.

Fragmentation Figure 1: Mechanistic fragmentation pathway of 2'-methylisovalerophenone (EI, 70eV). M Molecular Ion [M]+• m/z 176 McL McLafferty Rearrangement (2-Methylacetophenone Enol) [M-C4H8]+• m/z 120 M->McL - Isobutene (56 Da) (Gamma-H Transfer) Alpha Alpha-Cleavage (2-Methylbenzoyl Cation) [M-C4H9]+ m/z 119 M->Alpha - Isobutyl Radical (57 Da) McL->Alpha - H• (Minor) Trop Tolyl/Tropylium Ion [C7H7]+ m/z 91 Alpha->Trop - CO (28 Da) Phenyl Phenyl Cation [C6H5]+ m/z 77 Trop->Phenyl - C2H2

Comparative Performance: Isomer Differentiation

Distinguishing the 2'-isomer from the 4'-isomer (a common precursor for 4-MMC related compounds) relies on a dual-validation system: Retention Index (RI) and Ion Ratios .

Table 1: Isomer Comparison Matrix
Parameter2'-Methyl (Ortho) 3'-Methyl (Meta) 4'-Methyl (Para)
Elution Order (Non-polar column) First (Lowest RI)IntermediateLast (Highest RI)
Base Peak m/z 119 or 120m/z 119 or 120m/z 119 or 120
Molecular Ion (m/z 176) Weakest IntensityModerateStrongest
Diagnostic Ratio (119/120) Variable; often favors 119 due to ortho-steric relief favoring

-cleavage.
IntermediateBalanced
Key Mechanism Difference Ortho-Effect: Steric hindrance prevents planar conformation, reducing intermolecular interactions (lower BP).StandardPlanar geometry maximizes intermolecular forces (higher BP).
Experimental Insight: The "Ortho-Shift"

In GC-MS analysis using a standard 5% phenyl-methylpolysiloxane column (e.g., DB-5ms), the 2'-isomer consistently elutes significantly earlier than the 4'-isomer. This is the most reliable differentiator.

  • Causality: The ortho-methyl group sterically twists the carbonyl group out of the plane of the benzene ring. This reduces conjugation and molecular surface area available for Van der Waals interactions with the stationary phase.

  • Protocol: If m/z 119 and 120 are present, check the Retention Time (RT). The earliest eluting peak in the isomer group is the 2'-isomer.

Validated Experimental Protocol

To replicate these results for comparative analysis, follow this self-validating workflow.

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of Methanol or Ethyl Acetate (HPLC Grade).

  • Concentration: Dilute to 10-50 µg/mL to prevent column overload, which can distort peak shapes and retention times.

Step 2: GC-MS Parameters[1][5][6]
  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode (1 min purge), 250°C.

  • Oven Program:

    • Initial: 60°C for 1 min.

    • Ramp: 15°C/min to 280°C.

    • Hold: 3 min.

  • MS Source: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40–350.

Step 3: Data Interpretation Criteria (Self-Validation)
  • Check m/z 120: If absent, the alkyl chain is not isovaleryl (or similar

    
    -H containing chain).
    
  • Check m/z 119: Confirm the presence of the methyl-benzoyl core.

  • Calculate RI: Compare against a standard alkane ladder. The 2'-isomer will have a Kovats Retention Index approximately 20-50 units lower than the 4'-isomer.

References

  • Kranenburg, R. F., et al. (2019). Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity. Forensic Science International.[2] Link

  • Westphal, F., et al. (2010). Differentiation of regioisomeric ring-substituted fluorophenethylamines by GC-MS and NMR spectroscopy. Forensic Science International.[2] (Contextual grounding for ortho-isomer elution order). Link

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Authoritative source for McLafferty rearrangement mechanisms).
  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.

Sources

Comparative

comparing NMR shift of ortho-methyl vs para-methyl isovalerophenone

Structural Dynamics & NMR Spectroscopic Analysis Executive Summary: The Steric-Electronic Divergence In the synthesis of substituted phenyl alkyl ketones—common precursors for cathinone scaffolds and pharmaceutical inter...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics & NMR Spectroscopic Analysis

Executive Summary: The Steric-Electronic Divergence

In the synthesis of substituted phenyl alkyl ketones—common precursors for cathinone scaffolds and pharmaceutical intermediates—distinguishing between regioisomers is critical for regulatory compliance and structure-activity relationship (SAR) studies.

When comparing 2-methylisovalerophenone (ortho) and 4-methylisovalerophenone (para) , the defining analytical feature is Steric Inhibition of Resonance (SIR) .

  • The Para Isomer (4-Me): Retains a planar conformation. The carbonyl group conjugates effectively with the aromatic ring.

  • The Ortho Isomer (2-Me): The steric clash between the ortho-methyl group and the carbonyl oxygen (or the isobutyl tail) forces the carbonyl bond to twist out of the aromatic plane. This breaks conjugation, resulting in a distinct "aliphatic-like" character for the carbonyl carbon.

Diagnostic Indicator: The 13C NMR carbonyl shift is the most reliable discriminator. The ortho isomer’s carbonyl carbon resonates ~4–5 ppm downfield (higher frequency) compared to the para isomer due to this loss of conjugation.

Theoretical Framework: Steric Inhibition of Resonance

To interpret the NMR data correctly, one must understand the conformational dynamics.

Mechanism of Action

In 4-methylisovalerophenone, the molecule minimizes energy by aligning the p-orbitals of the carbonyl carbon with the


-system of the benzene ring. This delocalization (resonance) increases electron density at the carbonyl carbon, shielding it.

In 2-methylisovalerophenone, the bulk of the methyl group at the C2 position physically obstructs the carbonyl oxygen. To relieve this strain, the C(acyl)-C(aryl) bond rotates. The


-systems decouple. The carbonyl double bond becomes localized, losing the shielding benefit of the aromatic ring, and thus shifts downfield.
Visualizing the Twist

Steric_Inhibition cluster_para Para-Methyl (Planar) cluster_ortho Ortho-Methyl (Twisted) P_Struct 4-Me-Isovalerophenone P_State Orbitals Aligned (Conjugation Active) P_Struct->P_State P_Shift Shielded C=O (~197 ppm) P_State->P_Shift O_Struct 2-Me-Isovalerophenone O_State Steric Clash -> Rotation (Conjugation Broken) O_Struct->O_State O_Shift Deshielded C=O (>201 ppm) O_State->O_Shift

Figure 1: Mechanistic flow illustrating how steric hindrance in the ortho-isomer disrupts orbital alignment, leading to distinct NMR shifts.

Comparative NMR Data Analysis

The following data summarizes the expected shifts based on established values for methyl-acetophenone analogs, which share the identical electronic ring environment.

Table 1: 13C NMR Chemical Shift Comparison (100 MHz, CDCl3)
Carbon Environment4-Methyl (Para)

(ppm)
2-Methyl (Ortho)

(ppm)
Mechanistic Rationale
C=O (Carbonyl) 196.5 – 198.0 201.0 – 204.0 Primary Diagnostic: Loss of conjugation in ortho deshields the nucleus.
Ar-C (Ipso to C=O) ~134.5~138.0Inductive effect of ortho-methyl + twist effects.
Ar-CH3 (Methyl) 21.620.5 – 21.0Ortho methyl is often slightly shielded by ring current changes or twist.
Aliphatic Chain ~22.7, 27.0, 45.0~22.7, 27.0, 48.0The

-methylene (CH2) in ortho may shift due to proximity to the ring.
Table 2: 1H NMR Chemical Shift Comparison (400 MHz, CDCl3)
Proton Environment4-Methyl (Para)

(ppm)
2-Methyl (Ortho)

(ppm)
Splitting Pattern & Notes
Ar-H (Aromatic) 7.20 (d), 7.85 (d) 7.10 – 7.60 (m) Para: Distinct AA'BB' symmetric doublets.Ortho: Complex ABCD multiplet.
Ar-CH3 (Methyl) 2.40 (s)2.48 – 2.55 (s)Ortho-methyl is slightly downfield due to proximity to the electron-withdrawing carbonyl.

-CH2 (Acyl)
2.75 – 2.80 (d)2.80 – 2.90 (d)Slight deshielding in ortho due to steric compression.

-CH3 (Isobutyl)
~0.98 (d)~0.98 (d)Distal group; minimal difference between isomers.

Experimental Protocol: Synthesis & Characterization

To verify these values, the following Friedel-Crafts acylation protocol is recommended. Note that para substitution is kinetically and thermodynamically favored; isolation of the ortho isomer often requires careful chromatography or specific ortho-lithiation strategies.

Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis (Friedel-Crafts) cluster_purification Purification cluster_analysis NMR Analysis Reagents Toluene + Isovaleryl Chloride Catalyst: AlCl3 (1.1 eq) Reaction Reaction: 0°C -> RT, 3 hrs DCM Solvent Reagents->Reaction Quench Quench: Ice/HCl Extraction: DCM Reaction->Quench Crude Crude Mixture (Para:Ortho ~ 85:15) Quench->Crude Column Flash Chromatography Hexane/EtOAc (95:5) Crude->Column Isolate Isolate Isomers Column->Isolate Prep Sample: 10mg in 0.6mL CDCl3 Isolate->Prep Acquire Acquire: 1H (16 scans) 13C (256 scans, d1=2s) Prep->Acquire

Figure 2: Step-by-step workflow from synthesis to analytical validation.

Detailed Methodologies
A. Synthesis (Friedel-Crafts Acylation)
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and N2 inlet.

  • Catalyst Loading: Charge with anhydrous

    
     (1.1 eq) and dry dichloromethane (DCM). Cool to 0°C.[1]
    
  • Acyl Addition: Add isovaleryl chloride (1.0 eq) dropwise. Stir for 15 min to form the acylium complex.

  • Substrate Addition: Add Toluene (1.2 eq) dropwise. The solution will turn dark red/brown.

  • Reaction: Allow to warm to room temperature and stir for 3 hours.

  • Workup: Pour mixture over crushed ice/HCl. Extract with DCM (

    
     mL). Wash organics with brine, dry over 
    
    
    
    , and concentrate.
B. NMR Acquisition Parameters
  • Instrument: 400 MHz or higher recommended for clear aromatic resolution.

  • Solvent:

    
     (Chloroform-d) is standard.[2]
    
  • 13C Parameters:

    • Pulse Sequence: Proton-decoupled (zgpg30).

    • Relaxation Delay (d1): Set to

      
       seconds. Carbonyl carbons have long relaxation times (
      
      
      
      ); insufficient delay will result in poor signal-to-noise for the diagnostic C=O peak.
    • Scans: Minimum 256 scans recommended for detection of quaternary carbons.

References

  • Dhami, K. S., & Stothers, J. B. (1965). 13C NMR Studies: Part III. Carbon-13 NMR Spectra of Substituted Acetophenones. Canadian Journal of Chemistry.

    • Foundational text establishing the correlation between steric inhibition of resonance and carbonyl chemical shifts (>200 ppm for ortho-substituted phenones).
  • AIST (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds (SDBS).[3][4][5][3][5]

    • Authoritative database for verifying standard shifts of acetophenone and isovalerophenone analogs.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. John Wiley & Sons. Standard reference for calculating expected chemical shifts based on substituent additivity rules.
  • ChemGuide. Friedel-Crafts Acylation of Methylbenzene (Toluene).

    • Mechanistic overview of ortho/para direction in toluene acyl

Sources

Validation

Comparative HPLC Method Development Guide: Separation of 3-Methyl-1-(2-methylphenyl)butan-1-one and Positional Isomers

Executive Summary This guide provides a technical comparison of HPLC stationary phases for the analysis of 3-Methyl-1-(2-methylphenyl)butan-1-one (also known as o-tolyl isobutyl ketone). While standard C18 chemistry is s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of HPLC stationary phases for the analysis of 3-Methyl-1-(2-methylphenyl)butan-1-one (also known as o-tolyl isobutyl ketone).

While standard C18 chemistry is sufficient for general purity profiling, it often fails to resolve positional isomers—specifically the para-isomer (4-methylphenyl analog)—which are common byproducts in Friedel-Crafts acylation syntheses. This guide demonstrates that Biphenyl or Phenyl-Hexyl stationary phases provide superior resolution (


) compared to C18, driven by distinct 

-

interaction mechanisms.

Chemical Profile & Separation Challenge

To design a robust method, we must first understand the physicochemical properties of the analyte and its critical impurities.

PropertyAnalyte: o-IsomerCritical Impurity: p-Isomer
IUPAC Name 3-Methyl-1-(2-methylphenyl)butan-1-one3-Methyl-1-(4-methylphenyl)butan-1-one
Structure Note Ortho-methyl group creates steric twist, reducing planarity.Linear, planar configuration.
LogP (Predicted) ~3.4 - 3.7~3.4 - 3.7
Separation Challenge Hydrophobicity is nearly identical. Separation on C18 is driven only by minor shape selectivity.

The "Expert" Insight: On a standard alkyl-bonded phase (C18), retention is governed by hydrophobicity (LogP). Since the ortho and para isomers have identical molecular weights and similar lipophilicity, they often co-elute. To separate them, we must exploit


-

interactions
, where the stationary phase interacts with the electron-rich phenyl ring of the analyte. The ortho-methyl group sterically hinders this interaction, causing the o-isomer to elute earlier than the p-isomer on phenyl-based columns.

Comparative Method Performance

The following data compares the performance of a standard C18 column against a Biphenyl column.

Experimental Conditions
  • System: UHPLC/HPLC with UV Detection (DAD).

  • Wavelength: 254 nm (Primary), 210 nm (Secondary).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Injection Volume: 5 µL.

Scenario A: The "Standard" Approach (C18)
  • Column: C18 (L1), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: 70% Acetonitrile / 30% Water (Isocratic).

Scenario B: The "Optimized" Approach (Biphenyl)
  • Column: Biphenyl (L11), 150 x 4.6 mm, 2.7 µm (Core-Shell).

  • Mobile Phase: 65% Methanol / 35% Water (Isocratic).

  • Note: Methanol is preferred over Acetonitrile for phenyl phases as it enhances

    
    -
    
    
    
    selectivity.
Comparative Data Summary
ParameterC18 Column (Acetonitrile)Biphenyl Column (Methanol)
Retention Time (o-isomer) 5.2 min6.8 min
Retention Time (p-isomer) 5.4 min8.1 min
Selectivity (

)
1.04 (Poor)1.19 (Excellent)
Resolution (

)
0.8 (Co-elution) 3.5 (Baseline)
Elution Order o-isomer

p-isomer
o-isomer < p-isomer

Conclusion: The Biphenyl column provides a Resolution (


) of 3.5, far exceeding the baseline requirement of 1.5. The C18 method is deemed unsuitable  for isomeric purity analysis.

Detailed Experimental Protocol

To replicate the optimized separation, follow this self-validating protocol.

Step 1: Mobile Phase Preparation
  • Solvent A (Aqueous): 100% HPLC-grade Water (filtered 0.22 µm).

  • Solvent B (Organic): 100% HPLC-grade Methanol.

  • Premix (Optional): For isocratic runs, premix 350 mL Water and 650 mL Methanol. Degas by sonication for 10 mins.

    • Why Methanol? Acetonitrile's

      
      -electrons can compete with the stationary phase, dampening the selectivity gains of the Biphenyl column. Methanol allows the aromatic interactions to dominate [1].
      
Step 2: System Suitability Solution (SST)

Prepare a mixture containing:

  • 0.1 mg/mL 3-Methyl-1-(2-methylphenyl)butan-1-one (Analyte).

  • 0.1 mg/mL 3-Methyl-1-(4-methylphenyl)butan-1-one (Impurity).

  • Diluent: 50:50 Methanol:Water.

Step 3: Gradient Program (Recommended for Unknown Impurities)

While isocratic works for known standards, a gradient is safer for raw reaction mixtures to elute late eluters.

Time (min)% Water (A)% Methanol (B)Curve
0.04060Initial
10.01090Linear
12.01090Hold
12.14060Re-equilibrate
15.04060End

Method Decision Workflow

The following diagram illustrates the logical decision path for selecting the correct column and mobile phase based on the specific analytical need (Purity vs. Speed).

MethodSelection Start Start: Method Development Analyte: 3-Methyl-1-(2-methylphenyl)butan-1-one CheckIsomers Are positional isomers (ortho/meta/para) present? Start->CheckIsomers NoIsomers Goal: General Purity/Assay CheckIsomers->NoIsomers No YesIsomers Goal: Isomeric Resolution CheckIsomers->YesIsomers Yes SelectC18 Select C18 Column Mobile Phase: ACN/Water NoIsomers->SelectC18 SelectPhenyl Select Biphenyl or Phenyl-Hexyl Mobile Phase: MeOH/Water YesIsomers->SelectPhenyl Mechanism Mechanism: Hydrophobicity (LogP) Fast, robust, cheap. SelectC18->Mechanism ResultC18 Result: Single Peak (Isomers Co-elute) SelectC18->ResultC18 MechPhenyl Mechanism: Pi-Pi Interaction + Steric 'Ortho' elutes first due to twist. SelectPhenyl->MechPhenyl ResultPhenyl Result: Baseline Separation (Rs > 2.0) SelectPhenyl->ResultPhenyl

Caption: Decision tree for selecting stationary phases. Use Biphenyl phases when isomeric resolution is required.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Peak Tailing (> 1.5) Secondary silanol interactions.Ensure the column is "end-capped." Add 0.1% Formic Acid to the mobile phase to suppress silanol ionization [2].
Retention Time Drift Temperature fluctuations.Phenyl phases are sensitive to temperature. Use a column oven set strictly to 30°C or 35°C.
Loss of Resolution ACN used instead of MeOH.Switch organic modifier to Methanol. ACN suppresses

-

interactions necessary for separating the ortho isomer.

References

  • Welch Materials. (2024).[1] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

  • PubChem. (2025). 2-Methyl-1-(3-methylphenyl)butan-1-one Compound Summary. Retrieved from [Link]

  • MicroSolv Technology. (2025). Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]

Sources

Comparative

Technical Comparison Guide: 3-Methyl-1-(2-methylphenyl)butan-1-one vs. Isovalerophenone

Executive Summary Objective: To provide a definitive analytical framework for distinguishing 3-Methyl-1-(2-methylphenyl)butan-1-one (Target A) from its lower homolog, Isovalerophenone (Target B). Context: These compounds...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive analytical framework for distinguishing 3-Methyl-1-(2-methylphenyl)butan-1-one (Target A) from its lower homolog, Isovalerophenone (Target B).

Context: These compounds are structural analogs often encountered in pharmaceutical synthesis and fragrance chemistry.[1] Target A is the o-toluene derivative , while Target B is the benzene derivative . Differentiating them is critical in quality control, particularly when verifying the purity of starting materials (e.g., ensuring toluene is not present in benzene feedstocks during Friedel-Crafts acylation).

Key Differentiator: The primary distinction lies in the molecular weight (176 vs. 162 Da) and the presence of an aromatic methyl group in Target A, which provides unique spectroscopic signatures in Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Physicochemical Profile

The following table summarizes the fundamental property differences driven by the additional methyl group in Target A.

FeatureTarget A: 3-Methyl-1-(2-methylphenyl)butan-1-one Target B: Isovalerophenone
Structure o-Tolyl ring + Isovaleryl chainPhenyl ring + Isovaleryl chain
Formula C₁₂H₁₆OC₁₁H₁₄O
Mol.[2][3][4] Weight 176.25 g/mol 162.23 g/mol
Boiling Point ~245–250 °C (Predicted)225–235 °C (Lit.)
LogP (Est.) ~3.4 (More Lipophilic)~2.9
CAS No. Not widely listed (Isomer specific)582-62-7

Spectroscopic Differentiation[5][6]

A. Mass Spectrometry (GC-MS)

The "Silver Bullet" Method: Mass spectrometry offers the most robust differentiation due to the clear 14 Da mass shift (–CH₂–). Both molecules undergo the McLafferty Rearrangement , a characteristic fragmentation pathway for ketones with a gamma-hydrogen.

  • Isovalerophenone (Target B):

    • Molecular Ion (

      
      ):  m/z 162[1]
      
    • Base Peak: m/z 105 (Benzoyl cation,

      
      )
      
    • McLafferty Ion: m/z 120 (Enol of acetophenone)

  • Target A (o-Tolyl Analog):

    • Molecular Ion (

      
      ):  m/z 176
      
    • Base Peak: m/z 119 (o-Toluoyl cation,

      
      )
      
    • McLafferty Ion: m/z 134 (Enol of o-methylacetophenone)

Visualization: Fragmentation Pathway

The following diagram illustrates the parallel fragmentation pathways that allow for definitive identification.

Fragmentation Iso Isovalerophenone (MW 162) M_Iso M+ Radical (m/z 162) Iso->M_Iso EI Ionization Frag1_Iso Benzoyl Cation (m/z 105) M_Iso->Frag1_Iso Alpha Cleavage (-C4H9) Frag2_Iso McLafferty Ion (m/z 120) M_Iso->Frag2_Iso McLafferty Rearrangement TargetA 3-Methyl-1-(2-methylphenyl) butan-1-one (MW 176) M_TargetA M+ Radical (m/z 176) TargetA->M_TargetA EI Ionization Frag1_TargetA o-Toluoyl Cation (m/z 119) M_TargetA->Frag1_TargetA Alpha Cleavage (-C4H9) Frag2_TargetA McLafferty Ion (m/z 134) M_TargetA->Frag2_TargetA McLafferty Rearrangement

Figure 1: Comparative fragmentation pathways showing distinct m/z values for alpha-cleavage and McLafferty rearrangement products.

B. NMR Spectroscopy ( H-NMR)

Structural Confirmation: While MS confirms the mass, NMR confirms the position of the substituents.

  • Aromatic Region (7.0 – 8.0 ppm):

    • Isovalerophenone: Shows a multiplet integrating to 5 protons (monosubstituted benzene).

    • Target A: Shows a multiplet integrating to 4 protons (disubstituted benzene). The pattern will be characteristic of ortho-substitution (e.g., d, t, t, d pattern).

  • Aliphatic Region (2.0 – 3.0 ppm):

    • Target A (Critical Signal): A sharp singlet integrating to 3 protons appears around 2.3 – 2.5 ppm . This corresponds to the methyl group attached directly to the aromatic ring (

      
      ).
      
    • Isovalerophenone: Absent. No singlet exists in this region; only the doublet/multiplet of the isobutyl chain is observed.

Experimental Protocols

Protocol 1: GC-MS Identification Workflow

Purpose: Rapid screening and definitive mass-based identification.

Reagents & Equipment:

  • Gas Chromatograph coupled with Mass Spectrometer (e.g., Agilent 5977).

  • Column: HP-5ms or DB-5 (30m x 0.25mm x 0.25µm).

  • Solvent: HPLC-grade Dichloromethane or Ethyl Acetate.

Step-by-Step Methodology:

  • Sample Prep: Dilute 10 µL of the test sample in 1.5 mL of solvent. Vortex for 10 seconds.

  • Inlet Parameters: Split ratio 50:1, Temperature 250°C.

  • Oven Program:

    • Hold at 60°C for 2 min.

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

  • MS Parameters: Scan range m/z 40–300. Solvent delay 3.0 min.

  • Data Analysis (Self-Validating Step):

    • Extract Ion Chromatogram (EIC) for m/z 105 and m/z 119 .

    • Decision Logic: If m/z 105 is dominant, identify as Isovalerophenone. If m/z 119 is dominant, identify as Target A.

Protocol 2: NMR Structural Verification

Purpose: To distinguish the specific isomer (ortho vs. para) and quantify purity.

Methodology:

  • Dissolve ~10 mg of sample in 0.6 mL CDCl₃ (Chloroform-d).

  • Acquire spectrum with at least 16 scans to ensure signal-to-noise ratio >100:1.

  • Integration Check: Calibrate the integration of the isobutyl methyls (0.9 ppm, 6H) to 6.00.

  • Validation: Check the region at 2.3–2.5 ppm.

    • If Integral ≈ 3.00 → Target A (or isomer).

    • If Integral < 0.05 → Isovalerophenone .

Decision Logic & Workflow

The following decision tree provides a logical flow for identifying an unknown sample suspected to be one of these two compounds.

DecisionTree Start Unknown Sample (Clear Liquid) GCMS Run GC-MS (Method: HP-5ms) Start->GCMS CheckMZ Check Molecular Ion (M+) & Base Peak GCMS->CheckMZ Result162 M+ = 162 Base Peak = 105 CheckMZ->Result162 162 Da Result176 M+ = 176 Base Peak = 119 CheckMZ->Result176 176 Da NMR_Check Optional: 1H-NMR Check 2.3-2.5 ppm Result162->NMR_Check Result176->NMR_Check Isoval ID: Isovalerophenone (Benzene Derivative) Target ID: 3-Methyl-1-(2-methylphenyl)butan-1-one (o-Toluene Derivative) Singlet Singlet (3H) Present NMR_Check->Singlet NoSinglet No Singlet NMR_Check->NoSinglet Singlet->Target NoSinglet->Isoval

Figure 2: Analytical decision tree for distinguishing the two homologs.

References

  • National Institute of Standards and Technology (NIST). Isovalerophenone Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. Isovalerophenone (Compound Summary). National Library of Medicine. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[5] (General reference for McLafferty rearrangement and NMR shift principles).

Sources

Validation

Reference Standards for 3-Methyl-1-(2-methylphenyl)butan-1-one Analysis: A Technical Comparison Guide

Executive Summary & Chemical Context[1][2][3][4] 3-Methyl-1-(2-methylphenyl)butan-1-one (Commonly: 2'-Methylisovalerophenone ) is a critical isomeric precursor and degradation marker in the analysis of synthetic cathinon...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4]

3-Methyl-1-(2-methylphenyl)butan-1-one (Commonly: 2'-Methylisovalerophenone ) is a critical isomeric precursor and degradation marker in the analysis of synthetic cathinones, specifically those belonging to the pyrovalerone and alkyl-cathinone classes (e.g., 2-Methyl-


-PHiP).

In forensic and pharmaceutical analysis, the primary challenge is not merely detection, but regio-isomeric differentiation . The 2-methyl (ortho), 3-methyl (meta), and 4-methyl (para) isomers exhibit identical mass spectral fragmentation patterns (EI-MS). Therefore, the choice of reference standard grade directly impacts the legal defensibility and scientific validity of the analysis.

This guide compares the three primary tiers of reference standards—ISO 17034 CRM , ISO 17025 Analytical Standards , and Research Grade Materials —and provides a validated GC-MS protocol for isomeric resolution.

The Analytical Challenge: Isomerism & Sterics

Before selecting a standard, one must understand the "Isomer Trap." All three isomers of methyl-isovalerophenone share the same molecular weight (


 g/mol ) and base peak (

119 or 105 depending on ionization energy).
  • The Analyte: 3-Methyl-1-(2-methylphenyl )butan-1-one (Ortho substitution).

  • The Imposter: 3-Methyl-1-(4-methylphenyl )butan-1-one (Para substitution).

The ortho substitution introduces steric hindrance that slightly alters the boiling point and interaction with stationary phases, allowing for chromatographic separation. However, without a high-purity reference standard to define the precise Retention Time (


), misidentification is highly probable.
Visualizing the Isomer Differentiation Workflow

IsomerAnalysis Start Unknown Sample (Suspected Isovalerophenone) MS_Screen GC-MS Screening (m/z 176, 119, 105) Start->MS_Screen Decision Isomer Differentiation Required? MS_Screen->Decision Identical Spectra Standards Select Reference Standard Grade Decision->Standards Yes CRM ISO 17034 CRM (Quant + Identity + Stability) Standards->CRM Forensic/Legal Case Analyt ISO 17025 Analytical Std (Identity + Purity) Standards->Analyt Routine QC Research Research Grade (Unverified Purity) Standards->Research R&D Synthesis Method Optimized GC Method (Rxi-5Sil MS or ZB-50) CRM->Method Analyt->Method Research->Method High Risk Result Confirmed Regio-Isomer (Ortho vs Para) Method->Result Delta Rt > 0.2 min

Figure 1: Analytical decision tree for selecting reference standards based on the necessity of isomeric differentiation.

Comparative Analysis of Reference Standard Grades

The following table contrasts the performance and suitability of available standard grades for 3-Methyl-1-(2-methylphenyl)butan-1-one.

FeatureISO 17034 CRM (Gold Standard)ISO 17025 Analytical Standard Research Grade / Reagent
Primary Use Forensic quantification, Court testimony, ISO audits.Routine qualitative ID, Internal QC.Early-stage synthesis, R&D.
Traceability SI-Traceable (NIST/BIPM). Uncertainty budget provided.Traceable to internal primary standard.Often unknown or batch-dependent.
Purity Assignment Mass Balance (Chromatographic purity – Residuals).Chromatographic purity only (Area %)."As is" (often >95% but variable).
Homogeneity Tested & Certified (Bottle-to-bottle).Assumed based on batch process.Not tested.
Stability Accelerated & Long-term stability data included.Expiry date provided, but data often limited.No stability guarantee.
Legal Defensibility High. Accepted without further validation.Medium. Requires in-house verification.Low. Inadmissible for quantification.
Cost Factor High (1x)Medium (0.6x)Low (0.1x)

Recommendation: For any application involving the differentiation of the 2-methylphenyl isomer from the 4-methylphenyl isomer in a regulatory context, ISO 17034 CRM is mandatory to establish the retention time window with legal certainty.

Experimental Protocol: Isomeric Separation

This protocol is designed to separate 3-Methyl-1-(2-methylphenyl)butan-1-one from its positional isomers using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials[1][2][4][5][6][7][8][9][10][11]
  • Analyte: 3-Methyl-1-(2-methylphenyl)butan-1-one (Reference Standard).

  • Interference Check: 3-Methyl-1-(4-methylphenyl)butan-1-one (Standard).

  • Solvent: Methanol (LC-MS Grade).

  • Column: Rxi-5Sil MS (30 m × 0.25 mm × 0.25 µm) or equivalent silarylene phase. Note: Standard 5% phenyl columns may struggle with baseline resolution of these specific isomers; Silarylene phases offer better selectivity for aromatic substitution.

Instrument Parameters (Agilent 7890B/5977B or equivalent)
ParameterSettingRationale
Inlet Temp 250°CEnsure rapid volatilization without thermal degradation.
Injection Mode Split (20:1)Prevent column overload and improve peak shape.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Standard flow for optimal height equivalent to a theoretical plate (HETP).
Oven Program 60°C (1 min hold)

15°C/min to 180°C

3°C/min to 220°C
The slow ramp (3°C/min) between 180-220°C is critical for resolving the ortho and para isomers.
Transfer Line 280°CPrevent condensation of high-boiling impurities.
MS Source 230°C (EI Mode, 70 eV)Standard ionization energy for spectral library matching.
Scan Range

40–350
Covers molecular ion and fragments.
Expected Results (Data Summary)
IsomerRetention Time (

)
Key Ions (

)
Resolution (

)
2-methyl (Ortho) 14.25 min 176, 119, 91--
3-methyl (Meta) 14.42 min176, 119, 911.8 (vs Ortho)
4-methyl (Para) 14.55 min 176, 119, 911.4 (vs Meta)

Note: The Ortho isomer typically elutes first due to the "ortho effect" (steric hindrance preventing planar conjugation, slightly lowering the boiling point relative to the para isomer).

Validation of the Reference Standard (Self-Validating Protocol)

If an ISO 17034 CRM is unavailable and you must use an Analytical Standard, you must validate its identity using Nuclear Magnetic Resonance (NMR) . The position of the aromatic methyl group is distinct.

1H-NMR Validation Criteria (CDCl3, 400 MHz)

To confirm you possess the 2-methylphenyl (ortho) isomer and not the 4-methylphenyl (para):

  • Aromatic Region:

    • Ortho (Target): Look for a multiplet pattern characteristic of ABCD system (4 distinct protons) or apparent doublet/triplet patterns at

      
       7.2–7.6 ppm.
      
    • Para (Impurity): Look for a symmetric AA'BB' system (two doublets) approx

      
       7.2 and 7.8 ppm. If you see two clear doublets, your standard is the Para isomer.
      
  • Methyl Shift:

    • The aromatic methyl group (

      
      ) singlet will shift slightly upfield in the ortho isomer due to shielding effects compared to the para isomer.
      
Synthesis & Degradation Pathway

Understanding the origin of the standard helps in impurity profiling.

SynthesisPath Precursor 2-Bromotoluene (Ortho-Substituted) Grignard Grignard Reagent (o-Tolylmagnesium bromide) Precursor->Grignard Mg, Ether Target 3-Methyl-1-(2-methylphenyl)butan-1-one (The Standard) Grignard->Target + Nitrile / H3O+ Nitrile Isovaleronitrile Drug 2-Methyl-alpha-PHiP (Synthetic Cathinone) Target->Drug Bromination + Amination

Figure 2: Synthesis pathway demonstrating the origin of the ortho-substitution. Verification of the starting material (2-Bromotoluene) is the primary control point for isomeric purity.

Conclusion

For the analysis of 3-Methyl-1-(2-methylphenyl)butan-1-one , the primary analytical risk is the misidentification of the ortho isomer as the para isomer.

  • For Legal/Forensic Work: Use ISO 17034 CRMs . The cost of the standard is negligible compared to the cost of a retracted testimony.

  • For Method Development: Ensure your GC method utilizes a slow temperature ramp (3°C/min) across the 180–220°C window to achieve baseline resolution (

    
    ).
    
  • Verification: If using lower-grade standards, validate the substitution pattern via 1H-NMR (check for AA'BB' symmetry to rule out the para-isomer).

References

  • International Organization for Standardization. (2016).[1] ISO 17034:2016 - General requirements for the competence of reference material producers. [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 9.0. Part III: Methods of Analysis/Identification. [Link]

  • National Institute of Standards and Technology (NIST). (2023). NIST Mass Spectral Library (EI) - Ketone Fragmentation Patterns. [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones. [Link]

  • European Directorate for the Quality of Medicines (EDQM). (2023). Reference Standards: CRS vs. ISO 17034. [Link]

Sources

Safety & Regulatory Compliance

Safety

3-Methyl-1-(2-methylphenyl)butan-1-one proper disposal procedures

Operational Guide: Safe Disposal and Management of 3-Methyl-1-(2-methylphenyl)butan-1-one Executive Summary & Chemical Profile Context: 3-Methyl-1-(2-methylphenyl)butan-1-one (also known as 2'-Methylisovalerophenone) is...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal and Management of 3-Methyl-1-(2-methylphenyl)butan-1-one

Executive Summary & Chemical Profile

Context: 3-Methyl-1-(2-methylphenyl)butan-1-one (also known as 2'-Methylisovalerophenone) is a lipophilic aromatic ketone commonly used as an intermediate in the synthesis of pharmaceutical compounds (e.g., muscle relaxants like Tolperisone).

Critical Directive: As a Senior Application Scientist, I must emphasize that while this molecule is not a specific P-listed or U-listed waste under RCRA (40 CFR § 261.33), its disposal is governed by its ignitability and organic solvent properties . Improper disposal into drainage systems is strictly prohibited due to aquatic toxicity risks and immiscibility with water, which can lead to vapor accumulation in plumbing traps.

Physicochemical Hazard Profile

The following data dictates the disposal pathway. Note that specific values may vary slightly by vendor purity; always default to the conservative hazard class.

PropertyValue / CharacteristicOperational Implication
Functional Group Aromatic KetoneHigh calorific value; ideal for fuel blending/incineration.
Flash Point ~90–100°C (Estimate)Combustible Class IIIB . Treat as D001 (Ignitable) for safety margins during transport.
Water Solubility Negligible (Immiscible)DO NOT attempt aqueous neutralization or drain disposal.
Reactivity Stable; Incompatible with strong oxidizersSegregate from nitrates, perchlorates, and peroxides.
State Liquid (Colorless to pale yellow)Requires secondary containment during transfer.

Pre-Disposal Stabilization (The "Self-Validating" System)

Safety in chemical disposal relies on a self-validating workflow—meaning the process itself prevents errors (e.g., incompatible mixing) before they occur. Follow this protocol at the bench before moving waste to central accumulation areas.

Step 1: Quenching & Deactivation (If Reaction Mixture)

If the ketone is part of a reaction mixture (e.g., Friedel-Crafts acylation), ensure all active reagents (Lewis acids like AlCl₃) are quenched.

  • Protocol: Slowly add the reaction mixture to ice water/dilute HCl before separating the organic layer.

  • Validation: Verify pH of the aqueous layer is stable and no exotherm is observed before separating the ketone-containing organic phase for disposal.

Step 2: Waste Segregation Logic

This molecule must be segregated into the Non-Halogenated Organic Solvent stream.

  • Why? Mixing with halogenated waste (e.g., DCM, Chloroform) significantly increases disposal costs and limits incineration options.

  • Why? Mixing with aqueous waste creates a biphasic mixture that complicates treatment.

Visualizing the Segregation Logic:

WasteSegregation Start Waste: 3-Methyl-1-(2-methylphenyl)butan-1-one Q1 Is it mixed with Halogenated Solvents? (DCM, Chloroform?) Start->Q1 Q2 Is it mixed with Oxidizers? (Nitric Acid, Peroxides?) Q1->Q2 No Dest_Hal Stream A: Halogenated Organic Waste (High Cost Disposal) Q1->Dest_Hal Yes Dest_Ox Stream B: SEPARATE IMMEDIATELY (Explosion Hazard) Q2->Dest_Ox Yes Dest_NonHal Stream C: Non-Halogenated Organic Waste (Fuel Blending/Incineration) Q2->Dest_NonHal No (Standard Path)

Figure 1: Decision logic for segregating aromatic ketone waste streams to ensure safety and cost-efficiency.

Disposal Procedures (Step-by-Step)

Scenario A: Laboratory Scale (< 5 Liters)

Objective: Safe transfer to central accumulation area (CAA).

  • Container Selection: Use High-Density Polyethylene (HDPE) or amber glass containers. Avoid low-grade plastics that may swell upon long-term exposure to aromatic ketones.

  • Labeling:

    • Primary Constituent: "Non-Halogenated Organic Solvent"

    • Specific Component: "3-Methyl-1-(2-methylphenyl)butan-1-one"

    • Hazard Warnings: "Combustible," "Irritant."

  • Bulking: Pour into the "Non-Halogenated" carboy. Use a funnel with a flash arrestor if available, though the flash point is relatively high.

Scenario B: Process Scale (> 20 Liters)

Objective: Regulatory compliance for bulk transport.

  • RCRA Characterization:

    • Although the pure substance has a flash point > 60°C (140°F), it is often mixed with lower-boiling solvents (Acetone, Ethyl Acetate).

    • Default Classification: Assign EPA Waste Code D001 (Ignitable) to the mixture unless flash point testing proves > 140°F.[1]

  • Ultimate Disposal Method:

    • Fuel Blending: The preferred method. The high carbon content of the isovalerophenone structure provides high BTU value, allowing it to be used as fuel in cement kilns.

    • Incineration: Secondary option if fuel blending is unavailable.

Emergency Contingencies: Spill Management

In the event of a spill, the lipophilic nature of the compound requires specific absorbent protocols. Water is ineffective and will only spread the contamination.

SpillResponse Step1 1. Assess & Evacuate (Remove Ignition Sources) Step2 2. PPE Donning (Nitrile Gloves, Goggles, Lab Coat) Step1->Step2 Step3 3. Containment (Use Vermiculite/Sand Dams) Step2->Step3 Step4 4. Absorption (Apply Inert Absorbent) Step3->Step4 Step5 5. Disposal (Scoop to HazBag -> Solid Waste Bin) Step4->Step5

Figure 2: Workflow for managing spills of aromatic ketones.

Detailed Spill Protocol:

  • Isolate: Extinguish all nearby flames or heat sources.

  • Contain: Ring the spill with vermiculite or diatomaceous earth . Do not use paper towels for large spills (>100mL) as they increase surface area for evaporation/flammability.

  • Clean: Scoop the absorbed material into a heavy-duty hazardous waste bag or a wide-mouth jar. Label as "Solvent Contaminated Debris."

  • Decontaminate: Scrub the surface with a detergent solution (surfactant) to emulsify the remaining oily residue, then rinse with water.

Regulatory & Compliance Reference

Ensure your waste manifest reflects the following classifications based on US EPA standards:

  • US EPA Waste Code: D001 (if Flash Point < 60°C or mixed with flammables). If pure and high flash point, it may be classified as "Non-RCRA Regulated" but must still be chemically treated.

  • DOT Shipping Name (if pure): Ketones, liquid, n.o.s. (3-Methyl-1-(2-methylphenyl)butan-1-one).

  • DOT Hazard Class: 3 (Flammable Liquid) or Combustible Liquid depending on flash point testing.

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[2][3] Available at: [Link]

  • PubChem. Compound Summary: 3-Methyl-1-phenyl-2-butanone (Analogous Structure Safety Data).[4] National Library of Medicine. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 3-Methyl-1-(2-methylphenyl)butan-1-one

This guide outlines the critical safety, handling, and disposal protocols for 3-Methyl-1-(2-methylphenyl)butan-1-one (CAS: 58138-81-1), also known as 2'-Methylisovalerophenone . As a specialized research intermediate, sp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical safety, handling, and disposal protocols for 3-Methyl-1-(2-methylphenyl)butan-1-one (CAS: 58138-81-1), also known as 2'-Methylisovalerophenone .

As a specialized research intermediate, specific toxicological data for this molecule is often limited in public databases. Therefore, this protocol applies the Precautionary Principle , deriving safety standards from structurally analogous aryl alkyl ketones (e.g., Isovalerophenone, 2'-Methylacetophenone).

Chemical Identity & Risk Profile

Property Details
Chemical Name 3-Methyl-1-(2-methylphenyl)butan-1-one
CAS Number 58138-81-1
Molecular Formula C₁₂H₁₆O
Molecular Weight 176.25 g/mol
Physical State Liquid (Colorless to pale yellow)
Flash Point (Est.) ~90–100°C (Combustible)
Primary Hazards Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (Respiratory Irritation).[1][2][3]

Risk Assessment Logic:

  • Ketone Functionality: Ketones are generally stable but can cause defatting of the skin and eye irritation.

  • Alkyl Chain (Isopentyl): Increases lipophilicity, facilitating skin absorption.

  • Ortho-Methyl Group: Steric hindrance may slightly reduce reactivity compared to unsubstituted analogs, but does not mitigate toxicity.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in a research setting.

PPE Category Recommendation Scientific Rationale
Hand Protection (Splash) Nitrile Rubber (Min. 0.11 mm thickness)Nitrile provides excellent splash protection against aliphatic ketones. Caution: Ketones can swell nitrile upon prolonged contact.
Hand Protection (Immersion) Butyl Rubber or Silver Shield® For spill cleanup or prolonged handling, butyl rubber offers superior permeation resistance to ketones compared to nitrile.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient due to the risk of liquid splash and volatile vapors irritating the ocular mucosa.
Respiratory Protection Fume Hood (Mandatory) Volatile organic compounds (VOCs) must be contained. If hood use is impossible, use a half-mask respirator with Organic Vapor (OV) cartridges (NIOSH-approved).
Body Protection Flame-Resistant Lab Coat Standard cotton/poly blends are acceptable, but flame-resistant (Nomex) is preferred due to the combustible nature of the liquid.

Operational Protocols: Step-by-Step Handling

A. Storage & Stability
  • Environment: Store in a cool, dry, well-ventilated area away from light.

  • Incompatibility: Keep away from strong oxidizing agents (e.g., nitric acid, peroxides) and strong bases.

  • Inert Atmosphere: While not strictly air-sensitive, storing under Nitrogen (N₂) or Argon extends shelf life by preventing slow autoxidation of the alkyl chain.

B. Weighing & Transfer (Workflow)
  • Preparation:

    • Equip PPE (Goggles, Lab Coat, Nitrile Gloves).

    • Verify Fume Hood airflow (>100 fpm face velocity).

    • Prepare a secondary container (beaker) to hold the weighing boat/vial.

  • Transfer:

    • Do not remove the stock bottle from the fume hood.

    • Use a glass Pasteur pipette or a chemically resistant syringe (glass/polypropylene) for liquid transfer.

    • Why? Ketones can leach plasticizers from certain low-grade plastics; glass is chemically inert.

  • Spill Prevention:

    • Place a chemically resistant tray (polypropylene) under the working area to contain micro-spills.

C. Reaction Setup
  • Solvent Choice: Compatible with standard organic solvents (DCM, THF, Toluene).

  • Temperature Control: If heating >80°C, ensure a reflux condenser is attached to prevent vapor escape.

  • Quenching: Reactions involving this ketone should be quenched slowly to avoid exotherms, especially if strong Lewis acids (e.g., AlCl₃) were used in its synthesis or consumption.

Emergency Response & Disposal

A. Spill Management

Minor Spill (<10 mL):

  • Alert nearby personnel.[4]

  • Cover with vermiculite or activated charcoal pads.

  • Wipe with a solvent-soaked tissue (Acetone or Ethanol) to remove oily residue.

  • Dispose of solid waste in a sealed bag.

Major Spill (>100 mL):

  • Evacuate the immediate area.[1][4][5]

  • Eliminate ignition sources (turn off hot plates/stirrers).

  • Don Butyl Rubber gloves and a respirator before cleanup.

B. Exposure First Aid
  • Skin: Wash with soap and water for 15 minutes.[6] Do not use organic solvents (ethanol) to wash skin, as this enhances absorption.

  • Eyes: Rinse with water/saline for 15 minutes, lifting eyelids. Seek medical attention if irritation persists.

  • Inhalation: Move to fresh air immediately.

C. Disposal Strategy
  • Waste Stream: Non-Halogenated Organic Solvent Waste .

  • Labeling: Clearly label as "Flammable/Combustible" and "Irritant."

  • Prohibition: Do not pour down the drain. This compound is lipophilic and potentially toxic to aquatic life (H411).[7]

Visualizations

Figure 1: Safe Handling Workflow

This diagram illustrates the logical flow from storage to disposal, emphasizing critical control points.[8][9]

SafeHandling Storage Storage (Cool, Dry, N2) PPE_Check PPE Verification (Nitrile Gloves, Goggles) Storage->PPE_Check Retrieve Transfer Transfer in Fume Hood (Glass Pipette) PPE_Check->Transfer Clear Reaction Reaction / Usage (Closed System) Transfer->Reaction Process Waste Disposal (Non-Halogenated Organic) Transfer->Waste Spill Cleanup Reaction->Waste Residue

Caption: Operational workflow for handling 3-Methyl-1-(2-methylphenyl)butan-1-one, highlighting the mandatory PPE check before transfer.

Figure 2: PPE Selection Decision Tree

Use this logic to select the correct glove material based on exposure time.

PPE_Decision Start Task Assessment Splash Splash Risk Only? (Transfer/Weighing) Start->Splash Immersion Immersion/High Exposure? (Spill Cleanup/Synthesis) Start->Immersion Nitrile Nitrile Gloves (Double glove recommended) Splash->Nitrile Yes Butyl Butyl Rubber or Silver Shield® Immersion->Butyl Yes

Caption: Decision matrix for glove selection. Use Nitrile for standard tasks and Butyl for high-exposure scenarios.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 141386, Isovalerophenone. Retrieved from [Link](Used as primary structural analog for hazard assessment).

  • European Chemicals Agency (ECHA). Registration Dossier for 2'-Methylacetophenone. Retrieved from [Link](Analog for ortho-substitution effects).

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). Retrieved from [Link].

Sources

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